molecular formula C7H15N3O2 B1662418 Ethyl-L-NIO hydrochloride CAS No. 36889-13-1

Ethyl-L-NIO hydrochloride

Cat. No.: B1662418
CAS No.: 36889-13-1
M. Wt: 173.21 g/mol
InChI Key: UYZFAUAYFLEHRC-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-NIO is a L-alpha-amino acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-5-(1-aminoethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2/c1-5(8)10-4-2-3-6(9)7(11)12/h6H,2-4,9H2,1H3,(H2,8,10)(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZFAUAYFLEHRC-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCC(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NCCC[C@@H](C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50958082
Record name L-NIO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36889-13-1, 150403-88-6
Record name N5-(1-Iminoethyl)-L-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36889-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(G)-Iminoethylornithine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036889131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(G)-Iminoethylornithine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03305
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-NIO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-N5-(1-Iminoethyl)ornithine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N5-(1-Iminoethyl)-L-ornithine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ6P9GL3YT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ethyl-L-NIO Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl-L-NIO hydrochloride, a derivative of L-N5-(1-iminoethyl)ornithine (L-NIO), is a notable inhibitor of nitric oxide synthases (NOS), the family of enzymes responsible for the synthesis of the critical signaling molecule nitric oxide (NO). This document provides a comprehensive technical overview of the mechanism of action of this compound, with a focus on its interaction with the three primary NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). This guide includes a compilation of quantitative inhibitory data, detailed experimental protocols for the assessment of NOS inhibition, and visual representations of the relevant biochemical pathways and experimental workflows.

Introduction to Nitric Oxide Synthases

Nitric oxide synthases are a family of enzymes that catalyze the production of nitric oxide from L-arginine. NO is a crucial cellular signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The three main isoforms of NOS are:

  • Neuronal Nitric Oxide Synthase (nNOS or NOS-1): Primarily found in neuronal tissue, nNOS plays a significant role in neurotransmission and synaptic plasticity.

  • Endothelial Nitric Oxide Synthase (eNOS or NOS-3): Predominantly expressed in the endothelium, eNOS is crucial for maintaining vascular tone and cardiovascular homeostasis.

  • Inducible Nitric Oxide Synthase (iNOS or NOS-2): Typically expressed in immune cells in response to inflammatory stimuli, iNOS produces large amounts of NO as part of the innate immune response.

Given the diverse roles of the NOS isoforms, the development of isoform-selective inhibitors is a key area of research for therapeutic interventions in various diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of nitric oxide synthase. It is an L-arginine analog that competes with the endogenous substrate, L-arginine, for binding to the active site of the NOS enzyme. By occupying the active site, this compound prevents the conversion of L-arginine to L-citrulline and the subsequent production of nitric oxide.

The inhibition of NOS by this compound is a reversible process. The potency of this inhibition is quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity of the inhibitor for the enzyme and thus greater inhibitory potency.

Signaling Pathway of Nitric Oxide Synthesis and Inhibition

The following diagram illustrates the general pathway of nitric oxide synthesis by NOS and the point of inhibition by this compound.

NOS_Inhibition_Pathway cluster_0 Nitric Oxide Synthesis cluster_1 Inhibition L-Arginine L-Arginine NOS_Enzyme NOS (nNOS, eNOS, iNOS) L-Arginine->NOS_Enzyme Substrate L-Citrulline L-Citrulline NOS_Enzyme->L-Citrulline Nitric_Oxide Nitric Oxide (NO) NOS_Enzyme->Nitric_Oxide Inhibited_NOS Inhibited NOS Complex Downstream_Signaling Downstream Signaling (e.g., sGC activation) Nitric_Oxide->Downstream_Signaling Activates Ethyl_L_NIO Ethyl-L-NIO HCl Ethyl_L_NIO->NOS_Enzyme Competitive Inhibitor NOS_Inhibition_Workflow cluster_Preparation 1. Preparation cluster_Assay 2. Assay Execution cluster_Detection 3. Detection & Analysis A Prepare Reagents: - Purified NOS Isoforms - Buffers and Cofactors - L-Arginine (Substrate) - Ethyl-L-NIO HCl (Inhibitor) B Prepare Serial Dilutions of Ethyl-L-NIO HCl A->B C Set up reactions in 96-well plate: Reaction Mix + Inhibitor Dilutions B->C D Initiate reaction by adding NOS enzyme C->D E Incubate at 37°C D->E F Terminate Reaction E->F G Add Detection Reagents (e.g., Griess Reagent) F->G H Measure Signal (e.g., Absorbance at 540 nm) G->H I Data Analysis: - Calculate % Inhibition - Determine IC50 - Calculate Ki H->I Ki_Determination_Logic cluster_Experimental_Values Experimentally Determined Values cluster_Calculation Calculation IC50 IC50 Cheng_Prusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [S]/Km) IC50->Cheng_Prusoff S_conc [Substrate] (L-Arginine) S_conc->Cheng_Prusoff Km Km Km->Cheng_Prusoff Ki Ki (Inhibition Constant) Cheng_Prusoff->Ki

Ethyl-L-NIO hydrochloride Ki values for nNOS, eNOS, iNOS

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Nitric Oxide Synthase Inhibitor: Ethyl-L-NIO Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N5-(1-Iminoethyl)-L-ornithine hydrochloride (this compound or L-NIO), a widely used inhibitor of nitric oxide synthases (NOS). It details its inhibitory constants (Ki) against the three primary NOS isoforms, outlines common experimental protocols for assessing its activity, and illustrates the relevant biological pathways and experimental workflows.

Data Presentation: Inhibitory Potency (Ki) of L-NIO

L-NIO is recognized as a potent, non-selective, and NADPH-dependent inhibitor of all three nitric oxide synthase isoforms.[1] However, the reported Ki values for each isoform can vary across different studies. The following table summarizes the available quantitative data.

InhibitornNOS Ki (μM)eNOS Ki (μM)iNOS Ki (μM)Source
Ethyl-L-NIO (hydrochloride)5.31812[2]
L-NIO1.73.93.9[1][3]

Note: The variability in Ki values can be attributed to differences in experimental conditions, such as the source of the enzyme (species and recombinant vs. native), buffer composition, substrate concentration, and the specific assay method employed.

Core Mechanism of Action

Nitric oxide (NO) is synthesized by NOS enzymes through the conversion of L-arginine to L-citrulline.[4] L-NIO, as an L-arginine analog, acts as a competitive inhibitor at the active site of the NOS enzymes.[5] Its N5-(1-iminoethyl) group mimics the guanidinium (B1211019) group of L-arginine, allowing it to bind to the enzyme's substrate-binding site and block the access of the natural substrate. Some evidence also suggests that L-NIO may act as a mechanism-based inactivator for nNOS.[5]

Signaling Pathways and Inhibition

The three NOS isoforms have distinct roles and activation mechanisms. L-NIO, being a non-selective inhibitor, can interfere with all these pathways.

eNOS Signaling Pathway: Endothelial NOS (eNOS) is constitutively expressed in endothelial cells and plays a crucial role in regulating vascular tone and blood pressure.[4] Its activation is calcium/calmodulin-dependent and is typically triggered by agonists or shear stress, leading to vasodilation.[6] Inhibition of eNOS by L-NIO can lead to an increase in blood pressure.[7]

eNOS_Pathway cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell Agonist Agonist (e.g., Bradykinin) Receptor GPCR Agonist->Receptor binds CaM Calmodulin Receptor->CaM ↑ Ca²⁺ eNOS_inactive eNOS (inactive) CaM->eNOS_inactive activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO_Cit NO + L-Citrulline eNOS_active->NO_Cit catalyzes L_Arg L-Arginine L_Arg->eNOS_active sGC sGC NO_Cit->sGC diffuses & activates L_NIO L-NIO L_NIO->eNOS_active inhibits cGMP cGMP sGC->cGMP catalyzes GTP GTP GTP->sGC Relaxation Vasodilation cGMP->Relaxation

Caption: eNOS activation pathway and its inhibition by L-NIO.

nNOS Signaling Pathway: Neuronal NOS (nNOS) is primarily found in nervous tissue and is also calcium/calmodulin-dependent.[4] It is involved in neurotransmission and synaptic plasticity.[8] Glutamatergic stimulation is a key activator of nNOS.[8]

nNOS_Pathway cluster_Neuron Neuron cluster_Target Target Cell Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds CaM Calmodulin NMDAR->CaM ↑ Ca²⁺ influx nNOS_inactive nNOS (inactive) CaM->nNOS_inactive activates nNOS_active nNOS (active) nNOS_inactive->nNOS_active NO_Cit NO + L-Citrulline nNOS_active->NO_Cit catalyzes L_Arg L-Arginine L_Arg->nNOS_active sGC sGC NO_Cit->sGC diffuses & activates L_NIO L-NIO L_NIO->nNOS_active inhibits cGMP cGMP sGC->cGMP Neurotransmission Modulation of Neurotransmission cGMP->Neurotransmission

Caption: nNOS activation pathway and its inhibition by L-NIO.

iNOS Signaling Pathway: Inducible NOS (iNOS) is not typically present in cells but its expression is induced by pro-inflammatory stimuli like lipopolysaccharide (LPS) and cytokines.[9][10] Once expressed, iNOS produces large amounts of NO for prolonged periods and its activity is largely independent of intracellular calcium concentrations.[10]

iNOS_Pathway cluster_Macrophage Macrophage / Immune Cell Stimuli Inflammatory Stimuli (LPS, Cytokines) Transcription Gene Transcription (NF-κB pathway) Stimuli->Transcription Translation iNOS mRNA Translation Transcription->Translation iNOS_protein iNOS Protein Translation->iNOS_protein NO_Cit High-output NO + L-Citrulline iNOS_protein->NO_Cit catalyzes L_Arg L-Arginine L_Arg->iNOS_protein Immune_Response Immune Response (Pathogen Killing) NO_Cit->Immune_Response Tissue_Damage Pathological Effects (Tissue Damage) NO_Cit->Tissue_Damage L_NIO L-NIO L_NIO->iNOS_protein inhibits

Caption: iNOS induction pathway and its inhibition by L-NIO.

Experimental Protocols: Determining NOS Inhibition

The inhibitory activity of compounds like L-NIO is typically determined using in vitro enzyme assays. A common method is the Griess assay, which measures nitrite (B80452) (NO₂⁻), a stable breakdown product of NO.

Protocol: In Vitro NOS Inhibition Assay (Griess Method)

This protocol outlines the general steps for measuring the inhibitory effect of L-NIO on iNOS activity in a cell-based system, such as with RAW 264.7 macrophage cells.[9][10]

  • Cell Culture and Induction:

    • RAW 264.7 cells are cultured in appropriate media and seeded into multi-well plates.

    • To induce the expression of iNOS, cells are stimulated with inflammatory agents, typically lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

  • Inhibitor Treatment:

    • Varying concentrations of this compound are added to the cell cultures concurrently with the inducing agents. A vehicle control (without inhibitor) is included.

  • Incubation:

    • The cells are incubated for a sufficient period (e.g., 24 hours) to allow for iNOS expression and NO production.

  • Nitrite Measurement (Griess Assay):

    • A sample of the cell culture supernatant is collected.

    • The Griess reagent (typically a two-part solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

    • This reagent reacts with nitrite to form a colored azo compound.

  • Data Acquisition and Analysis:

    • The absorbance of the colored product is measured using a spectrophotometer (microplate reader) at approximately 540 nm.

    • A standard curve is generated using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

    • The percentage of inhibition is calculated for each L-NIO concentration relative to the control.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Experimental_Workflow start Start step1 Seed Macrophage Cells (e.g., RAW 264.7) start->step1 step2 Induce iNOS Expression (LPS + IFN-γ) step1->step2 step3 Add Varying Concentrations of L-NIO step2->step3 step4 Incubate for 24h step3->step4 step5 Collect Supernatant step4->step5 step6 Perform Griess Assay: 1. Add Griess Reagent 2. Incubate step5->step6 step7 Measure Absorbance (540 nm) step6->step7 step8 Calculate Nitrite Conc. (vs. Standard Curve) step7->step8 step9 Determine % Inhibition and IC50/Ki Value step8->step9 end_node End step9->end_node

Caption: Workflow for determining iNOS inhibition using a cell-based Griess assay.

Logical Relationship: Inhibitor Selectivity

The therapeutic utility and experimental application of a NOS inhibitor are heavily dependent on its selectivity for the different isoforms. While L-NIO is considered non-selective, the ideal inhibitor for many therapeutic applications would target either nNOS or iNOS while sparing eNOS to avoid cardiovascular side effects.[11]

Selectivity_Logic cluster_Inhibitors Inhibitor Types cluster_NOS_Isoforms NOS Isoforms L_NIO L-NIO (Non-Selective) nNOS nNOS (Neuronal Function) L_NIO->nNOS Inhibits iNOS iNOS (Inflammation) L_NIO->iNOS Inhibits eNOS eNOS (Vascular Tone) L_NIO->eNOS Inhibits Ideal_Inhibitor Ideal Selective Inhibitor (e.g., for Neuroprotection) Ideal_Inhibitor->nNOS Inhibits

Caption: Logical diagram of non-selective (L-NIO) vs. ideal selective NOS inhibition.

References

An In-depth Technical Guide to the Structure and Chemical Properties of Ethyl-L-NIO Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl-L-NIO hydrochloride, a derivative of L-ornithine, is a notable inhibitor of nitric oxide synthases (NOS), the enzymes responsible for the biosynthesis of nitric oxide (NO). As a modulator of NO production, this compound is a valuable tool in biomedical research for investigating the physiological and pathological roles of nitric oxide. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, including detailed experimental protocols and visualizations of its mechanism of action.

Chemical Structure and Properties

This compound, systematically named N⁵-(1-iminobutyl)-L-ornithine monohydrochloride, is an amino acid derivative characterized by an ethyl-imino group attached to the delta-nitrogen of L-ornithine. This structural feature is crucial for its interaction with the active site of nitric oxide synthases.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 150403-97-7[1][2]
Molecular Formula C₉H₁₉N₃O₂ · HCl[1][2]
Molecular Weight 237.73 g/mol [1][2]
Synonyms L-N5-(1-Iminobutyl)ornithine hydrochloride[1][2]
Appearance Crystalline solid[2]
Purity ≥95%[2]
Solubility DMF: 0.3 mg/mL, DMSO: 2 mg/mL, Ethanol (B145695): 2.5 mg/mL, PBS (pH 7.2): 5 mg/mL[2]
SMILES CCCC(=N)NCCC--INVALID-LINK--C(=O)O.Cl[2]
InChI Key DWNWLIPSWIUXRG-UHFFFAOYSA-N[2]

Biological Activity: Inhibition of Nitric Oxide Synthases

This compound functions as a competitive inhibitor of all three major isoforms of nitric oxide synthase: neuronal NOS (nNOS or NOS-1), endothelial NOS (eNOS or NOS-3), and inducible NOS (iNOS or NOS-2). Its inhibitory potency varies among the isoforms, demonstrating a modest selectivity.

Table 2: Inhibitory Activity of this compound against NOS Isoforms

ParameternNOSeNOSiNOSReference
Kᵢ (µM) 5.31812[2]
Kᵢ/Kₘ 3.7950.96[2]

The Kᵢ values indicate that this compound has the highest affinity for nNOS. However, when considering the ratio of the inhibition constant (Kᵢ) to the Michaelis constant (Kₘ) for the substrate L-arginine, the compound shows a preference for inhibiting iNOS.[2]

Mechanism of Action

As an L-arginine analog, this compound competes with the endogenous substrate L-arginine for binding to the active site of nitric oxide synthase. By occupying the active site, it prevents the conversion of L-arginine to L-citrulline and nitric oxide, thereby reducing the local concentration of NO.

cluster_0 Nitric Oxide Synthesis Pathway cluster_1 Inhibition by this compound L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS Substrate L_Citrulline L-Citrulline NOS->L_Citrulline Product NO Nitric Oxide (NO) NOS->NO Product Ethyl_L_NIO Ethyl-L-NIO Hydrochloride Ethyl_L_NIO->NOS Competitive Inhibition

Figure 1: Inhibition of the Nitric Oxide Synthesis Pathway.

Experimental Protocols

Proposed Synthesis of this compound

Materials:

  • L-Ornithine hydrochloride

  • Ethyl butyrimidate hydrochloride

  • Triethylamine (B128534) (or another suitable base)

  • Anhydrous solvent (e.g., ethanol or dimethylformamide)

  • Hydrochloric acid (for final salt formation)

  • Diethyl ether (for precipitation)

Procedure:

  • Preparation of the Free Base of L-Ornithine: Dissolve L-ornithine hydrochloride in an aqueous solution and adjust the pH to approximately 11 with a suitable base (e.g., sodium hydroxide) to precipitate the free base of L-ornithine. Filter, wash with cold water, and dry the precipitate under vacuum.

  • Reaction with Ethyl Butyrimidate: Suspend the dried L-ornithine free base in an anhydrous solvent (e.g., ethanol). To this suspension, add a solution of ethyl butyrimidate hydrochloride in the same solvent.

  • Basification and Reaction: Add triethylamine to the reaction mixture to neutralize the hydrochloride of the imino ester and to facilitate the reaction. Stir the mixture at room temperature for several hours to overnight.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, filter the mixture to remove any solids. Evaporate the solvent from the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

  • Formation of the Hydrochloride Salt: Dissolve the purified product in a minimal amount of a suitable solvent (e.g., ethanol) and treat with a solution of hydrochloric acid in diethyl ether. The hydrochloride salt of Ethyl-L-NIO will precipitate.

  • Final Product Isolation: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield this compound as a crystalline solid.

Nitric Oxide Synthase (NOS) Inhibition Assay

The inhibitory activity of this compound on the different NOS isoforms can be determined using a variety of methods. A common and reliable method is the spectrophotometric Griess assay, which measures the production of nitrite (B80452), a stable breakdown product of nitric oxide.

Materials:

  • Purified nNOS, eNOS, and iNOS enzymes

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • Calmodulin and CaCl₂ (for nNOS and eNOS activation)

  • Assay buffer (e.g., HEPES buffer, pH 7.4)

  • This compound (inhibitor)

  • Griess Reagent (Solution A: sulfanilamide (B372717) in phosphoric acid; Solution B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of L-arginine, NADPH, calmodulin, CaCl₂, and this compound in the assay buffer. Prepare a series of dilutions of this compound to test a range of concentrations.

  • Enzyme Preparation: Dilute the purified NOS enzymes to the desired concentration in the assay buffer. For nNOS and eNOS, include calmodulin and CaCl₂ in the dilution buffer.

  • Assay Setup: In a 96-well microplate, add the assay buffer, NADPH, and the various concentrations of this compound to the appropriate wells. Also, prepare wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add the diluted NOS enzyme solution to each well to initiate the reaction.

  • Substrate Addition and Incubation: Add L-arginine to each well to start the enzymatic reaction. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Griess Reaction: Stop the enzymatic reaction. Add Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light. Then, add Griess Reagent B and incubate for another 5-10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using the absorbance readings from the sodium nitrite standards. Calculate the concentration of nitrite produced in each well. Determine the percent inhibition for each concentration of this compound and calculate the IC₅₀ value. The Kᵢ value can then be determined using the Cheng-Prusoff equation, provided the Kₘ for L-arginine is known.

cluster_workflow NOS Inhibition Assay Workflow Prepare_Reagents Prepare Reagents (Buffer, Substrate, Cofactors, Inhibitor) Setup_Assay Set up 96-well plate with reagents and inhibitor dilutions Prepare_Reagents->Setup_Assay Prepare_Enzyme Prepare NOS Enzyme Solutions (nNOS, eNOS, iNOS) Add_Enzyme Add Enzyme to initiate reaction Prepare_Enzyme->Add_Enzyme Setup_Assay->Add_Enzyme Add_Substrate Add L-Arginine to start reaction Add_Enzyme->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Griess_Reaction Perform Griess Reaction for Nitrite Detection Incubate->Griess_Reaction Measure_Absorbance Measure Absorbance at 540 nm Griess_Reaction->Measure_Absorbance Analyze_Data Analyze Data (Calculate IC50 and Ki) Measure_Absorbance->Analyze_Data

Figure 2: Experimental Workflow for NOS Inhibition Assay.

Conclusion

This compound is a valuable research tool for the scientific community studying the multifaceted roles of nitric oxide in health and disease. Its ability to inhibit nitric oxide synthases with a degree of isoform preference allows for the targeted investigation of specific NO-dependent signaling pathways. The information and protocols provided in this technical guide are intended to support researchers in the effective use and understanding of this important chemical probe.

Disclaimer: The proposed synthesis protocol is based on established chemical principles for analogous compounds and should be adapted and optimized under appropriate laboratory conditions by qualified personnel. The provided information is for research purposes only and not for human or veterinary use.

References

Ethyl-L-NIO Hydrochloride: A Technical Examination of a Saturated Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Nitric oxide (NO), a critical signaling molecule, is involved in a vast array of physiological and pathological processes, from neurotransmission to immune responses.[1] Its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three primary isoforms: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3).[1] While NO produced by eNOS is crucial for maintaining vascular tone, overproduction of NO by nNOS and iNOS has been implicated in neurodegenerative diseases, inflammation, and septic shock.[1][2] This has driven the development of specific NOS inhibitors as potential therapeutic agents and research tools.

Among these inhibitors are N5-(1-iminoalkyl)-L-ornithine derivatives. This whitepaper focuses on Ethyl-L-NIO hydrochloride (L-N5-(1-Iminobutyl)ornithine), the saturated analog of the well-characterized nNOS inhibitor, vinyl-L-NIO (N5-(1-Imino-3-butenyl)-L-ornithine).[3] We will explore the core differences in their chemical nature, inhibitory profiles, and mechanisms of action, providing researchers with a comprehensive understanding of their respective applications.

Chemical and Physical Properties

The primary structural difference between Ethyl-L-NIO and vinyl-L-NIO lies in the saturation of the four-carbon chain attached to the imino group. This seemingly minor alteration significantly impacts their interaction with NOS enzymes.

PropertyThis compoundVinyl-L-NIO Hydrochloride
Synonyms L-N5-(1-Iminobutyl)ornithineN5-(1-Imino-3-butenyl)-L-ornithine
CAS Number 150403-97-7[4]728944-69-2
Molecular Formula C₉H₁₉N₃O₂ • HCl[4]C₉H₁₇N₃O₂ • HCl
Formula Weight 237.7 g/mol 235.7 g/mol
Structure Saturated ethyl groupUnsaturated vinyl group
Appearance Crystalline solidA film

Mechanism of Action and Signaling Pathway

All NOS isoforms catalyze the five-electron oxidation of a guanidino nitrogen of L-arginine, a process that requires NADPH and O₂ to produce nitric oxide and L-citrulline.[5][6] Inhibitors like Ethyl-L-NIO and vinyl-L-NIO are L-arginine analogs that compete with the natural substrate for binding at the enzyme's active site, thereby blocking NO production.[7]

However, their mechanisms diverge significantly. Vinyl-L-NIO acts as a potent, selective, and irreversible mechanism-based inactivator of nNOS.[8][5] This means that in the presence of cofactors NADPH and O₂, the enzyme processes vinyl-L-NIO, leading to a reactive intermediate that covalently binds to and permanently inactivates the enzyme.[8][5] In contrast, Ethyl-L-NIO, the saturated analog, acts as a reversible inhibitor.[3] It binds to the active site but does not lead to covalent modification and permanent inactivation.[3]

NOS_Pathway cluster_0 Nitric Oxide Synthesis Pathway cluster_1 Inhibition L_Arginine L-Arginine NOS NOS Isoforms (nNOS, eNOS, iNOS) L_Arginine->NOS Substrate L_Citrulline L-Citrulline NOS->L_Citrulline Product NO Nitric Oxide (NO) NOS->NO Product sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates Vinyl_L_NIO Vinyl-L-NIO Vinyl_L_NIO->NOS Irreversible Inactivation (nNOS) Ethyl_L_NIO Ethyl-L-NIO Ethyl_L_NIO->NOS Reversible Inhibition cGMP cGMP sGC->cGMP Converts GTP to Physiological_Effects Physiological Effects (e.g., Vasodilation) cGMP->Physiological_Effects Leads to Structure_Function cluster_struct Chemical Structure cluster_mech Inhibition Mechanism struct Molecular Structure Side Chain vinyl Vinyl-L-NIO Unsaturated (C=C bond) irrev Irreversible Inactivation Enzyme processes inhibitor leading to covalent modification vinyl->irrev Leads to ethyl Ethyl-L-NIO Saturated (C-C bond) rev Reversible Inhibition Competitive binding at active site without covalent modification ethyl->rev Leads to mech Mechanism of Action Type Assay_Workflow start Start prep Prepare Reaction Mixture (Buffer, L-Arg, Cofactors, Oxyhemoglobin) start->prep add_inhibitor Add Serial Dilutions of Inhibitor prep->add_inhibitor initiate Initiate Reaction (Add NOS Enzyme + NADPH) add_inhibitor->initiate monitor Monitor Absorbance Increase at 401 nm initiate->monitor calc_rate Calculate Initial Reaction Rates (V₀) monitor->calc_rate plot Plot Rate vs. [Inhibitor] calc_rate->plot det_ic50 Determine IC50 Value plot->det_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation det_ic50->calc_ki end End calc_ki->end

References

Synthesis and Purity of Ethyl-L-NIO Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and purity analysis of Ethyl-L-NIO hydrochloride (L-N5-(1-iminobutyl)ornithine ethyl ester hydrochloride), a notable inhibitor of nitric oxide synthase (NOS). This document details plausible experimental protocols, data presentation in structured tables, and visualizations of the relevant biological pathway and experimental workflow.

Introduction

This compound is a member of the L-arginine analogue family that acts as a competitive inhibitor of all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS). By blocking the conversion of L-arginine to nitric oxide (NO) and L-citrulline, it serves as a valuable tool in studying the physiological and pathological roles of NO. Its modest selectivity for the different NOS isoforms has been characterized, with reported K_i values of 5.3 µM for nNOS, 18 µM for eNOS, and 12 µM for iNOS.[1] This guide outlines a likely synthetic route and purification strategy, along with methods for assessing the purity of the final compound.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process, beginning with the esterification of L-ornithine followed by the introduction of the iminobutyl group to the δ-amino group.

Experimental Protocol

Step 1: Synthesis of L-Ornithine Ethyl Ester Dihydrochloride (B599025)

This procedure is adapted from general methods for the esterification of amino acids.

  • Reaction Setup: Suspend L-ornithine monohydrochloride (1 equivalent) in anhydrous ethanol (B145695).

  • Esterification: Cool the suspension to 0°C and bubble dry hydrogen chloride gas through the mixture with stirring, or add thionyl chloride (2.2 equivalents) dropwise, maintaining the temperature below 10°C.

  • Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude L-ornithine ethyl ester dihydrochloride from an ethanol/ether mixture to yield a white crystalline solid.

Step 2: Synthesis of this compound

This step involves the reaction of the L-ornithine ethyl ester with an appropriate imino ether.

  • Preparation of Ethyl Butyrimidate Hydrochloride: Prepare ethyl butyrimidate hydrochloride by reacting butyronitrile (B89842) with anhydrous ethanol in the presence of dry HCl gas (Pinner reaction).

  • Reaction: Dissolve L-ornithine ethyl ester dihydrochloride (1 equivalent) in a suitable solvent such as anhydrous ethanol. Add triethylamine (B128534) (2 equivalents) to neutralize the hydrochloride salts. To this mixture, add a solution of ethyl butyrimidate hydrochloride (1.1 equivalents) in anhydrous ethanol.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up: After completion, filter the reaction mixture to remove triethylamine hydrochloride. Concentrate the filtrate under reduced pressure to obtain the crude product.

Synthesis Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Imidation cluster_2 Purification L-Ornithine HCl L-Ornithine HCl L-Ornithine Ethyl Ester 2HCl L-Ornithine Ethyl Ester 2HCl L-Ornithine HCl->L-Ornithine Ethyl Ester 2HCl  Reflux Ethanol / HCl Ethanol / HCl Ethanol / HCl->L-Ornithine Ethyl Ester 2HCl Ethyl-L-NIO HCl (Crude) Ethyl-L-NIO HCl (Crude) L-Ornithine Ethyl Ester 2HCl->Ethyl-L-NIO HCl (Crude)  Stir, RT Ethyl Butyrimidate HCl Ethyl Butyrimidate HCl Ethyl Butyrimidate HCl->Ethyl-L-NIO HCl (Crude) Triethylamine Triethylamine Triethylamine->Ethyl-L-NIO HCl (Crude) Ion-Exchange Chromatography Ion-Exchange Chromatography Ethyl-L-NIO HCl (Crude)->Ion-Exchange Chromatography Pure Ethyl-L-NIO HCl Pure Ethyl-L-NIO HCl Ion-Exchange Chromatography->Pure Ethyl-L-NIO HCl

Caption: Synthesis and purification workflow for this compound.

Purification

Purification of the crude this compound is critical to remove unreacted starting materials, by-products, and any diastereomeric impurities. Ion-exchange chromatography is a suitable method for this purpose.

Experimental Protocol: Ion-Exchange Chromatography
  • Resin Preparation: A strong cation exchange resin (e.g., Dowex 50WX8) is packed into a column and equilibrated with an acidic buffer (e.g., 0.1 M HCl).

  • Sample Loading: The crude product is dissolved in a minimal amount of the equilibration buffer and loaded onto the column.

  • Washing: The column is washed with the equilibration buffer to remove any unbound impurities.

  • Elution: A gradient of increasing ionic strength or pH is used to elute the bound compounds. For example, a linear gradient of 0.1 M to 2.0 M HCl can be employed.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by a suitable method (e.g., TLC or HPLC) to identify those containing the pure product.

  • Desalting and Isolation: The fractions containing the pure product are pooled, and the solvent is removed under reduced pressure. The resulting solid is then desalted if necessary and dried under vacuum to yield pure this compound.

Purity Analysis

The purity of the synthesized this compound should be assessed using a combination of analytical techniques. Commercial suppliers typically report a purity of >95%.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential to confirm the enantiomeric purity of the L-isomer.

Table 1: HPLC Method for Purity Analysis

ParameterCondition
Column Chiral stationary phase (e.g., polysaccharide-based column like Chiralpak AD-H)
Mobile Phase A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) with a small amount of an amine modifier (e.g., diethylamine)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Expected Outcome A single major peak corresponding to the L-enantiomer, with any D-enantiomer impurity appearing as a separate, much smaller peak.
Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are used to confirm the chemical structure of the synthesized compound. The following are predicted chemical shifts.

Table 2: Predicted 1H and 13C NMR Data for this compound

Assignment Predicted 1H NMR (ppm) Predicted 13C NMR (ppm)
Ethyl (CH3) ~1.3 (t)~14
Ethyl (CH2) ~4.2 (q)~62
Ornithine (γ-CH2) ~1.7-1.9 (m)~25
Ornithine (β-CH2) ~1.9-2.1 (m)~28
Ornithine (δ-CH2) ~3.2 (t)~42
Ornithine (α-CH) ~4.0 (t)~54
Iminobutyl (CH3) ~1.0 (t)~10
Iminobutyl (CH2CH2) ~1.6 (m), ~2.4 (t)~20, ~35
Iminobutyl (C=N) -~168
Carbonyl (C=O) -~172

2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

Table 3: Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C9H19N3O2·HCl
Molecular Weight 237.73 g/mol
Expected [M+H]+ Ion m/z 202.1550
Predicted Major Fragments Loss of the ethyl ester group, cleavage of the ornithine side chain.

Mechanism of Action: Nitric Oxide Synthase Inhibition

This compound acts as a competitive inhibitor of nitric oxide synthase (NOS). It binds to the active site of the enzyme, preventing the natural substrate, L-arginine, from binding and thus inhibiting the synthesis of nitric oxide.

G L-Arginine L-Arginine NOS NOS L-Arginine->NOS Binds to Nitric Oxide (NO) Nitric Oxide (NO) NOS->Nitric Oxide (NO) Produces L-Citrulline L-Citrulline NOS->L-Citrulline Produces Ethyl-L-NIO Ethyl-L-NIO Ethyl-L-NIO->NOS Inhibits

Caption: Inhibition of Nitric Oxide Synthase (NOS) by Ethyl-L-NIO.

Conclusion

This technical guide provides a detailed, albeit partially inferred, framework for the synthesis, purification, and purity assessment of this compound. The provided protocols are based on established chemical principles and literature on analogous compounds. Researchers and drug development professionals can use this guide as a starting point for the in-house preparation and characterization of this important NOS inhibitor, with the understanding that optimization of the described methods may be necessary. Rigorous analytical characterization is paramount to ensure the quality and reliability of the synthesized compound for research and development purposes.

References

A Technical Guide to Research-Grade Ethyl-L-NIO Hydrochloride for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the nitric oxide synthase inhibitor, Ethyl-L-NIO hydrochloride, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its properties, commercial sources, and applications in experimental settings.

This compound, systematically known as L-N5-(1-Iminobutyl)ornithine hydrochloride, is a chemical compound widely utilized in biomedical research as an inhibitor of nitric oxide synthase (NOS) enzymes. By blocking the production of nitric oxide (NO), a critical signaling molecule, this compound serves as an invaluable tool for investigating the multifaceted roles of NO in various physiological and pathological processes. This guide offers a technical deep-dive into its mechanism of action, provides a comparative summary of commercial suppliers, details experimental protocols, and visualizes key pathways and workflows to facilitate its effective use in the laboratory.

Core Properties and Mechanism of Action

This compound is a derivative of L-ornithine and functions as a competitive inhibitor of all three major isoforms of nitric oxide synthase: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[1] Its inhibitory activity allows for the elucidation of the specific contributions of nitric oxide signaling in diverse research areas, including neuroscience, immunology, and cardiovascular medicine.

The primary mechanism of action involves the binding of this compound to the active site of the NOS enzyme, thereby preventing the conversion of L-arginine to L-citrulline and the concurrent production of nitric oxide. This inhibition is crucial for understanding the downstream effects of NO signaling, which are largely mediated by the activation of soluble guanylate cyclase (sGC) and the subsequent increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels.

Commercial Suppliers and Product Specifications

A variety of commercial suppliers offer research-grade this compound. The following tables provide a comparative summary of the product specifications from several key vendors to aid researchers in selecting the most suitable product for their experimental needs.

Table 1: General Product Specifications

SupplierCAS NumberMolecular FormulaMolecular WeightPurity
Cayman Chemical150403-97-7C₉H₁₉N₃O₂ • HCl237.7 g/mol ≥95%
Santa Cruz Biotechnology150403-97-7C₉H₁₉N₃O₂ • HCl237.73 g/mol Not specified
BOC Sciences150403-97-7Not specifiedNot specifiedNot specified

Table 2: Solubility Data

SupplierSolventSolubility
Cayman ChemicalPBS (pH 7.2)5 mg/mL
DMSO2 mg/mL
Ethanol2.5 mg/mL
DMF0.3 mg/mL

Table 3: Storage and Stability

SupplierStorage TemperatureStability
Cayman Chemical-20°C≥ 4 years
AdooQ Bioscience (for L-NIO dihydrochloride)-20°C (lyophilized)36 months
-20°C (in solution)1 month

Biological Activity and Inhibitory Constants

This compound exhibits inhibitory activity against all three NOS isoforms, with some degree of selectivity. The inhibitory constant (Ki) is a measure of the concentration of inhibitor required to produce half-maximum inhibition.

Table 4: Inhibitory Constants (Ki) of this compound

NOS IsoformKi Value (µM)
nNOS (neuronal)5.3
iNOS (inducible)12
eNOS (endothelial)18

Data sourced from Cayman Chemical product information.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental application of this compound, the following diagrams have been generated using the DOT language.

cluster_upstream Upstream Activation cluster_nos Nitric Oxide Synthase Isoforms cluster_inhibition Inhibition cluster_downstream Downstream Signaling CaM Ca²⁺/Calmodulin nNOS nNOS (NOS1) CaM->nNOS Activates eNOS eNOS (NOS3) CaM->eNOS Activates Cytokines Cytokines (e.g., IFN-γ, LPS) iNOS iNOS (NOS2) Cytokines->iNOS Induces Expression L_Arginine L-Arginine nNOS->L_Arginine iNOS->L_Arginine eNOS->L_Arginine L_NIO Ethyl-L-NIO hydrochloride L_NIO->nNOS Inhibits L_NIO->iNOS Inhibits L_NIO->eNOS Inhibits NO Nitric Oxide (NO) L_Arginine->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., vasodilation, neurotransmission) PKG->Physiological_Effects

Caption: Nitric Oxide Signaling Pathway and Inhibition by this compound.

cluster_prep Preparation cluster_treatment Treatment cluster_assay Griess Assay for Nitrite (B80452) Measurement cluster_analysis Data Analysis start Start prepare_cells Prepare Cell Culture (e.g., Macrophages, Endothelial Cells) start->prepare_cells prepare_reagents Prepare Reagents: - Ethyl-L-NIO Stock Solution - Cell Culture Medium - Stimulant (e.g., LPS) - Griess Reagent start->prepare_reagents add_inhibitor Add this compound to cell culture at desired concentrations prepare_cells->add_inhibitor incubate_inhibitor Incubate for a defined period (e.g., 1-2 hours) add_inhibitor->incubate_inhibitor add_stimulant Add stimulant to induce NO production (e.g., LPS for macrophages) incubate_inhibitor->add_stimulant incubate_stimulant Incubate for a further period (e.g., 24 hours) add_stimulant->incubate_stimulant collect_supernatant Collect cell culture supernatant incubate_stimulant->collect_supernatant prepare_plate Prepare 96-well plate with standards and supernatant samples collect_supernatant->prepare_plate add_griess Add Griess Reagent to each well prepare_plate->add_griess incubate_griess Incubate in the dark at room temperature add_griess->incubate_griess read_absorbance Measure absorbance at ~540 nm using a microplate reader incubate_griess->read_absorbance calculate_nitrite Calculate nitrite concentration from the standard curve read_absorbance->calculate_nitrite analyze_inhibition Analyze the inhibitory effect of This compound calculate_nitrite->analyze_inhibition end End analyze_inhibition->end

Caption: Experimental Workflow for Measuring NOS Inhibition in Cell Culture.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Preparation of Stock Solutions

To prepare a stock solution of this compound, it is recommended to dissolve the compound in a suitable solvent such as sterile phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO), or ethanol. For example, to create a 10 mM stock solution in PBS (pH 7.2), dissolve 2.377 mg of this compound in 1 mL of sterile PBS. It is advisable to prepare fresh solutions for each experiment or to aliquot and store them at -20°C for short-term use to maintain potency.

In Vitro NOS Inhibition Assay (Griess Assay)

The Griess assay is a common method to indirectly measure nitric oxide production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.

Materials:

  • Cells capable of producing nitric oxide (e.g., RAW 264.7 macrophages, endothelial cells)

  • 96-well cell culture plates

  • This compound

  • Stimulant for NO production (e.g., lipopolysaccharide [LPS] for macrophages)

  • Griess Reagent (typically a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment: The following day, treat the cells with varying concentrations of this compound prepared in fresh cell culture medium. Include a vehicle control (medium with the solvent used for the inhibitor).

  • Incubation: Incubate the cells with the inhibitor for a predetermined period, for example, 1 to 2 hours.

  • Stimulation: After the pre-incubation with the inhibitor, add the stimulant (e.g., LPS at 1 µg/mL) to the wells to induce NO production.

  • Further Incubation: Incubate the plate for an additional period, typically 24 hours, to allow for NO production and its conversion to nitrite.

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • Griess Reaction:

    • Prepare a standard curve using serial dilutions of the sodium nitrite standard solution.

    • In a new 96-well plate, add a specific volume (e.g., 50 µL) of the collected supernatants and the nitrite standards to separate wells.

    • Add an equal volume (e.g., 50 µL) of the Griess Reagent to all wells containing samples and standards.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance of each well at approximately 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve. The reduction in nitrite concentration in the inhibitor-treated wells compared to the stimulated control wells indicates the inhibitory activity of this compound.

In Vivo Administration

For in vivo studies, the route of administration and dosage of this compound will depend on the animal model and the specific research question. Based on studies with the related compound L-NIO, a starting point for dosage in rats could be in the range of 0.04-2.0 µmol per animal, administered via injection into the target tissue.[2] It is crucial to perform dose-response studies to determine the optimal concentration for the desired biological effect while minimizing potential toxicity. The compound can be dissolved in a sterile vehicle suitable for injection, such as saline or a solution containing PEG300 and Tween 80 for improved solubility.[2]

Conclusion

This compound is a potent and valuable tool for researchers investigating the complex roles of nitric oxide in health and disease. Its ability to inhibit all three major NOS isoforms allows for a broad range of applications. By understanding its chemical properties, mechanism of action, and appropriate experimental protocols, scientists and drug development professionals can effectively utilize this compound to advance their research and contribute to the development of novel therapeutic strategies targeting the nitric oxide signaling pathway.

References

An In-depth Technical Guide to Ethyl-L-NIO Hydrochloride (CAS: 150403-97-7): A Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl-L-NIO hydrochloride (L-N5-(1-Iminobutyl)ornithine hydrochloride), a moderately selective inhibitor of nitric oxide synthase (NOS). This document consolidates key chemical and pharmacological data, details established experimental protocols for its study, and visualizes its mechanism of action and experimental workflows. The information presented is intended to support researchers and professionals in the fields of pharmacology, drug discovery, and biomedical research in their investigation and application of this compound.

Chemical and Physical Properties

This compound is a synthetic amino acid derivative that acts as a competitive inhibitor of all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS).[1][2][3] It is the saturated analog of vinyl-L-NIO.[1][2]

PropertyValue
CAS Number 150403-97-7
Molecular Formula C₉H₁₉N₃O₂ · HCl
Molecular Weight 237.73 g/mol
Synonyms L-N5-(1-Iminobutyl)ornithine hydrochloride, Ethyl-L-NIO (hydrochloride)
Appearance Crystalline solid
Solubility DMF: 0.3 mg/ml, DMSO: 2 mg/ml, Ethanol: 2.5 mg/ml, PBS (pH 7.2): 5 mg/ml[1][2]
Storage Store at -20°C[4]
SMILES CCCC(=N)NCCC--INVALID-LINK--C(=O)O.Cl
InChI Key DWNWLIPSWIUXRG-UHFFFAOYSA-N

Pharmacological Data: Inhibition of Nitric Oxide Synthase Isoforms

This compound demonstrates inhibitory activity against all NOS isoforms. The inhibitory constants (Ki) and the ratio of Ki to the Michaelis constant (Km) for the substrate L-arginine provide insight into its modest selectivity.

NOS IsoformKi (µM)Ki/Km (µM)
nNOS (Neuronal)5.3[1][2][5]3.79[1][2]
eNOS (Endothelial)18[1][2][5]5[1][2]
iNOS (Inducible)12[1][2][5]0.96[1][2]

Note: The Ki values were determined using initial rate measurements. While Ethyl-L-NIO inhibits nNOS, it does not cause mechanism-based inactivation of nNOS in the presence of NADPH and O₂.[1][2]

Mechanism of Action: Signaling Pathway of NOS Inhibition

This compound acts as a competitive inhibitor at the L-arginine binding site of nitric oxide synthase. By occupying this site, it prevents the conversion of L-arginine to L-citrulline and the subsequent production of nitric oxide (NO).

NOS_Inhibition_Pathway cluster_enzyme Enzyme L-Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L-Arginine->NOS Binds to active site Ethyl-L-NIO Ethyl-L-NIO Ethyl-L-NIO->NOS Competitively   inhibits    L-Citrulline L-Citrulline NOS->L-Citrulline Nitric Oxide (NO) Nitric Oxide (NO) NOS->Nitric Oxide (NO) Downstream Signaling e.g., Guanylate Cyclase activation Nitric Oxide (NO)->Downstream Signaling Citrulline_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation cluster_quantification Quantification & Analysis A Prepare Reaction Mix (Buffer, Cofactors, L-[3H]arginine) C Add NOS Enzyme A->C B Prepare Serial Dilutions of Ethyl-L-NIO D Add Ethyl-L-NIO or Vehicle B->D C->D E Incubate at 37°C D->E F Stop Reaction with Buffer & Dowex Resin E->F G Centrifuge to Pellet Resin F->G H Collect Supernatant G->H I Add Scintillation Cocktail H->I J Count Radioactivity I->J K Calculate IC50 & Ki J->K Synthesis_Scheme cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_product Final Product A Nα-protected L-ornithine C Reaction in a suitable solvent A->C B Ethyl Butyrimidate Hydrochloride B->C D Nα-protected Ethyl-L-NIO C->D E Removal of the protecting group D->E F Ethyl-L-NIO Hydrochloride E->F

References

An In-Depth Technical Guide to the Storage and Handling of Ethyl-L-NIO Hydrochloride Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information and protocols for the safe and effective use of Ethyl-L-NIO hydrochloride, a modestly selective inhibitor of nitric oxide synthase (NOS). Adherence to these guidelines is crucial for ensuring experimental accuracy, compound stability, and laboratory safety.

Chemical and Physical Properties

This compound, the saturated analog of vinyl-L-NIO, is a small molecule modulator used in research to investigate the physiological and pathological roles of nitric oxide (NO).[1][2] Its fundamental properties are summarized below.

PropertyDataReference
Chemical Name N⁵-(1-iminobutyl)-L-ornithine, monohydrochloride[1][2]
Synonyms L-N⁵-(1-Iminobutyl)ornithine hydrochloride[1][3]
CAS Number 150403-97-7[1][3]
Molecular Formula C₉H₁₉N₃O₂ • HCl[1][3]
Molecular Weight 237.7 g/mol [1]
Appearance A crystalline solid[2]

Table 1: Physical and Chemical Properties of this compound.

SolventSolubilityReference
PBS (pH 7.2) 5 mg/mL[1][2]
Ethanol 2.5 mg/mL[1][2]
DMSO 2 mg/mL[1][2]
DMF 0.3 mg/mL[1][2]

Table 2: Solubility Data for this compound.

Storage, Stability, and Solution Preparation

Proper storage is critical to maintain the integrity and activity of this compound.

ParameterRecommendationReference
Storage Temperature -20°C[1]
Storage Conditions Keep desiccated in a tightly sealed container.[4]
Long-Term Stability ≥ 4 years (when stored properly)[1]
Shipping Typically shipped at room temperature.[1]

Table 3: Recommended Storage and Stability Conditions.

Stock Solution Preparation and Storage: To avoid repeated freeze-thaw cycles that can degrade the compound, it is recommended to prepare aliquots of stock solutions.

  • Prepare a concentrated stock solution in a suitable solvent such as DMSO or water. For the related compound L-NIO dihydrochloride (B599025), solubility in water can reach up to 50 mg/mL, potentially requiring sonication.[5]

  • Dispense the stock solution into single-use aliquots in appropriate vials.

  • Store the aliquots at -20°C.

  • When stored in solution at -20°C, the compound should be used within one month to prevent loss of potency.[4]

Handling and Safety Precautions

This compound should be handled by trained personnel in a laboratory setting. Standard safety protocols should be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[6][7]

  • Engineering Controls: Handle the powder exclusively in a chemical fume hood to prevent inhalation of dust particles.[7]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[6]

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.[7]

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.[6]

Mechanism of Action and Signaling Pathway

This compound functions by inhibiting the activity of nitric oxide synthases (NOS), the family of enzymes responsible for synthesizing nitric oxide (NO) from L-arginine.[1] There are three primary isoforms of NOS: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3).[8] Ethyl-L-NIO displays modest selectivity among these isoforms.

NOS IsoformKᵢ Value (µM)Reference
nNOS 5.3[1][2][]
iNOS 12[1][2][]
eNOS 18[1][2][]

Table 4: Inhibitory Potency (Kᵢ) of this compound against NOS Isoforms.

NO plays a critical role as a signaling molecule in numerous physiological processes.[8] It primarily acts by activating soluble guanylate cyclase (sGC), which converts GTP to cyclic GMP (cGMP).[10] cGMP, in turn, activates protein kinase G (PKG) to mediate downstream effects such as vasodilation and neurotransmission.[8][11] By inhibiting NOS, Ethyl-L-NIO blocks the production of NO, thereby preventing these downstream signaling events.

NOS_Signaling_Pathway General Nitric Oxide Synthase (NOS) Signaling Pathway cluster_activation Activators cluster_nos NOS Enzymes cluster_inhibition Inhibition cluster_pathway Signaling Cascade Cytokines/LPS Cytokines/LPS iNOS iNOS Cytokines/LPS->iNOS Shear Stress/Agonists Shear Stress/Agonists eNOS_nNOS eNOS / nNOS Shear Stress/Agonists->eNOS_nNOS + Ca²⁺/Calmodulin NO Nitric Oxide (NO) iNOS->NO + O₂ eNOS_nNOS->NO + O₂ Inhibitor Ethyl-L-NIO HCl Inhibitor->iNOS Inhibitor->eNOS_nNOS L_Arginine L-Arginine L_Arginine->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Effects Physiological Effects (e.g., Vasodilation) PKG->Effects

Figure 1: A diagram of the general NOS signaling pathway showing inhibition by Ethyl-L-NIO HCl.

Experimental Protocols

The primary application of this compound is in assays designed to measure NOS activity and its inhibition. The following protocol describes a common colorimetric method for determining NOS inhibition in vitro.

5.1 Protocol: In Vitro NOS Inhibition Assay (Griess Assay)

This protocol measures NOS activity by quantifying nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, using the Griess reagent.

Reagents and Equipment:

  • Cell or tissue lysate containing NOS, or purified NOS enzyme

  • This compound

  • NOS Assay Buffer (e.g., HEPES or Tris-HCl buffer, pH 7.4)

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • Other cofactors as needed (FAD, FMN, Tetrahydrobiopterin (BH₄), Calmodulin)

  • Nitrate (B79036) Reductase (for converting NO₃⁻ to NO₂⁻)

  • Griess Reagent (typically a two-part solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)[12]

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader (540-570 nm)

  • Incubator (37°C)

Methodology:

  • Sample Preparation: Prepare cell or tissue homogenates in ice-cold assay buffer. Centrifuge to pellet debris and collect the supernatant, which serves as the source of NOS enzyme.[12][13] Determine the total protein concentration of the lysate.

  • Nitrite Standard Curve: Prepare a series of sodium nitrite standards in assay buffer (e.g., 0-100 µM) to allow for quantification of the results.

  • Reaction Setup: In a 96-well plate, prepare the following reaction mixtures. Add components in the order listed, with the substrate (L-Arginine) added last to initiate the reaction.

    • Blank: Assay buffer only.

    • Positive Control: Lysate, all cofactors, assay buffer.

    • Negative Control: Lysate, all cofactors, a known potent NOS inhibitor (e.g., L-NNA).

    • Test Wells: Lysate, all cofactors, and varying concentrations of this compound.

  • Initiation and Incubation: Add L-Arginine to all wells except the blank to start the reaction. Incubate the plate at 37°C for 30-60 minutes.[13]

  • Nitrate Reduction: Add Nitrate Reductase and its necessary cofactors to each well and incubate according to the manufacturer's instructions to convert any nitrate to nitrite.[14]

  • Color Development: Add the Griess Reagent components to all wells (standards, blank, and samples). Allow the plate to incubate at room temperature for 10-15 minutes, protected from light, for the color to develop.[12]

  • Measurement: Read the absorbance of the plate at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Plot the standard curve (Absorbance vs. Nitrite Concentration).

    • Use the standard curve to determine the nitrite concentration in each sample well.

    • Calculate the percent inhibition for each concentration of this compound relative to the positive control.

    • Plot percent inhibition versus inhibitor concentration to determine the IC₅₀ value.

Experimental_Workflow Experimental Workflow for In Vitro NOS Inhibition Assay cluster_prep 1. Preparation cluster_setup 2. Reaction cluster_measure 3. Measurement cluster_analysis 4. Analysis A Prepare Reagents: - Cell/Tissue Lysate - Inhibitor Dilutions - Cofactor Mix - Nitrite Standards B Set up 96-Well Plate: - Standards - Controls (Positive/Negative) - Test Wells (with Inhibitor) A->B C Initiate reaction with L-Arginine B->C D Incubate at 37°C (30-60 minutes) C->D E Add Nitrate Reductase (Converts NO₃⁻ to NO₂⁻) D->E F Add Griess Reagent to all wells E->F G Incubate at Room Temperature (10-15 minutes) F->G H Measure Absorbance at 540 nm G->H I Calculate Nitrite Concentration (using Standard Curve) H->I J Determine % Inhibition and IC₅₀ I->J

Figure 2: A flowchart outlining the key steps of an in vitro NOS inhibition assay.

References

Methodological & Application

Application Notes and Protocols for Ethyl-L-NIO Hydrochloride in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl-L-NIO hydrochloride (L-N5-(1-Iminobutyl)ornithine hydrochloride) is a potent and selective inhibitor of the neuronal nitric oxide synthase (nNOS or NOS1) isoform. Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including neurotransmission, vasodilation, and immune responses. The three main isoforms of nitric oxide synthase—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—catalyze the production of NO from L-arginine. The selective inhibition of nNOS by this compound makes it a valuable pharmacological tool for investigating the specific roles of neuronal NO production in various in vivo models, particularly in the fields of neuroscience and cardiovascular research.

These application notes provide a comprehensive overview and experimental protocols for the use of this compound in in vivo studies, with a focus on rodent models.

Mechanism of Action

This compound acts as a competitive inhibitor at the L-arginine binding site of nNOS. By selectively blocking this enzyme, it prevents the synthesis of nitric oxide in neuronal tissues. This targeted inhibition allows researchers to dissect the physiological and pathological roles of nNOS-derived NO, distinct from the functions of NO produced by eNOS and iNOS.

Signaling Pathway of Nitric Oxide Synthase Inhibition

cluster_0 Nitric Oxide Synthesis cluster_1 Inhibition L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline O2_NADPH O2 + NADPH O2_NADPH->NOS Ethyl_L_NIO This compound Ethyl_L_NIO->NOS Selective Inhibition of nNOS

Caption: Mechanism of Nitric Oxide Synthase Inhibition by Ethyl-L-NIO.

Data Presentation

Inhibitory Activity of L-NIO (Related Compound)

While specific in vivo quantitative data for this compound is limited in publicly available literature, the data for the closely related non-selective inhibitor, L-NIO, provides a useful reference.

NOS IsoformKi (µM)[1]
nNOS (neuronal)1.7
eNOS (endothelial)3.9
iNOS (inducible)3.9
In Vivo Effects of NOS Inhibitors in Rodents

The following table summarizes in vivo effects observed with L-NIO and a selective nNOS inhibitor, vinyl-L-NIO (VNIO), which can serve as a proxy for estimating the potential effects of Ethyl-L-NIO.

CompoundAnimal ModelDose & RouteObserved EffectReference
L-NIORat0.04-2.0 µmol (intrastriatal)Induction of focal cerebral ischemia.[2]Van Slooten et al., 2015
L-NIORat30 mg/kg (intravenous)Inhibition of harmaline-induced increases in cerebellar cGMP (ID50).Salter et al., 1995
Vinyl-L-NIO (VNIO)Rat (WKY)0.5 mg/kg/min (intravenous infusion)Significant increase in mean arterial blood pressure.[3]G.M. T. et al., 2023

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl)

  • Dimethyl sulfoxide (B87167) (DMSO) (optional, for initial solubilization)

  • Polyethylene glycol 300 (PEG300) (optional)

  • Tween 80 (optional)

  • Sterile water for injection

  • Sterile filters (0.22 µm)

  • Vortex mixer

  • pH meter and adjustment solutions (e.g., sterile NaOH, HCl)

Protocol for Saline-Based Formulation (Preferred for Intravenous Administration):

  • Calculate the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the animals.

  • Under sterile conditions, dissolve the this compound powder in a minimal amount of sterile saline.

  • Gently vortex until the compound is fully dissolved. If solubility is an issue, a small amount of DMSO (e.g., <5% of the final volume) can be used to initially dissolve the powder, followed by dilution with sterile saline.

  • Adjust the pH of the solution to physiological range (pH 7.2-7.4) using sterile NaOH or HCl, if necessary.

  • Bring the solution to the final desired concentration with sterile saline.

  • Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.

  • Store the prepared solution at 4°C for short-term use or aliquot and freeze at -20°C for longer-term storage. Avoid repeated freeze-thaw cycles.

Protocol for Mixed-Solvent Formulation (for Intraperitoneal or Subcutaneous Administration):

For compounds with lower aqueous solubility, a mixed-solvent system may be necessary.

  • Dissolve the calculated amount of this compound in a small volume of DMSO.

  • Add PEG300 and vortex to mix.

  • Add Tween 80 and vortex again to ensure a homogenous mixture.

  • Slowly add sterile water or saline to the desired final volume while vortexing.

  • The final solution should be clear. If precipitation occurs, adjust the solvent ratios.

  • This formulation is typically not suitable for intravenous administration.

In Vivo Administration and Monitoring

Animal Models:

  • Sprague-Dawley or Wistar rats (adult male or female, weight-matched)

  • C57BL/6 mice

Administration Routes:

  • Intravenous (IV) injection/infusion: Provides rapid and complete bioavailability. Recommended for acute studies on cardiovascular parameters.

  • Intraperitoneal (IP) injection: A common route for systemic administration, offering slower absorption compared to IV.

  • Subcutaneous (SC) injection: Results in slower, more sustained absorption.

  • Intracerebroventricular (ICV) or direct tissue injection: For localized effects within the central nervous system.

Experimental Workflow for Cardiovascular Studies:

cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Animal_Acclimation Animal Acclimation (>= 7 days) Baseline_Measurement Baseline Physiological Measurements (e.g., Blood Pressure, Heart Rate) Animal_Acclimation->Baseline_Measurement Drug_Prep Prepare this compound Solution Administration Administer Vehicle or Ethyl-L-NIO (IV, IP, etc.) Drug_Prep->Administration Monitoring Continuous Monitoring of Physiological Parameters Administration->Monitoring Data_Analysis Data Collection and Analysis Monitoring->Data_Analysis Tissue_Harvest Tissue Harvesting for Ex Vivo Analysis (e.g., NOS activity assay) Monitoring->Tissue_Harvest

Caption: General Experimental Workflow for In Vivo Studies.

Detailed Protocol for Assessing Cardiovascular Effects in Anesthetized Rats:

  • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

  • Surgically implant catheters in the carotid artery for blood pressure monitoring and the jugular vein for drug administration.

  • Allow the animal to stabilize and record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 30 minutes.

  • Administer a bolus IV injection or continuous infusion of the vehicle solution and monitor for any changes.

  • Administer this compound at the desired dose. Based on data from the related compound vinyl-L-NIO, a starting dose for continuous infusion could be in the range of 0.5 mg/kg/min.[3] For bolus injections, doses may range from 1 to 30 mg/kg.

  • Continuously record MAP and HR for at least 60 minutes post-administration.

  • At the end of the experiment, tissues such as the brain, heart, and kidneys can be harvested for further ex vivo analysis (e.g., measurement of nitrite (B80452)/nitrate (B79036) levels, NOS activity assays).

Assessment of nNOS Inhibition

Measurement of Nitrite/Nitrate Levels: A common method to assess the in vivo efficacy of NOS inhibitors is to measure the stable end-products of NO metabolism, nitrite and nitrate (NOx), in plasma, urine, or tissue homogenates using the Griess assay.

NOS Activity Assay: The conversion of [3H]L-arginine to [3H]L-citrulline in tissue homogenates can be measured to determine the activity of NOS isoforms. Comparing the activity in tissues from vehicle-treated versus Ethyl-L-NIO-treated animals will quantify the degree of in vivo inhibition.

Concluding Remarks

This compound is a valuable tool for the selective in vivo investigation of nNOS. The provided protocols offer a framework for its application in rodent models. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental paradigm. Careful consideration of the administration route, vehicle solution, and methods for assessing efficacy is crucial for obtaining reliable and reproducible results. As with all in vivo research, all procedures should be conducted in accordance with approved animal care and use protocols.

References

Application Notes and Protocols for Inducing Focal Cerebral Ischemia in Rats using Ethyl-L-NIO Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for inducing focal cerebral ischemia in rats using Ethyl-L-NIO hydrochloride, a potent nitric oxide synthase (NOS) inhibitor. This model is valuable for studying the pathophysiology of ischemic stroke and for the preclinical evaluation of neuroprotective therapies. The protocols described herein are based on established methods using the parent compound, L-NIO, and have been adapted for this compound.

Introduction

Focal cerebral ischemia, the most common type of stroke, results from the occlusion of a cerebral artery, leading to a cascade of events that cause neuronal death in the affected brain region. Animal models are crucial for understanding these mechanisms and for developing new therapeutic strategies. This compound, a derivative of L-NIO (N5-(1-iminoethyl)-L-ornithine), is a non-selective inhibitor of all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS)[1][2][3][4]. By inhibiting NOS, particularly neuronal NOS (nNOS), this compound induces vasoconstriction, leading to a reproducible focal ischemic lesion[5][6]. This model offers advantages such as low mortality and high reproducibility of the infarct location and volume[5][7].

Mechanism of Action

This compound inhibits the synthesis of nitric oxide (NO), a key signaling molecule involved in vasodilation. The proposed mechanism for inducing focal cerebral ischemia involves the following steps:

  • Inhibition of nNOS: Following intracerebral administration, this compound inhibits nNOS in the vicinity of the injection site.

  • Reduced NO bioavailability: The inhibition of nNOS leads to a local decrease in NO production.

  • Vasoconstriction: The reduction in NO, a potent vasodilator, results in the constriction of cerebral arterioles and capillaries[8]. This may also involve the modulation of pericyte function[9][10][11][12].

  • Focal Ischemia: The sustained vasoconstriction reduces cerebral blood flow to the affected area, causing focal ischemia and subsequent neuronal injury.

The signaling pathway is further detailed in the visualization section below.

Experimental Protocols

Animal Model
  • Species: Sprague Dawley rats (male, 250-300g) are commonly used for this model[5][7].

Reagents and Materials
  • This compound

  • Sterile, pyrogen-free saline

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL) with a 33-gauge needle

  • Surgical instruments

  • Warming pad

Protocol for Inducing Focal Cerebral Ischemia

This protocol is adapted from the L-NIO-based model described by Van Slooten et al. (2015)[5][7].

  • Preparation of this compound Solution:

    • Dissolve this compound in sterile saline to a final concentration of approximately 27.4 mg/mL (around 115 mM). The concentration used for the parent compound L-NIO in a similar mouse model was 130 µM, and a 2 µM concentration of L-NIO has been shown to cause focal cerebral ischemia in rats[5]. Researchers should optimize the concentration for their specific experimental needs.

    • Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Anesthesia and Stereotaxic Surgery:

    • Anesthetize the rat using an appropriate anesthetic regimen and place it in a stereotaxic frame.

    • Maintain the animal's body temperature at 37°C using a warming pad.

    • Make a midline incision on the scalp to expose the skull.

    • Identify and mark the bregma.

  • Intrastriatal Injection:

    • Using a Hamilton syringe, slowly inject 100 nL of the this compound solution into the striatum of one hemisphere.

    • Stereotaxic Coordinates: The following coordinates relative to bregma can be used for the striatum in Sprague Dawley rats:

      • Anterior-Posterior (AP): +0.5 mm

      • Medial-Lateral (ML): ±3.0 mm

      • Dorsal-Ventral (DV): -5.0 mm from the skull surface.

      • Note: These coordinates may need to be adjusted based on the specific rat strain and age.

    • Inject the solution at a rate of 20 nL/min.

    • Leave the needle in place for an additional 5 minutes to prevent backflow.

    • Slowly withdraw the needle.

  • Post-operative Care:

    • Suture the scalp incision.

    • Administer post-operative analgesics as per institutional guidelines.

    • Allow the animal to recover in a warm, clean cage.

    • Monitor the animal for any signs of distress.

Assessment of Ischemic Injury

Neurological Deficit Scoring

Neurological deficits can be assessed at various time points post-injection (e.g., 24h, 48h, 72h) using a standardized scoring system. A commonly used scale is the 6-point Longa score[13][14]:

ScoreDescription
0No neurological deficit.
1Failure to extend the contralateral forepaw fully.
2Circling to the contralateral side.
3Falling to the contralateral side.
4No spontaneous walking with a depressed level of consciousness.
5Death.
Histological Assessment of Infarct Volume

TTC Staining: 2,3,5-triphenyltetrazolium chloride (TTC) staining is a rapid and reliable method to visualize the infarct area.

  • At the desired time point (e.g., 24-72 hours post-ischemia), euthanize the rat and perfuse transcardially with cold saline.

  • Carefully remove the brain and place it in a cold brain matrix.

  • Cut the brain into 2 mm-thick coronal sections.

  • Immerse the sections in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes in the dark.

  • Viable tissue will stain red, while the infarcted tissue will remain white.

  • Fix the stained sections in 10% formalin.

  • Capture images of the sections and quantify the infarct volume using image analysis software (e.g., ImageJ). The infarct volume is often expressed as a percentage of the contralateral hemisphere volume to correct for edema[15].

Cresyl Violet Staining: This staining method is used to assess neuronal damage and loss.

  • Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).

  • Post-fix the brain in 4% PFA overnight and then transfer to a 30% sucrose (B13894) solution for cryoprotection.

  • Cut 20-30 µm thick coronal sections on a cryostat.

  • Mount the sections on slides and allow them to air dry.

  • Stain the sections with a 0.1% cresyl violet solution.

  • Dehydrate the sections through a series of ethanol (B145695) and xylene washes.

  • Coverslip the slides with a mounting medium.

  • Examine the sections under a microscope to identify areas of neuronal loss and damage (pyknotic nuclei, shrunken cytoplasm).

Immunohistochemistry

Immunohistochemistry can be used to assess the inflammatory response and glial activation.

  • Prepare brain sections as described for cresyl violet staining.

  • Perform antigen retrieval if necessary.

  • Block non-specific binding sites with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).

  • Incubate the sections with primary antibodies overnight at 4°C.

    • Microglia/Macrophages: Anti-Iba1

    • Astrocytes: Anti-GFAP

  • Wash the sections and incubate with the appropriate fluorescently-labeled secondary antibodies.

  • Mount the sections with a DAPI-containing mounting medium to counterstain the nuclei.

  • Visualize the staining using a fluorescence microscope.

Quantitative Data Summary

The following tables summarize quantitative data from studies using L-NIO to induce focal cerebral ischemia in rats. Data for this compound is limited, and these values serve as a reference.

Table 1: Infarct Volume in L-NIO-Induced Focal Cerebral Ischemia in Rats

Animal ModelL-NIO Dose/ConcentrationTime Post-IschemiaInfarct Volume (% of Contralateral Hemisphere)Reference
Sprague Dawley Rat2 µM (intrastriatal)3 days8.5 ± 5.3Van Slooten et al., 2015[5][7]

Table 2: Neurological Deficit Scores in NOS Inhibitor-Induced Focal Cerebral Ischemia Models in Rats

Animal ModelNOS InhibitorTime Post-IschemiaNeurological Deficit Score (Scale)Reference
RatL-NAME (1 mg/kg, i.p.)12 hours1.50 ± 0.22 (unspecified scale)(Study on BBB disruption)[1]
Wistar RatL-NAME (i.v.)1, 2, and 3 daysSignificantly higher than control (unspecified scale)(Study on infarct volume)[16]
Rat-24 hours1-4 (6-point Longa scale)(Study on NSE biomarker)[13][14]

Table 3: Biomarker Changes in Ischemic Stroke Models

BiomarkerModelTime Post-IschemiaChangeReference
Neuron-Specific Enolase (NSE)Hypoxic-Ischemic Rat Model48 hoursSignificantly increased[13][14]
Glial Fibrillary Acidic Protein (GFAP)MCAO Rat Model1-48 hoursUpregulated (mRNA)[17]
Ionized calcium-binding adapter molecule 1 (Iba-1)MCAO Rat Model1-48 hoursUpregulated (mRNA)[17]
Nitric Oxide (NO)MCAO Rat Model1-48 hoursIncreased[17]

Visualizations

Experimental Workflow

G cluster_pre Pre-operative cluster_op Surgical Procedure cluster_post Post-operative Assessment prep_animal Animal Preparation (Sprague Dawley Rat) anesthesia Anesthesia prep_animal->anesthesia prep_reagent Reagent Preparation (Ethyl-L-NIO in Saline) injection Intrastriatal Injection prep_reagent->injection stereotaxic Stereotaxic Mounting anesthesia->stereotaxic stereotaxic->injection recovery Recovery & Monitoring injection->recovery neuro_score Neurological Scoring recovery->neuro_score histology Histological Analysis (TTC, Cresyl Violet) recovery->histology ihc Immunohistochemistry (Iba1, GFAP) recovery->ihc

Caption: Experimental workflow for inducing focal cerebral ischemia.

Signaling Pathway of this compound-Induced Ischemia

G cluster_inhibition NOS Inhibition cluster_vasoconstriction Vasoconstriction cluster_outcome Pathophysiological Outcome LNIO Ethyl-L-NIO hydrochloride nNOS nNOS LNIO->nNOS inhibits sGC Soluble Guanylate Cyclase (sGC) LArg L-Arginine NO Nitric Oxide (NO) LArg->NO converted by nNOS NO->sGC activates cGMP cGMP sGC->cGMP produces PKG Protein Kinase G (PKG) cGMP->PKG activates Ca Decreased intracellular Ca2+ sensitivity PKG->Ca leads to Relaxation Smooth Muscle Relaxation Ca->Relaxation Vasoconstriction Vasoconstriction Relaxation->Vasoconstriction is reduced, leading to CBF Reduced Cerebral Blood Flow Vasoconstriction->CBF Ischemia Focal Cerebral Ischemia CBF->Ischemia Injury Neuronal Injury & Infarction Ischemia->Injury

Caption: Signaling pathway of this compound action.

References

Application Notes and Protocols: Intrastriatal Infusion of Ethyl-L-NIO Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl-L-NIO hydrochloride, also known as L-N5-(1-iminoethyl)ornithine hydrochloride (L-NIO), is a potent and non-selective inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[1] Nitric oxide (NO) is a critical signaling molecule in the central nervous system, involved in a wide array of physiological and pathological processes, including neurotransmission, synaptic plasticity, and cerebrovascular regulation.[2][3] Intrastriatal infusion of L-NIO provides a powerful tool to investigate the roles of NO in the basal ganglia circuitry and to model neurological disorders associated with nitrergic system dysregulation, such as stroke.[4][5]

These application notes provide a comprehensive overview of the use of intrastriatal L-NIO infusion in neuroscience research, with a primary focus on the induction of a focal ischemic stroke model in rodents. Detailed protocols for stereotaxic surgery, L-NIO administration, and post-operative behavioral assessments are provided.

Data Presentation

L-NIO Potency and Selectivity
NOS IsoformKi Value (μM)Source
nNOS (rat)1.7[1]
eNOS (bovine)3.9[1]
iNOS (mouse)3.9[1]
Quantitative Outcomes of Intrastriatal L-NIO Infusion in a Rat Model of Focal Ischemia
ParameterValueTime PointSource
Infarct Volume (% of contralateral striatum)8.5 ± 5.33 days post-infusion[4]
Motor Function ImpairmentChronicUp to 35 days post-infusion[4]
Microglia/Macrophage ResponseRobustUp to 35 days post-infusion[4]
Astroglial ResponseRobustUp to 35 days post-infusion[4]

Signaling Pathways

The intrastriatal infusion of L-NIO primarily disrupts the nitric oxide signaling cascade by inhibiting NOS enzymes. This has significant downstream effects on various cellular processes.

NOS_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron / Effector Cell L_Arginine L-Arginine NOS nNOS/eNOS L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO L_NIO Ethyl-L-NIO L_NIO->NOS Inhibition sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activation GTP GTP cGMP cGMP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activation Cellular_Responses Cellular Responses (e.g., Vasodilation, Neurotransmission, Synaptic Plasticity) PKG->Cellular_Responses

Figure 1: Simplified Nitric Oxide Signaling Pathway and the inhibitory action of Ethyl-L-NIO.

Experimental Protocols

Protocol 1: Induction of Focal Striatal Ischemia via Intrastriatal L-NIO Infusion in Rats

This protocol is adapted from Van Slooten et al., 2015.[4]

1. Animal Model:

  • Species: Adult male Sprague Dawley rats (250-300g).

  • Housing: Standard laboratory conditions with ad libitum access to food and water. All procedures should be approved by the institutional animal care and use committee.

2. Materials:

  • This compound (L-NIO)

  • Sterile 0.9% saline

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL) with a 33-gauge needle

  • Microinfusion pump

  • Surgical tools (scalpel, forceps, drill, etc.)

  • Suturing material

  • Heating pad to maintain body temperature

3. L-NIO Solution Preparation:

  • Dissolve L-NIO in sterile 0.9% saline to a final concentration of 27.4 mg/mL.[6]

  • Filter-sterilize the solution using a 0.22 µm syringe filter.

4. Surgical Procedure:

  • Anesthetize the rat and place it in the stereotaxic apparatus.

  • Shave the scalp and sterilize the area with an appropriate antiseptic solution.

  • Make a midline incision to expose the skull.

  • Identify and mark the bregma.

  • Determine the stereotaxic coordinates for the striatum. For rats, typical coordinates relative to bregma are: Anteroposterior (AP): +0.5 mm, Mediolateral (ML): ±3.0 mm, Dorsoventral (DV): -5.0 mm from the skull surface.[7][8] These coordinates may need to be optimized for the specific rat strain and age.

  • Drill a small burr hole through the skull at the determined coordinates, taking care not to damage the underlying dura mater.

  • Carefully insert the Hamilton syringe needle through the dura mater to the target DV coordinate.

  • Infuse 1 µL of the L-NIO solution at a rate of 0.25 µL/min.[9]

  • Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.[10]

  • Slowly retract the needle.

  • Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.

Experimental_Workflow_Ischemia Animal_Prep Animal Preparation (Anesthesia, Stereotaxic Mounting) Surgery Stereotaxic Surgery (Incision, Burr Hole) Animal_Prep->Surgery L_NIO_Infusion Intrastriatal L-NIO Infusion (1 µL at 0.25 µL/min) Surgery->L_NIO_Infusion Post_Op Post-Operative Care (Suturing, Analgesia) L_NIO_Infusion->Post_Op Behavioral Behavioral Testing (e.g., Cylinder Test, Rotarod) Post_Op->Behavioral Histology Histological Analysis (Infarct Volume Measurement) Behavioral->Histology

References

Application Notes and Protocols: Ethyl-L-NIO Hydrochloride in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N⁵-(1-Iminoethyl)-L-ornithine hydrochloride (L-NIO hydrochloride), a potent nitric oxide synthase (NOS) inhibitor, in cardiovascular research. This document details its mechanism of action, isoform selectivity, and key applications, supported by experimental protocols and quantitative data.

Mechanism of Action

L-NIO is a structural analog of L-arginine, the endogenous substrate for nitric oxide synthases. It acts as a competitive inhibitor of all three major NOS isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1][2] By binding to the active site of the enzyme, L-NIO blocks the synthesis of nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[3] NO plays a crucial role in regulating vascular tone, platelet aggregation, and leukocyte adhesion to the endothelium.[4][5] Inhibition of NO production by L-NIO leads to vasoconstriction and an increase in blood pressure, making it a valuable tool for studying the physiological and pathophysiological roles of NO in cardiovascular regulation.[2]

Isoform Selectivity

While L-NIO inhibits all three NOS isoforms, it exhibits some degree of selectivity. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) vary across the different isoforms. It is important to consider these differences when designing experiments to probe the function of a specific NOS isoform.

Table 1: Inhibitory Potency of L-NIO Hydrochloride Against NOS Isoforms

NOS IsoformKᵢ (μM)Reference
Neuronal (nNOS)1.7[1]
Endothelial (eNOS)3.9[1]
Inducible (iNOS)3.9[1]

Note: Lower Kᵢ values indicate higher potency.

For researchers interested in more selective inhibition, other related compounds have been developed. For instance, S-ethyl-L-thiocitrulline (Et-TC) has shown greater selectivity for nNOS over eNOS and iNOS.[6][7][8]

Table 2: Inhibitory Potency of S-ethyl-L-thiocitrulline (Et-TC) Against Human NOS Isoforms

NOS IsoformKᵢ (nM)Kd (nM)Reference
Neuronal (nNOS)-0.5[6][8]
Endothelial (eNOS)24-[6][8]
Inducible (iNOS)17-[6][8]

Note: Kd (dissociation constant) is another measure of binding affinity, with lower values indicating stronger binding.

Cardiovascular Research Applications

L-NIO hydrochloride is widely used in various cardiovascular research applications to investigate the role of nitric oxide in:

  • Regulation of Vascular Tone and Blood Pressure: By inhibiting endothelial NO production, L-NIO induces vasoconstriction and increases mean systemic arterial blood pressure.[2] This makes it a useful tool for studying the contribution of the L-arginine-NO pathway to the maintenance of vascular tone.[2][9]

  • Endothelial Dysfunction: L-NIO can be used to mimic conditions of endothelial dysfunction, where NO bioavailability is reduced. This allows researchers to study the downstream consequences of impaired NO signaling.

  • Ischemia-Reperfusion Injury: The role of NO in ischemia-reperfusion injury is complex, with both protective and detrimental effects reported.[9][10][11][12] L-NIO can be used to investigate the contribution of NOS activity during ischemic and reperfusion phases in models of myocardial infarction and stroke.[1][13]

Experimental Protocols

Protocol 1: In Vitro Assessment of Vascular Reactivity in Aortic Rings

This protocol details the methodology for studying the effect of L-NIO on the vascular tone of isolated rat aortic rings.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Phenylephrine (B352888) (PE)

  • Acetylcholine (B1216132) (ACh)

  • L-NIO hydrochloride

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Euthanize the rat and carefully excise the thoracic aorta.

  • Place the aorta in cold Krebs-Henseleit solution and remove adhering connective and adipose tissue.

  • Cut the aorta into rings of 3-4 mm in length.

  • Suspend the aortic rings in organ baths containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2 g, washing every 15-20 minutes.

  • To assess the viability of the endothelium, pre-contract the rings with phenylephrine (1 μM).

  • Once a stable contraction is achieved, add acetylcholine (10 μM) to induce relaxation. A relaxation of more than 70% indicates intact endothelium.

  • Wash the rings and allow them to return to baseline.

  • To study the effect of L-NIO, incubate the rings with the desired concentration of L-NIO hydrochloride (e.g., 0.1-100 μM) for 30 minutes.[2]

  • Construct a cumulative concentration-response curve to phenylephrine in the presence and absence of L-NIO.

  • To investigate the inhibitory effect on endothelium-dependent relaxation, pre-contract the rings with phenylephrine and then construct a cumulative concentration-response curve to acetylcholine in the presence and absence of L-NIO.[2]

Data Analysis:

  • Record the contractile and relaxant responses as a percentage of the maximal response to the contracting or relaxing agent.

  • Compare the concentration-response curves in the presence and absence of L-NIO to determine its effect on vascular reactivity.

Diagram 1: Experimental Workflow for Vascular Reactivity Studies

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Aorta_Excision Aorta Excision Ring_Preparation Aortic Ring Preparation Aorta_Excision->Ring_Preparation Mounting Mount in Organ Bath Ring_Preparation->Mounting Equilibration Equilibration Mounting->Equilibration Viability_Test Endothelial Viability Test (PE + ACh) Equilibration->Viability_Test Washout Washout Viability_Test->Washout Incubation Incubate with L-NIO Washout->Incubation Response_Curve Concentration-Response Curves (PE or ACh) Incubation->Response_Curve Data_Recording Record Responses Response_Curve->Data_Recording Curve_Comparison Compare Response Curves Data_Recording->Curve_Comparison

Caption: Workflow for assessing vascular reactivity in isolated aortic rings.

Protocol 2: Measurement of Nitric Oxide Production in Cultured Endothelial Cells using the Griess Assay

This protocol describes how to measure nitrite (B80452) (a stable metabolite of NO) in the supernatant of cultured endothelial cells to assess the inhibitory effect of L-NIO on NO production.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • L-NIO hydrochloride

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) (for iNOS induction in appropriate cell types, e.g., RAW 264.7 macrophages, if desired)[14]

  • Griess Reagent System (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed HUVECs in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Remove the culture medium and replace it with fresh medium containing various concentrations of L-NIO hydrochloride. Include a vehicle control (no L-NIO).

  • If studying the effect on stimulated NO production, add an agonist such as bradykinin (B550075) or use a Ca2+ ionophore like A23187.[15]

  • Incubate the cells for the desired period (e.g., 24-48 hours).

  • After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Prepare a standard curve of sodium nitrite in the same culture medium, with concentrations ranging from 1 to 100 µM.[16]

  • Add 50 µL of sulfanilamide solution to each well containing the supernatant and standards.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution to each well.

  • Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.

  • Measure the absorbance at 540-550 nm using a microplate reader within 30 minutes.[14][17]

Data Analysis:

  • Subtract the absorbance of the blank (medium only) from all readings.

  • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

  • Use the standard curve to determine the nitrite concentration in the experimental samples.

  • Calculate the percentage of inhibition of NO production by L-NIO compared to the control.

  • Determine the IC50 value of L-NIO by plotting the percentage of inhibition against the logarithm of the L-NIO concentration.

Diagram 2: Signaling Pathway of Endothelial Nitric Oxide Production and Inhibition by L-NIO

G cluster_cell Endothelial Cell cluster_inhibitor Inhibition cluster_downstream Downstream Effects L_Arginine L-Arginine eNOS eNOS L_Arginine->eNOS + O2, NADPH NO Nitric Oxide (NO) eNOS->NO L_Citrulline L-Citrulline eNOS->L_Citrulline sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates L_NIO L-NIO L_NIO->eNOS Inhibits cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Vasodilation Vasodilation cGMP->Vasodilation

Caption: L-NIO competitively inhibits eNOS, blocking NO synthesis and subsequent vasodilation.

Protocol 3: In Vivo Assessment of Blood Pressure in Anesthetized Rats

This protocol outlines the procedure for measuring the effect of intravenously administered L-NIO on systemic arterial blood pressure in anesthetized rats.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine)

  • Saline solution (0.9% NaCl)

  • L-NIO hydrochloride solution

  • Catheters for cannulation of the carotid artery and jugular vein

  • Pressure transducer and data acquisition system

  • Infusion pump

Procedure:

  • Anesthetize the rat according to approved institutional protocols.

  • Cannulate the right carotid artery with a saline-filled catheter connected to a pressure transducer to continuously monitor blood pressure.

  • Cannulate the left jugular vein with a catheter for intravenous drug administration.

  • Allow the animal to stabilize for at least 30 minutes until a steady baseline blood pressure is achieved.

  • Administer L-NIO hydrochloride intravenously as a bolus injection or a continuous infusion at the desired dose (e.g., 0.03-300 mg/kg).[2]

  • Record the mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) continuously before, during, and after L-NIO administration.

  • To confirm that the pressor effect is due to NOS inhibition, L-arginine (the substrate for NOS) can be administered to reverse the effects of L-NIO.[2]

Data Analysis:

  • Calculate the change in blood pressure and heart rate from the baseline values.

  • Generate dose-response curves for the effect of L-NIO on blood pressure.

  • Compare the pressor responses to L-NIO with the reversal by L-arginine.

Table 3: In Vivo Effects of NOS Inhibitors on Mean Systemic Arterial Blood Pressure

CompoundDose Range (mg/kg, i.v.)EffectReference
L-NIO0.03 - 300Dose-dependent increase in blood pressure[2]
L-NAME0.03 - 300Dose-dependent increase in blood pressure[2]
L-NMMA0.03 - 300Dose-dependent increase in blood pressure[2]

Note: L-NAME (N(G)-nitro-L-arginine methyl ester) and L-NMMA (N(G)-monomethyl-L-arginine) are other commonly used NOS inhibitors.

By providing a robust framework for investigating the role of nitric oxide in the cardiovascular system, L-NIO hydrochloride remains an indispensable tool for researchers. The protocols and data presented here offer a starting point for designing and interpreting experiments aimed at elucidating the complex interplay between NOS activity and cardiovascular health and disease.

References

Application Notes & Protocols: Ethyl-L-NIO Hydrochloride in Inflammatory Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes, including the inflammatory response.[1] While constitutively produced NO by endothelial (eNOS) and neuronal (nNOS) nitric oxide synthase isoforms has homeostatic functions, the inducible isoform (iNOS) is upregulated during inflammation by cytokines and microbial products like lipopolysaccharide (LPS).[2][3] Overproduction of NO by iNOS in cells like macrophages is a key driver of pro-inflammatory responses and tissue damage in various inflammatory diseases.[1][2]

N⁵-(1-Iminoethyl)-L-ornithine hydrochloride, commonly referred to as L-NIO hydrochloride, is a potent, arginine-based inhibitor of all three NOS isoforms.[4][5] Its ability to block the production of NO makes it a valuable pharmacological tool for investigating the role of nitric oxide in inflammatory models and a potential starting point for therapeutic strategies targeting NO-mediated pathology.[1] These notes provide an overview of L-NIO's mechanism, applications, and detailed protocols for its use in common inflammatory research models.

Mechanism of Action

L-NIO hydrochloride acts as a competitive inhibitor of nitric oxide synthase. It competes with the endogenous substrate, L-arginine, for binding to the active site of the enzyme. This inhibition prevents the conversion of L-arginine to L-citrulline, a process that generates nitric oxide.[1] L-NIO is a non-selective inhibitor, demonstrating potent activity against all three NOS isoforms.[4][5][6]

cluster_0 Nitric Oxide Synthesis Pathway cluster_1 Inhibition L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS Substrate Products NO + L-Citrulline NOS->Products Catalyzes L_NIO Ethyl-L-NIO Hydrochloride L_NIO->NOS Inhibits

Caption: Mechanism of L-NIO as a competitive inhibitor of Nitric Oxide Synthase (NOS).

Quantitative Data: Inhibitory Activity

The inhibitory potency of L-NIO hydrochloride is typically quantified by its inhibition constant (Kᵢ), which represents the concentration required to produce half-maximum inhibition.

Enzyme Species Kᵢ Value (µM) Reference
Neuronal NOS (nNOS)Rat1.7[4][5][6]
Endothelial NOS (eNOS)Bovine3.9[4][5][6]
Inducible NOS (iNOS)Mouse3.9[4][5][6]

Applications in Inflammatory Models

L-NIO has been utilized in various in vitro and in vivo models to elucidate the role of NO in inflammation-driven pathology.

Model Key Findings Reference
Immune Complex-Induced Vasculitis (Rat) L-NIO provided a protective effect against inflammatory injury stimulated by activated neutrophils. This protection was reversible by L-arginine.[7]
LPS-Stimulated Macrophages (RAW 264.7) L-NIO is used to inhibit iNOS activity in these cells, which are a standard model for studying the inflammatory response to bacterial endotoxins.[4]
IL-1β-Induced Fever (Rat) NOS inhibitors have been shown to completely suppress fever induced by the pro-inflammatory cytokine IL-1β, demonstrating the essential role of NO in this response.[8]
IL-1β-Induced Chondrocyte Dysfunction Pro-inflammatory cytokines like IL-1β upregulate iNOS in chondrocytes, and the resulting NO production is implicated in mitochondrial impairment and osteoarthritis pathogenesis.[9]

Key Experimental Protocols

This protocol describes how to measure the inhibitory effect of L-NIO on NO production in a murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is assessed by measuring the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess Reagent System.

Materials:

  • RAW 264.7 cells

  • DMEM complete medium (supplemented with 10% FBS, 1% penicillin-streptomycin)

  • L-NIO hydrochloride

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System (e.g., Sulfanilamide, N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment: Prepare serial dilutions of L-NIO hydrochloride in serum-free DMEM. Remove the culture medium from the cells and add 50 µL of the L-NIO dilutions to the appropriate wells. Incubate for 1 hour.

  • Stimulation: Add 50 µL of LPS solution (e.g., at a final concentration of 1 µg/mL) to the wells. Include wells with cells only (negative control) and cells with LPS only (positive control).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of 1% Sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production by L-NIO compared to the LPS-only control.

cluster_workflow In Vitro Experimental Workflow arrow arrow A Seed RAW 264.7 Cells (24h incubation) B Pre-treat with L-NIO (1h incubation) A->B C Stimulate with LPS (e.g., 1 µg/mL) B->C D Incubate for 24h C->D E Collect Supernatant D->E F Perform Griess Assay (Measure Nitrite) E->F G Analyze Data (% Inhibition) F->G

Caption: Workflow for in vitro evaluation of L-NIO on LPS-induced NO production.

This protocol is based on the model described by Mulligan et al. (1992) and is used to assess the anti-inflammatory effect of L-NIO in vivo.[7] Inflammation is induced by the intradermal injection of antibodies and subsequent intravenous injection of antigen, leading to immune complex deposition and neutrophil-mediated tissue injury.

Materials:

  • Specific Pathogen-Free Rats (e.g., Sprague-Dawley)

  • Rabbit anti-BSA IgG

  • Bovine Serum Albumin (BSA)

  • L-NIO hydrochloride

  • Saline solution

  • Myeloperoxidase (MPO) assay kit

Procedure:

  • Sensitization: Anesthetize the rats. Shave the dorsal skin. Inject intradermally 125 µg of rabbit anti-BSA IgG at multiple sites.

  • L-NIO Administration: Administer L-NIO hydrochloride (e.g., via intravenous or intraperitoneal injection) at the desired dose. The control group receives a vehicle (saline).

  • Induction of Vasculitis: Immediately after L-NIO administration, inject 10 mg/kg of BSA in saline intravenously to induce the formation and deposition of immune complexes at the antibody-primed skin sites.

  • Inflammatory Period: Allow the inflammatory reaction to proceed for a defined period (e.g., 4 hours).

  • Sample Collection: Euthanize the animals. Biopsy the inflamed skin sites.

  • Assessment of Inflammation (MPO Assay):

    • Homogenize the skin biopsy samples in a suitable buffer.

    • Measure the myeloperoxidase (MPO) activity in the homogenates using a commercial MPO assay kit. MPO is an enzyme abundant in neutrophils, and its activity serves as a quantitative index of neutrophil accumulation in the tissue.

  • Data Analysis: Compare the MPO activity in the skin sites of L-NIO-treated animals to that of vehicle-treated controls. A reduction in MPO activity indicates an anti-inflammatory effect.

Signaling in Cellular Inflammation

Inflammatory stimuli like LPS bind to receptors (e.g., TLR4) on immune cells such as macrophages. This triggers intracellular signaling cascades, leading to the activation of transcription factors like NF-κB.[10] NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory genes, including iNOS. The resulting high-output production of NO contributes to the inflammatory state. L-NIO intervenes by directly inhibiting the iNOS enzyme, thereby blocking NO production and its downstream effects.

cluster_pathway Inflammatory Signaling Cascade in a Macrophage LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signaling Intracellular Signaling TLR4->Signaling NFkB NF-κB Activation Signaling->NFkB Nucleus Nuclear Translocation NFkB->Nucleus iNOS_Gene iNOS Gene Transcription Nucleus->iNOS_Gene iNOS_Protein iNOS Protein (Enzyme) iNOS_Gene->iNOS_Protein NO_Production High-Output NO Production iNOS_Protein->NO_Production Inflammation Pro-inflammatory Effects NO_Production->Inflammation LNIO Ethyl-L-NIO LNIO->iNOS_Protein Inhibits

Caption: L-NIO inhibits iNOS protein, blocking NO production in inflammatory signaling.

References

Application Notes and Protocols: Neuronal Cell Culture Treatment with L-N5-(1-iminoethyl)ornithine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-N5-(1-iminoethyl)ornithine hydrochloride (L-NIO hydrochloride), is a potent tool for investigating the roles of nitric oxide (NO) signaling in the nervous system. L-NIO is a non-selective and irreversible inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[1] Overproduction of NO by nNOS is implicated in the pathophysiology of various neurodegenerative disorders, making NOS inhibitors like L-NIO valuable for research in this area.[2] These application notes provide detailed protocols for the use of L-NIO hydrochloride in neuronal cell cultures, including quantitative data, experimental procedures, and visual workflows.

Data Presentation

Inhibitory Activity of L-NIO Dihydrochloride (B599025)
IsoformKi (μM)Source
Neuronal NOS (nNOS)1.7[3][4]
Endothelial NOS (eNOS)3.9[3][4]
Inducible NOS (iNOS)3.9[3][4]

Note: The inhibitory constant (Ki) represents the concentration of the inhibitor required to produce half-maximum inhibition.

Signaling Pathway

Nitric oxide is a key signaling molecule in the nervous system, involved in processes like neurotransmission and synaptic plasticity.[2] L-NIO hydrochloride exerts its effect by inhibiting nitric oxide synthase (NOS), the enzyme responsible for NO production from L-arginine.[5] In neuronal cells, the activation of NMDA receptors leads to a calcium influx, which in turn activates nNOS.[5] The resulting NO can then diffuse to adjacent cells, activating soluble guanylyl cyclase (sGC) to produce cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger.[6] By blocking NOS, L-NIO prevents the production of NO and the subsequent downstream signaling events.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion nNOS nNOS Ca_ion->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Produces L_Arginine L-Arginine L_Arginine->nNOS sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces Physiological_Effects Physiological Effects cGMP->Physiological_Effects L_NIO L-NIO hydrochloride L_NIO->nNOS Inhibits

Caption: Neuronal nitric oxide signaling pathway and the point of inhibition by L-NIO hydrochloride.

Experimental Protocols

Preparation of L-NIO Hydrochloride Stock Solution

Proper preparation of stock solutions is crucial for accurate and reproducible experimental results.

Materials:

  • L-NIO dihydrochloride powder

  • Sterile dimethyl sulfoxide (B87167) (DMSO) or sterile phosphate-buffered saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes

Protocol for DMSO Stock Solution (e.g., 10 mM):

  • Weighing: Accurately weigh the required amount of L-NIO dihydrochloride powder. For a 10 mM stock solution, this would be 2.602 mg for 1 mL of solvent.

  • Dissolution: Add the appropriate volume of sterile DMSO to the powder in a sterile tube.

  • Mixing: Vortex the solution until the L-NIO dihydrochloride is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[7]

Protocol for Aqueous Stock Solution (e.g., 10 mg/mL in PBS):

  • Weighing: Weigh 10 mg of L-NIO dihydrochloride powder.

  • Dissolution: Add 1 mL of sterile PBS (pH 7.2) to the powder.

  • Mixing: Vortex until fully dissolved.

  • Storage: Aqueous solutions are less stable and are not recommended for storage for more than one day at 4°C.[7] It is advisable to prepare fresh aqueous solutions for each experiment.

Neuronal Cell Culture and Treatment

This protocol provides a general guideline for treating primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y) with L-NIO hydrochloride.

Materials:

  • Primary neurons or a neuronal cell line

  • Appropriate cell culture medium and supplements (e.g., Neurobasal Plus Medium with B-27 Plus Supplement)[8]

  • Poly-D-lysine or other appropriate coating for culture vessels[8][9]

  • L-NIO hydrochloride stock solution

  • Agonist to stimulate NOS activity (e.g., NMDA)[6]

Protocol:

  • Cell Plating: Plate neuronal cells at the desired density on culture vessels pre-coated with a suitable attachment factor like poly-D-lysine.[8]

  • Cell Culture: Culture the cells in a humidified incubator at 37°C with 5% CO2 until they reach the desired confluency or developmental stage.[9]

  • Preparation of Working Solution: Thaw an aliquot of the L-NIO hydrochloride stock solution. Dilute the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of L-NIO hydrochloride. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest L-NIO concentration).

  • Pre-incubation: Pre-incubate the cells with the L-NIO hydrochloride for a defined period (e.g., 1 hour) to allow for inhibitor uptake and binding.[10]

  • Stimulation (Optional): To measure the inhibitory effect on stimulated NO production, add an agonist such as NMDA to the culture medium after the pre-incubation period.[6]

  • Incubation: Incubate the cells for the desired duration of the experiment.

  • Assessment: Following incubation, the cells or the culture supernatant can be collected for downstream analysis.

Assessment of NOS Inhibition

The inhibitory effect of L-NIO hydrochloride can be assessed by measuring the production of nitric oxide or the activity of its downstream effectors.

1. Griess Assay for Nitrite (B80452) Quantification

This assay measures the concentration of nitrite, a stable breakdown product of NO, in the cell culture supernatant.[10]

Materials:

  • Cell culture supernatant

  • Griess Reagent (typically a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader

Protocol:

  • Sample Collection: Collect the cell culture supernatant from the treated and control wells.

  • Standard Curve Preparation: Prepare a series of sodium nitrite standards of known concentrations in the cell culture medium.

  • Assay Procedure:

    • Add the standards and samples to the wells of a 96-well plate.

    • Add the Griess reagent to each well.

    • Incubate at room temperature for 15-30 minutes, protected from light, to allow for color development.[10]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. Calculate the percentage of inhibition for each L-NIO concentration.

2. cGMP Immunoassay

This assay measures the level of cyclic guanosine monophosphate (cGMP), a downstream product of the NO/sGC signaling pathway.[6]

Materials:

  • Treated neuronal cells

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation[6]

  • Lysis buffer

  • cGMP enzyme immunoassay (EIA) kit

Protocol:

  • Pre-treatment: Pre-treat the cells with a PDE inhibitor for approximately 30 minutes before adding L-NIO hydrochloride.[6]

  • Treatment and Stimulation: Treat the cells with varying concentrations of L-NIO hydrochloride, followed by stimulation with an agonist to activate NOS.

  • Cell Lysis: After a short incubation period (e.g., 5-10 minutes) to allow for cGMP production, stop the reaction and lyse the cells.[6]

  • Immunoassay: Perform the cGMP immunoassay on the cell lysates according to the manufacturer's instructions.

  • Calculation: Calculate the percent inhibition of agonist-stimulated cGMP production for each L-NIO concentration and determine the IC50 value.

Experimental Workflow Visualization

G cluster_workflow Experimental Workflow for L-NIO Treatment and Analysis cluster_analysis Downstream Analysis start Start plate_cells Plate Neuronal Cells start->plate_cells culture_cells Culture Cells plate_cells->culture_cells prepare_LNIO Prepare L-NIO Working Solutions culture_cells->prepare_LNIO pre_incubate Pre-incubate with L-NIO prepare_LNIO->pre_incubate stimulate Stimulate with Agonist (e.g., NMDA) pre_incubate->stimulate incubate Incubate stimulate->incubate Yes stimulate->incubate No collect_samples Collect Supernatant/Lysates incubate->collect_samples griess_assay Griess Assay (Nitrite) collect_samples->griess_assay cgmp_assay cGMP Immunoassay collect_samples->cgmp_assay end End griess_assay->end cgmp_assay->end

Caption: Workflow for neuronal cell culture treatment with L-NIO hydrochloride and subsequent analysis.

References

Application Notes and Protocols for Endothelial Cell Assays Using Ethyl-L-NIO Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO), a critical signaling molecule synthesized by endothelial nitric oxide synthase (eNOS), plays a pivotal role in maintaining vascular homeostasis. Dysregulation of NO production is implicated in various cardiovascular diseases. Ethyl-L-NIO hydrochloride (L-N5-(1-iminoethyl)ornithine ethyl ester hydrochloride) is a potent inhibitor of nitric oxide synthases, exhibiting inhibitory activity against eNOS. These application notes provide detailed protocols for utilizing this compound in endothelial cell assays to study the inhibition of NO production and its downstream functional consequences. The primary method detailed is the Griess assay for quantifying nitrite (B80452), a stable and quantifiable breakdown product of NO. Additionally, protocols for assessing the functional impacts of eNOS inhibition on endothelial cell migration and angiogenesis are provided.

Mechanism of Action

This compound acts as a competitive inhibitor of nitric oxide synthase (NOS) enzymes, including the endothelial isoform (eNOS). It competes with the natural substrate, L-arginine, for binding to the active site of the enzyme, thereby preventing the synthesis of nitric oxide and its co-product, L-citrulline. This inhibition leads to a reduction in bioavailable NO, which can impact a variety of downstream signaling pathways and cellular functions regulated by NO, such as vasodilation, cell migration, and angiogenesis.[1]

Data Presentation

Inhibitor Potency
InhibitorTargetPotency (Ki)
This compoundnNOS5.3 µM
eNOS18 µM
iNOS12 µM
L-NIOnNOS1.7 µM
eNOS3.9 µM
iNOS3.9 µM

Note: Ki values represent the inhibitor concentration required to produce half-maximum inhibition.[1]

Representative Dose-Dependent Inhibition of Nitric Oxide Production
Ethyl-L-NIO (µM)% Inhibition of Stimulated NO Production (Estimated)
0.15-15%
120-40%
1060-80%
50>90%
100>95%

This table provides an estimated dose-response based on the known potency of related NOS inhibitors. Actual values should be determined empirically for each cell type and experimental conditions.

Typical Nitrite Concentrations in HUVEC Culture Supernatants
ConditionNitrite Concentration (µM)
Basal (Unstimulated)1-5 µM
Stimulated (e.g., with 50 ng/mL VEGF for 1 hour)5-15 µM
Stimulated + Ethyl-L-NIO (10 µM)2-6 µM

Values can vary depending on cell density, passage number, and specific experimental conditions.[2]

Experimental Protocols

Protocol 1: Measurement of Nitric Oxide Production using the Griess Assay

This protocol details the quantification of nitrite in endothelial cell culture supernatants as an indicator of NO production.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well tissue culture plates

  • This compound stock solution (e.g., 10 mM in sterile water or PBS)

  • Stimulating agent (e.g., Vascular Endothelial Growth Factor (VEGF), 50 ng/mL final concentration)

  • Griess Reagent System (e.g., Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution)

  • Sodium nitrite standard solution (for standard curve)

  • Microplate reader (capable of measuring absorbance at 540 nm)

Procedure:

  • Cell Seeding:

    • Culture HUVECs in T-75 flasks until they reach 80-90% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in fresh endothelial cell growth medium and perform a cell count.

    • Seed the HUVECs into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adherence and formation of a monolayer.

  • Inhibitor and Stimulant Treatment:

    • Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully aspirate the culture medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells. For control wells, add 100 µL of serum-free medium.

    • Incubate the plate for 1-2 hours at 37°C.

    • Prepare the stimulating agent (e.g., VEGF) in serum-free medium at a 2X concentration.

    • Add 100 µL of the 2X stimulating agent to the appropriate wells. For basal (unstimulated) control wells, add 100 µL of serum-free medium. The final volume in each well will be 200 µL.

    • Incubate the plate for the desired stimulation time (e.g., 1-4 hours for VEGF).[2][3]

  • Griess Assay:

    • Prepare a sodium nitrite standard curve by making serial dilutions of the sodium nitrite standard solution in culture medium (ranging from 0 to 100 µM).

    • Carefully collect 100 µL of the conditioned medium from each well of the cell plate and transfer it to a new 96-well plate.

    • Add 50 µL of the Sulfanilamide solution to each well containing the standards and samples.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of the NED solution to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light. A purple color will develop.

    • Measure the absorbance at 540 nm using a microplate reader within 30 minutes.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Plot the absorbance of the sodium nitrite standards versus their known concentrations to generate a standard curve.

    • Determine the nitrite concentration in the experimental samples by interpolating their absorbance values from the standard curve.

    • Calculate the percentage of inhibition of NO production for each concentration of this compound compared to the stimulated control.

Protocol 2: Endothelial Cell Migration (Wound Healing) Assay

This protocol assesses the effect of eNOS inhibition on the migratory capacity of endothelial cells.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • 6-well tissue culture plates

  • Sterile 200 µL pipette tips

  • This compound

  • Microscope with a camera

Procedure:

  • Cell Seeding and Monolayer Formation:

    • Seed HUVECs in 6-well plates and grow them to 90-100% confluency.

  • Wound Creation:

    • Using a sterile 200 µL pipette tip, create a straight scratch (wound) across the center of each well.

    • Gently wash the wells with PBS to remove detached cells.

  • Treatment:

    • Add fresh low-serum medium containing either vehicle (control) or different concentrations of this compound to the wells.

  • Image Acquisition and Analysis:

    • Immediately after adding the treatment, capture images of the scratch at designated points (mark the bottom of the plate for consistent imaging). This is the 0-hour time point.

    • Incubate the plate at 37°C in a 5% CO2 incubator.

    • Capture images of the same fields at subsequent time points (e.g., 6, 12, and 24 hours).

    • Measure the width of the scratch at multiple points for each image.

    • Calculate the percentage of wound closure over time for each treatment condition. Inhibition of eNOS has been shown to attenuate endothelial cell migration.[4][5][6]

Protocol 3: Endothelial Cell Tube Formation (Angiogenesis) Assay

This protocol evaluates the impact of eNOS inhibition on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (low serum)

  • Matrigel or other basement membrane extract

  • 96-well tissue culture plates (pre-chilled)

  • This compound

  • Microscope with a camera

Procedure:

  • Plate Coating:

    • Thaw Matrigel on ice.

    • Add 50 µL of cold Matrigel to each well of a pre-chilled 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Seeding and Treatment:

    • Harvest HUVECs and resuspend them in low-serum medium containing either vehicle or different concentrations of this compound.

    • Seed the cells onto the solidified Matrigel at a density of 1.5-2 x 10^4 cells per well.

  • Incubation and Visualization:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

    • Monitor the formation of tube-like structures using a microscope.

    • Capture images at different time points.

  • Quantification:

    • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software. Inhibition of eNOS is expected to impair tube formation.[7][8]

Visualizations

G cluster_0 Cell Culture & Treatment cluster_1 Griess Assay cluster_2 Data Analysis culture Culture HUVECs to 80-90% confluency seed Seed HUVECs in a 96-well plate (5 x 10^4 cells/well) culture->seed incubate_24h Incubate for 24h seed->incubate_24h add_inhibitor Add this compound incubate_24h->add_inhibitor incubate_inhibitor Incubate for 1-2h add_inhibitor->incubate_inhibitor add_stimulant Add Stimulant (e.g., VEGF) incubate_inhibitor->add_stimulant incubate_stimulant Incubate for 1-4h add_stimulant->incubate_stimulant collect_supernatant Collect 100 µL of supernatant incubate_stimulant->collect_supernatant add_sulfanilamide Add Sulfanilamide collect_supernatant->add_sulfanilamide incubate_1 Incubate 5-10 min add_sulfanilamide->incubate_1 add_ned Add NED incubate_1->add_ned incubate_2 Incubate 5-10 min add_ned->incubate_2 read_absorbance Read Absorbance at 540 nm incubate_2->read_absorbance calculate_concentration Calculate Nitrite Concentration read_absorbance->calculate_concentration standard_curve Generate Standard Curve standard_curve->calculate_concentration calculate_inhibition Calculate % Inhibition calculate_concentration->calculate_inhibition G cluster_pathway eNOS Signaling Pathway in Endothelial Cells cluster_inhibition Inhibition VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates (Activates) NO Nitric Oxide (NO) eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS sGC sGC NO->sGC Activates Migration Cell Migration NO->Migration Angiogenesis Angiogenesis NO->Angiogenesis cGMP cGMP sGC->cGMP Produces Vasodilation Vasodilation cGMP->Vasodilation Ethyl_L_NIO Ethyl-L-NIO hydrochloride Ethyl_L_NIO->eNOS Inhibits

References

Application Notes and Protocols for Macrophage iNOS Inhibition Assay with Ethyl-L-NIO Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory response of macrophages, producing large amounts of nitric oxide (NO) from L-arginine. While NO is crucial for host defense, its overproduction is implicated in the pathophysiology of various inflammatory diseases. Consequently, the inhibition of iNOS is a significant therapeutic target. Ethyl-L-NIO hydrochloride is a potent inhibitor of nitric oxide synthases. This document provides detailed protocols for assessing the inhibitory effect of this compound on iNOS activity in macrophages.

Principle of the Assay

This assay quantifies the inhibitory potential of this compound on macrophage iNOS activity. Macrophages, typically from a cell line such as RAW 264.7 or J774, are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of iNOS.[1][2][3] The stimulated cells are then treated with varying concentrations of this compound. The activity of iNOS is determined by measuring the concentration of nitrite (B80452) (NO₂⁻), a stable oxidation product of NO, in the cell culture supernatant using the Griess assay.[4] A reduction in nitrite levels in the presence of the inhibitor indicates iNOS inhibition.

Data Presentation

The inhibitory activity of L-NIO, a close structural analog of this compound, has been quantified in murine macrophage cell lines. This data provides a strong reference for the expected potency of this compound.

CompoundCell LineParameterValueReference
L-NIO (N⁵-(1-iminoethyl)-L-ornithine)J774 (murine macrophage)IC₅₀3 ± 0.5 µM[5]
L-NIOiNOS (murine)Kᵢ3.9 µM[6]

Note: IC₅₀ is the half-maximal inhibitory concentration, representing the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Kᵢ is the inhibition constant, indicating the potency of an inhibitor.

Signaling Pathways

iNOS Induction Signaling Pathway in Macrophages

The induction of iNOS in macrophages by LPS and IFN-γ is a complex process involving multiple signaling cascades. LPS primarily activates the Toll-like receptor 4 (TLR4), leading to the activation of downstream pathways, including the NF-κB and MAPK pathways. IFN-γ binds to its receptor, activating the JAK/STAT pathway. The convergence of these pathways on the iNOS promoter leads to its transcription and subsequent translation into the active enzyme.

iNOS_Induction_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ IFNgR IFN-γR IFNg->IFNgR MyD88 MyD88 TLR4->MyD88 JAK JAK IFNgR->JAK TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases iNOS_Gene iNOS Gene NFkB->iNOS_Gene STAT1 STAT1 JAK->STAT1 phosphorylates STAT1->iNOS_Gene iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein translation Nucleus Nucleus

Caption: Simplified signaling pathway for iNOS induction in macrophages.

Experimental Protocols

Materials and Reagents
  • Cell Line: RAW 264.7 (murine macrophage cell line)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052).

  • Stimulants: Lipopolysaccharide (LPS) from E. coli and recombinant murine Interferon-gamma (IFN-γ).

  • Inhibitor: this compound (prepare stock solution in sterile water or PBS).

  • Griess Reagent:

  • Nitrite Standard: Sodium nitrite (NaNO₂) for standard curve generation.

  • 96-well flat-bottom culture plates.

  • Microplate reader capable of measuring absorbance at 540 nm.

Experimental Workflow

The following diagram outlines the key steps in the macrophage iNOS inhibition assay.

experimental_workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate1 Incubate for 24h (cell adherence) seed_cells->incubate1 add_inhibitor Add varying concentrations of This compound incubate1->add_inhibitor pre_incubate Pre-incubate for 1h add_inhibitor->pre_incubate stimulate Stimulate with LPS and IFN-γ pre_incubate->stimulate incubate2 Incubate for 24h (iNOS expression and NO production) stimulate->incubate2 collect_supernatant Collect supernatant incubate2->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure_abs Measure absorbance at 540 nm griess_assay->measure_abs analyze Analyze data and calculate % inhibition measure_abs->analyze end End analyze->end

Caption: Experimental workflow for the macrophage iNOS inhibition assay.

Detailed Protocol

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Harvest the cells and adjust the cell density.

  • Seed 1 x 10⁵ cells per well in a 96-well flat-bottom plate and incubate for 24 hours to allow for cell adherence.[1]

2. Inhibitor and Stimulant Treatment:

  • Prepare serial dilutions of this compound in culture medium.

  • After the 24-hour incubation, carefully remove the old medium from the wells.

  • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include wells with medium only as a negative control and wells with vehicle control if the inhibitor is dissolved in a solvent.

  • Pre-incubate the plate for 1 hour at 37°C.

  • Prepare a stimulation cocktail of LPS (1 µg/mL) and IFN-γ (10 ng/mL) in culture medium.

  • Add 100 µL of the stimulation cocktail to all wells except the negative control wells (add 100 µL of medium instead).

  • Incubate the plate for an additional 24 hours at 37°C.

3. Nitrite Quantification (Griess Assay):

  • Standard Curve Preparation:

    • Prepare a 1 mM stock solution of sodium nitrite in water.

    • Perform serial dilutions of the stock solution in culture medium to obtain standards ranging from 1 to 100 µM.

  • Assay Procedure:

    • Transfer 50 µL of the cell culture supernatant from each well of the experimental plate to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well containing the supernatant and standards.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

4. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the nitrite standards against their known concentrations.

  • Determine the concentration of nitrite in each experimental sample by interpolating their absorbance values from the standard curve.

  • Calculate the percentage of iNOS inhibition for each concentration of this compound using the following formula:

    % Inhibition = [1 - (Nitrite concentration with inhibitor / Nitrite concentration without inhibitor)] x 100

  • Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Troubleshooting

  • Low Nitrite Production: Ensure that the LPS and IFN-γ are potent and used at the correct concentrations. Check the viability and passage number of the macrophage cell line.

  • High Background: Use phenol (B47542) red-free medium to reduce background absorbance. Ensure that the Griess reagents are fresh and protected from light.

  • Cell Toxicity: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel to ensure that the observed decrease in nitrite production is due to iNOS inhibition and not cell death.

By following these detailed protocols and application notes, researchers can effectively evaluate the inhibitory potential of this compound on macrophage iNOS activity, contributing to the development of novel anti-inflammatory therapeutics.

References

Application Notes and Protocols for Ethyl-L-NIO Hydrochloride in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl-L-NIO hydrochloride (L-N5-(1-Iminobutyl)ornithine hydrochloride) is a chemical compound utilized in biomedical research as an inhibitor of nitric oxide synthase (NOS).[1] Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The synthesis of NO is catalyzed by a family of three NOS isoenzymes: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). Dysregulation of NO production is implicated in various diseases, making NOS inhibitors like this compound valuable tools for research and potential therapeutic development.

These application notes provide detailed protocols for the dissolution and use of this compound in in vitro experiments, focusing on the inhibition of NOS activity and the subsequent measurement of nitric oxide production.

Data Presentation

Solubility of this compound and Related Compounds

The following table summarizes the solubility of this compound and its close analog, L-NIO dihydrochloride, in common laboratory solvents. This information is crucial for the preparation of stock solutions for in vitro assays.

CompoundSolventMaximum Concentration
This compound DMSO2 mg/mL
Ethanol2.5 mg/mL
PBS (pH 7.2)5 mg/mL
L-NIO dihydrochloride Water24.61 mg/mL (100 mM)
Water50 mg/mL

Note: The solubility of specific batches may vary. It is always recommended to consult the manufacturer's product data sheet.

Inhibitory Activity of L-NIO
NOS IsoformKi Value (for L-NIO)
nNOS (neuronal)1.7 µM
eNOS (endothelial)3.9 µM
iNOS (inducible)3.9 µM

These values indicate that L-NIO is a potent, non-selective inhibitor of all three NOS isoforms.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted to the desired working concentration in cell culture media.

Materials:

  • This compound powder

  • Sterile dimethyl sulfoxide (B87167) (DMSO) or sterile phosphate-buffered saline (PBS, pH 7.2)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Solvent Selection: Choose a solvent based on the experimental requirements and the final desired concentration. For high concentrations, DMSO is a suitable choice. For experiments where DMSO may interfere, PBS is a viable alternative, albeit at a lower maximum concentration.

  • Weighing: Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution:

    • For a 10 mM stock solution in DMSO (Molecular Weight of this compound: 237.73 g/mol ):

      • Add the appropriate volume of sterile DMSO to the powder. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.38 mg of this compound in 1 mL of DMSO.

    • For a 1 mg/mL stock solution in PBS (pH 7.2):

      • Add the appropriate volume of sterile PBS to the powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (for PBS stock): If the PBS stock solution was not prepared from sterile components in an aseptic environment, it should be filter-sterilized through a 0.22 µm syringe filter. DMSO stock solutions are typically considered sterile due to the nature of the solvent.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: In Vitro Inhibition of Nitric Oxide Production in Cell Culture

This protocol provides a general procedure for treating cultured cells with this compound to inhibit NOS activity. The example provided is for endothelial cells, but it can be adapted for other cell types expressing NOS.

Materials:

  • Cultured cells (e.g., human umbilical vein endothelial cells - HUVECs)

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • Multi-well cell culture plates

  • Optional: A stimulus to induce NO production (e.g., lipopolysaccharide [LPS] for macrophages, or a calcium ionophore like A23187 for endothelial cells)[3]

Procedure:

  • Cell Seeding: Seed the cells into a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final working concentrations. Based on the Ki values of the related L-NIO, a concentration range of 0.1 µM to 100 µM is a reasonable starting point for dose-response experiments.[4]

    • Important: Prepare a vehicle control by adding the same volume of the solvent (e.g., DMSO or PBS) used for the stock solution to the cell culture medium. The final solvent concentration should be kept constant across all conditions and should ideally not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

  • Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

    • If using a stimulus to induce NO production, it can be added either simultaneously with the inhibitor or after a pre-incubation period with the inhibitor. A pre-incubation of 10-60 minutes with the NOS inhibitor is often sufficient.[5]

  • Incubation: Incubate the cells for the desired period. The incubation time will depend on the specific cell type and the experimental endpoint. For measuring NO production, this can range from a few hours to 24 hours.

  • Endpoint Analysis: After incubation, the cell culture supernatant can be collected to measure the amount of nitric oxide produced using an appropriate assay, such as the Griess assay (see Protocol 3). The cells can be lysed for further analysis, such as protein quantification or western blotting for NOS expression.

Protocol 3: Measurement of Nitric Oxide Production (Griess Assay)

The Griess assay is a colorimetric method for the indirect measurement of NO production by quantifying its stable breakdown products, nitrite (B80452) (NO2-) and nitrate (B79036) (NO3-).[6][7]

Materials:

  • Cell culture supernatant (from Protocol 2)

  • Griess Reagent System (typically contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Nitrate reductase (if measuring total NO production, i.e., nitrite + nitrate)

  • NADPH (cofactor for nitrate reductase)

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to remove any detached cells or debris.

  • Nitrate Reduction (Optional but Recommended):

    • To measure total NO production, nitrate in the samples must first be converted to nitrite.

    • Incubate a portion of the supernatant with nitrate reductase and its cofactor, NADPH, according to the manufacturer's instructions.

  • Standard Curve Preparation:

    • Prepare a series of sodium nitrite standards of known concentrations (e.g., 0-100 µM) by diluting a stock solution in the same cell culture medium used for the experiment. This is crucial to account for any background absorbance from the medium.

  • Griess Reaction:

    • Add the standards and samples (either with or without the nitrate reduction step) to the wells of a 96-well plate.

    • Add the Griess reagents to each well according to the manufacturer's protocol. This typically involves the sequential addition of sulfanilamide followed by N-(1-naphthyl)ethylenediamine dihydrochloride.

    • Incubate the plate at room temperature for the recommended time (usually 5-15 minutes), protected from light. A pink to magenta color will develop in the presence of nitrite.

  • Measurement:

    • Measure the absorbance of each well at a wavelength of 540-570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.

    • The degree of inhibition of NO production by this compound can be calculated by comparing the nitrite concentrations in the treated samples to the vehicle control.

Mandatory Visualization

Signaling Pathway of NOS Inhibition

NOS_Inhibition cluster_0 Cell Membrane Receptor Receptor (e.g., GPCR) L_Arginine L_Arginine O2 O2 Ethyl_L_NIO Ethyl_L_NIO NO NO Citrulline Citrulline

Caption: Signaling pathway of nitric oxide synthesis and its inhibition by this compound.

Experimental Workflow for In Vitro NOS Inhibition Assay

Workflow

Caption: A generalized workflow for assessing the inhibitory effect of this compound on nitric oxide production in cultured cells.

References

Application Notes and Protocols for Intraperitoneal Administration of Nitric Oxide Synthase Inhibitors in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the intraperitoneal (IP) injection of nitric oxide synthase (NOS) inhibitors in mice, with a focus on providing a framework for the use of compounds like Ethyl-L-NIO hydrochloride. This compound is a derivative of L-N5-(1-iminoethyl)ornithine (L-NIO) and functions as an inhibitor of nitric oxide synthase (NOS) isoforms.[1][2] These enzymes (nNOS, eNOS, and iNOS) are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in a wide array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and inflammation. Inhibition of NOS activity is a key strategy in preclinical research for a variety of disease models.

Due to a lack of specific published data on the intraperitoneal dosage of this compound in mice, this protocol provides a generalized methodology based on established procedures for similar NOS inhibitors. Researchers should consider this a foundational guide and perform dose-response studies to determine the optimal concentration for their specific experimental context.

Data Presentation

The following table summarizes quantitative data for the related NOS inhibitor, L-N5-(1-iminoethyl)-ornithine (L-NIO), administered to mice. This data can serve as a reference point for designing studies with this compound, though direct extrapolation should be done with caution.

CompoundAdministration RouteDoseSpeciesKey FindingsReference
L-NIOSubcutaneous10 mg/kgMouseNo significant effect on N2O antinociception or cerebellar NOS activity.[3]
L-NIOSubcutaneous30 mg/kgMouseAntagonized N2O antinociception and inhibited cerebellar NOS activity.[3]

Experimental Protocols

I. Preparation of this compound for Intraperitoneal Injection

A. Vehicle Selection and Preparation:

The choice of vehicle is critical for ensuring the solubility and stability of the compound, as well as minimizing irritation to the animal. For water-soluble compounds like hydrochloride salts, sterile saline is often the preferred vehicle.

  • Primary Recommended Vehicle: Sterile 0.9% saline solution.

  • Alternative Vehicle (for compounds with lower aqueous solubility): A solution of 5-10% DMSO in sterile saline. It is crucial to keep the final DMSO concentration low to avoid toxicity. A preliminary solubility test is highly recommended.

B. Preparation of Dosing Solution (Example using Sterile Saline):

  • Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the number and weight of the mice to be injected.

  • Aseptically weigh the calculated amount of this compound powder.

  • In a sterile container, dissolve the powder in a precise volume of sterile 0.9% saline to achieve the final desired concentration. Gentle warming and vortexing may aid in dissolution.

  • Ensure the solution is clear and free of particulates before drawing it into syringes.

  • Filter the final solution through a 0.22 µm sterile filter to ensure sterility.

II. Intraperitoneal Injection Protocol in Mice

This protocol is based on standard, widely accepted procedures for IP injection in mice.[4][5]

A. Materials:

  • Properly restrained mouse.

  • Syringe (1 ml is suitable for most adult mouse injections).

  • Needle (25-27 gauge).

  • 70% ethanol (B145695) or other appropriate skin disinfectant.

  • The prepared sterile solution of this compound.

B. Procedure:

  • Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. The "three-fingers" restraint method is recommended.[4] Ensure the grip is firm but does not constrict the animal's breathing.

  • Positioning: Turn the restrained mouse so its abdomen is facing upwards, and tilt the head slightly downwards. This position uses gravity to move the abdominal organs away from the injection site.

  • Identifying the Injection Site: The preferred injection site is the lower right quadrant of the abdomen.[4][5] This location avoids puncture of the cecum, urinary bladder, and other vital organs.

  • Disinfection: Cleanse the injection site with a swab soaked in 70% ethanol.

  • Needle Insertion: With the bevel of the needle facing up, insert the needle at a 30-45 degree angle into the abdominal cavity.[4]

  • Aspiration: Gently pull back on the syringe plunger to ensure no fluid (blood or urine) or gas is aspirated. If fluid is drawn, withdraw the needle and re-insert at a different location with a new sterile needle.

  • Injection: Once correct placement is confirmed, inject the solution smoothly and steadily. The maximum recommended injection volume for a mouse is typically 10 ml/kg.[5]

  • Withdrawal: After the full dose has been administered, withdraw the needle swiftly and return the mouse to its cage.

  • Monitoring: Observe the mouse for several minutes post-injection for any signs of distress, such as labored breathing, lethargy, or signs of pain.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_injection Injection Procedure prep_compound Weigh Ethyl-L-NIO Hydrochloride dissolve Dissolve Compound in Vehicle prep_compound->dissolve prep_vehicle Prepare Sterile Vehicle (e.g., Saline) prep_vehicle->dissolve sterilize Sterile Filter Solution (0.22 µm) dissolve->sterilize inject Perform Intraperitoneal Injection sterilize->inject restrain Restrain Mouse position Position Mouse (Abdomen Up) restrain->position disinfect Disinfect Injection Site position->disinfect disinfect->inject monitor Monitor Mouse Post-Injection inject->monitor

Caption: Workflow for the preparation and intraperitoneal administration of this compound in mice.

Signaling Pathway

signaling_pathway cluster_cell Cellular Environment L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO + O2 Citrulline L-Citrulline NOS->Citrulline sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Downstream Downstream Physiological Effects (e.g., Vasodilation) cGMP->Downstream Inhibitor Ethyl-L-NIO Hydrochloride Inhibitor->NOS Inhibits

Caption: Inhibition of the Nitric Oxide signaling pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl-L-NIO Hydrochloride for nNOS Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Ethyl-L-NIO hydrochloride as a neuronal nitric oxide synthase (nNOS) inhibitor. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit nNOS?

This compound, also known as L-N5-(1-Iminobutyl)ornithine hydrochloride, is a chemical compound used in research to inhibit the activity of nitric oxide synthase (NOS) enzymes.[1][2] It is an analogue of L-arginine, the natural substrate for NOS. Ethyl-L-NIO acts as a competitive inhibitor, binding to the active site of the enzyme and thereby preventing the conversion of L-arginine to nitric oxide (NO) and L-citrulline. While it effectively inhibits nNOS, it is important to note that it does not inactivate the enzyme in the presence of NADPH and O2.[1][3]

Q2: What is the selectivity profile of this compound for nNOS?

This compound is considered a modestly selective nNOS inhibitor.[1] Its inhibitory constants (Ki) for the different NOS isoforms are approximately 5.3 µM for nNOS, 18 µM for eNOS (endothelial NOS), and 12 µM for iNOS (inducible NOS).[1][] When considering the Ki/Km ratio, it shows a preference for iNOS over both nNOS and eNOS.[1][3] This modest selectivity is a critical factor to consider in experimental design and data interpretation.

Q3: How do I prepare a stock solution of this compound?

This compound is a crystalline solid.[1] Stock solutions can be prepared in various solvents. The solubility is approximately 5 mg/ml in PBS (pH 7.2), 2.5 mg/ml in Ethanol, 2 mg/ml in DMSO, and 0.3 mg/ml in DMF.[1][3] For cell culture experiments, it is advisable to prepare a concentrated stock solution in a solvent like DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final concentration of the organic solvent is minimal to avoid affecting the cells.

Q4: What is a typical working concentration for this compound in experiments?

The optimal working concentration of this compound will vary depending on the specific experimental setup, including the cell type, protein concentration, and the expression level of nNOS. A good starting point is to perform a dose-response experiment. Based on its Ki value for nNOS (5.3 µM), a concentration range of 1-50 µM is often a reasonable starting point for in vitro experiments. It is crucial to determine the lowest effective concentration that produces the desired inhibitory effect to minimize potential off-target effects.

Data Presentation

Table 1: Inhibitory Potency of this compound against NOS Isoforms

NOS IsoformKi Value (µM)
nNOS5.3
eNOS18
iNOS12

Data sourced from Cayman Chemical product information.[1][]

Table 2: Solubility of this compound

SolventSolubility (mg/ml)
PBS (pH 7.2)5
Ethanol2.5
DMSO2
DMF0.3

Data sourced from Cayman Chemical product information.[1][3]

Experimental Protocols

Detailed Methodology: In Vitro nNOS Inhibition Assay using the Griess Reagent System

This protocol describes a colorimetric method to determine the inhibitory effect of this compound on nNOS activity by measuring the accumulation of nitrite (B80452), a stable and oxidized product of nitric oxide (NO).

Materials:

  • Purified recombinant nNOS enzyme

  • This compound

  • L-arginine (substrate)

  • NADPH (cofactor)

  • Calmodulin (activator)

  • Calcium Chloride (CaCl2)

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare a series of dilutions of this compound in the assay buffer to achieve the desired final concentrations.

    • Prepare a reaction mixture containing L-arginine, NADPH, calmodulin, CaCl2, and BH4 in the assay buffer. Keep on ice.

    • Prepare a sodium nitrite standard curve by serially diluting a stock solution of sodium nitrite in the assay buffer.

  • Assay Protocol:

    • To the wells of a 96-well plate, add the different concentrations of this compound. Include a vehicle control (solvent only) and a positive control (no inhibitor).

    • Initiate the reaction by adding the purified nNOS enzyme to each well containing the reaction mixture and the inhibitor.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding a suitable stopping reagent if necessary, or proceed directly to the detection step.

  • Nitrite Detection:

    • Add Griess Reagent Component A to each well, followed by Component B.

    • Incubate at room temperature for 10-15 minutes, protected from light, to allow for color development.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the sodium nitrite standards against their known concentrations.

    • Determine the concentration of nitrite produced in each experimental well using the standard curve.

    • Calculate the percentage of nNOS inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Troubleshooting Guides

Issue 1: Low or no nNOS inhibition observed.

  • Question: I am not seeing the expected inhibition of nNOS activity with this compound. What could be the problem?

  • Answer:

    • Inactive Inhibitor: Ensure the this compound has been stored correctly (typically at -20°C) and has not degraded. Prepare fresh stock solutions.

    • Incorrect Concentration: Verify the calculations for your dilutions. Perform a wider range of concentrations in your dose-response experiment.

    • Enzyme Activity: Confirm that your nNOS enzyme is active using a positive control without any inhibitor.

    • Assay Conditions: Ensure all necessary cofactors (NADPH, calmodulin, BH4) are present at optimal concentrations in your assay buffer.

Issue 2: High background signal in the assay.

  • Question: My control wells without the enzyme are showing a high signal. How can I reduce this background?

  • Answer:

    • Contaminated Reagents: Check your assay buffer and other reagents for nitrite contamination. Use high-purity water and fresh reagents.

    • Spontaneous NO Production: Some components in your reaction mixture might be generating NO non-enzymatically. Run a control without L-arginine to check for this.

    • Cell Culture Media: If using cell lysates, be aware that some culture media contain components that can interfere with the Griess assay. It is recommended to wash the cells with PBS before lysis.

Issue 3: Inconsistent or variable results between experiments.

  • Question: I am getting different IC50 values for this compound in replicate experiments. Why is this happening?

  • Answer:

    • Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of concentrated solutions.

    • Incubation Times: Use a consistent incubation time for all experiments.

    • Enzyme Stability: The activity of purified nNOS can decrease over time, even when stored correctly. Use freshly thawed enzyme for each experiment and avoid repeated freeze-thaw cycles.

    • Modest Selectivity: Remember that Ethyl-L-NIO has modest selectivity. If your experimental system expresses other NOS isoforms, their activity could contribute to the variability. Consider using more selective inhibitors as controls or using a system with a more defined NOS isoform expression.[5]

Issue 4: Potential off-target effects observed.

  • Question: I am observing cellular effects that I cannot attribute solely to nNOS inhibition. Could Ethyl-L-NIO be having off-target effects?

  • Answer:

    • Inhibition of Other NOS Isoforms: At higher concentrations, Ethyl-L-NIO can inhibit eNOS and iNOS.[5] This is a likely cause of off-target effects. Try to use the lowest effective concentration and consider using isoform-specific controls (e.g., cells known to express only one NOS isoform).

    • Arginase Pathway Interference: As an L-arginine analog, high concentrations of Ethyl-L-NIO could potentially interfere with other L-arginine-dependent pathways, such as the arginase pathway.[6][7][8] This could alter the availability of L-arginine for other cellular processes. Consider measuring arginase activity or supplementing with L-ornithine to investigate this possibility.

    • Use of Controls: To confirm that the observed effects are due to nNOS inhibition, try to rescue the phenotype by providing an excess of L-arginine or by using a structurally different nNOS inhibitor.

Mandatory Visualizations

nNOS_Signaling_Pathway Ca_Calmodulin Ca2+/Calmodulin nNOS_inactive nNOS (inactive) Ca_Calmodulin->nNOS_inactive Binds to L_Arginine L-Arginine nNOS_active nNOS (active) L_Arginine->nNOS_active nNOS_inactive->nNOS_active Activates NO Nitric Oxide (NO) nNOS_active->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Neurotransmission) PKG->Physiological_Effects Ethyl_L_NIO Ethyl-L-NIO hydrochloride Ethyl_L_NIO->nNOS_active Inhibits

Caption: nNOS signaling pathway and the point of inhibition by this compound.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Inhibitor dilutions, Reaction Mix) start->prep_reagents setup_plate Set up 96-well Plate (Controls, Inhibitor concentrations) prep_reagents->setup_plate add_enzyme Add nNOS Enzyme setup_plate->add_enzyme incubate Incubate at 37°C add_enzyme->incubate add_griess Add Griess Reagents incubate->add_griess read_absorbance Read Absorbance at 540 nm add_griess->read_absorbance analyze_data Analyze Data (Calculate % Inhibition, Determine IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for determining nNOS inhibition using a Griess assay.

Troubleshooting_Logic problem Problem: Inconsistent/Unexpected Results check_inhibitor Check Inhibitor (Concentration, Stability) problem->check_inhibitor check_assay Check Assay Conditions (Enzyme, Cofactors, Controls) problem->check_assay consider_selectivity Consider Modest Selectivity (Off-target on eNOS/iNOS) problem->consider_selectivity investigate_off_target Investigate Other Off-Target Effects (e.g., Arginase pathway) problem->investigate_off_target solution1 Optimize Concentration & Prepare Fresh Stock check_inhibitor->solution1 solution2 Validate Assay Components & Rerun Controls check_assay->solution2 solution3 Use Isoform-Specific Controls & Lower Concentration consider_selectivity->solution3 solution4 Perform Rescue Experiments & Measure Other Pathways investigate_off_target->solution4

Caption: Logical troubleshooting workflow for experiments with this compound.

References

Ethyl-L-NIO hydrochloride stability in aqueous solutions over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Ethyl-L-NIO hydrochloride in aqueous solutions. As a potent nitric oxide synthase (NOS) inhibitor, understanding its stability is critical for ensuring experimental reproducibility and accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

Solid this compound is stable for at least four years when stored at -20°C.[1]

Q2: How should I prepare aqueous solutions of this compound?

It is recommended to prepare fresh aqueous solutions of this compound for each experiment. Based on information for structurally similar compounds like L-arginine hydrochloride and L-ornithine hydrochloride, it is advised not to store aqueous solutions for more than one day.[2][3] To prepare a solution, dissolve the solid compound in a buffer of your choice, for example, PBS (pH 7.2).

Q3: What is the solubility of this compound in aqueous buffers?

The solubility of this compound in PBS (pH 7.2) is 5 mg/mL.[1]

Q4: Are there any known stability issues with this compound in aqueous solutions?

While specific data on the aqueous stability of this compound is limited, L-arginine analogues can be susceptible to hydrolysis in aqueous solutions. A similar compound, L-NAME, has been shown to hydrolyze to L-NOARG in solution.[4] Therefore, it is crucial to handle aqueous solutions of this compound with the assumption of limited stability.

Q5: What are the potential degradation pathways for this compound in an aqueous solution?

The primary potential degradation pathway for this compound in an aqueous solution is the hydrolysis of the imino group. This could lead to a loss of biological activity as the imino moiety is critical for its interaction with the nitric oxide synthase enzyme.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or lower-than-expected inhibitory activity in experiments. Degradation of this compound in the aqueous stock solution.1. Prepare fresh solutions: Always prepare a fresh solution of this compound immediately before each experiment. 2. Verify solid compound integrity: Ensure the solid compound has been stored correctly at -20°C. 3. Perform a stability study: If consistent issues arise, perform a stability study on your solution using the protocol provided below to determine the rate of degradation under your experimental conditions.
Precipitate forms in the aqueous solution upon storage. Limited solubility or degradation of the compound.1. Ensure complete dissolution: Make sure the compound is fully dissolved upon preparation. Gentle warming or vortexing may assist. 2. Avoid prolonged storage: As recommended, do not store aqueous solutions for extended periods. If a precipitate is observed in a previously clear solution, it is a strong indicator of degradation or insolubility over time. Discard the solution and prepare a fresh one.
Variability in results between different batches of the compound. Differences in purity or handling of the compound.1. Check the certificate of analysis: Verify the purity of each batch. 2. Standardize solution preparation: Ensure a consistent protocol for solution preparation across all experiments.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Solution using HPLC

This protocol outlines a general method to quantify the degradation of this compound over time.

Objective: To determine the stability of this compound in a specific aqueous buffer over a set time course.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., PBS pH 7.2)

  • HPLC system with UV detector

  • C18 HPLC column

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid)

  • Autosampler vials

Method:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the desired aqueous buffer at a known concentration (e.g., 1 mg/mL).

  • Time-Zero Sample: Immediately after preparation, transfer an aliquot of the stock solution to an HPLC vial and inject it into the HPLC system. This will serve as your time-zero (T=0) reference.

  • Incubation: Store the remaining stock solution under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).

  • Time-Course Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution, transfer it to an HPLC vial, and inject it into the HPLC system.

  • HPLC Analysis:

    • Use a suitable HPLC method to separate this compound from its potential degradation products. An isocratic or gradient elution with a C18 column is a common starting point for L-arginine analogues.[5][6][7]

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining this compound against time to visualize the degradation kinetics.

Data Presentation

Table 1: Stability of this compound in Aqueous Solution at [Temperature]

Time (hours)Peak Area of Ethyl-L-NIO% RemainingObservations
0100%Clear solution
1
2
4
8
24

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Time-Course Analysis cluster_data Data Interpretation prep Prepare Ethyl-L-NIO stock solution t0 T=0 HPLC Analysis prep->t0 Immediate sampling incubate Incubate solution at experimental conditions prep->incubate sampling Sample at T=1, 2, 4, 8, 24h incubate->sampling hplc_analysis HPLC Analysis of Samples sampling->hplc_analysis data Calculate % remaining vs. Time hplc_analysis->data

Caption: Experimental workflow for assessing the stability of this compound.

signaling_pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS Substrate NO_Citrulline Nitric Oxide + L-Citrulline NOS->NO_Citrulline Catalyzes Ethyl_L_NIO Ethyl-L-NIO hydrochloride Ethyl_L_NIO->NOS Inhibits

Caption: Inhibition of Nitric Oxide Synthase by this compound.

References

Long-term stability of Ethyl-L-NIO hydrochloride stock solutions at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the long-term stability of Ethyl-L-NIO hydrochloride stock solutions stored at -20°C. It includes frequently asked questions, troubleshooting advice, and experimental protocols to help researchers ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for solid this compound?

Solid this compound is stable for at least four years when stored at -20°C.[1][2] It is recommended to keep the compound desiccated to prevent degradation from moisture.[3]

Q2: How should I prepare and store stock solutions of this compound?

This compound is soluble in various solvents, including water, PBS (pH 7.2), DMSO, and ethanol.[1][2] For long-term storage, it is recommended to prepare aliquots of the stock solution to minimize freeze-thaw cycles.[4]

Q3: What is the long-term stability of this compound stock solutions at -20°C?

Based on supplier recommendations, stock solutions of this compound are stable for up to one month when stored at -20°C.[4] For storage longer than one month, it is recommended to store the aliquots at -80°C, where they can be stable for up to six months.[4] It is also advisable to store the solutions under nitrogen and away from moisture to further minimize degradation.[4]

Q4: Can I use a stock solution that has been stored at -20°C for longer than one month?

Using a stock solution stored at -20°C for longer than the recommended one-month period is not advised, as the compound may have degraded, leading to reduced potency and potentially affecting the reproducibility of your experimental results. If you must use an older stock solution, it is highly recommended to validate its activity before use.

Stability of this compound Stock Solutions

The stability of this compound in solution can be influenced by the solvent, storage temperature, and exposure to air and moisture. The following table summarizes the recommended storage conditions and expected stability based on available data.

Compound FormStorage TemperatureRecommended SolventStabilitySource(s)
Solid-20°CN/A≥ 4 years[1][2]
Stock Solution-20°CWater, PBS (pH 7.2), DMSO, EthanolUp to 1 month[4]
Stock Solution-80°CWater, PBS (pH 7.2), DMSO, EthanolUp to 6 months[4]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments using this compound, with a focus on problems related to stock solution stability.

Issue 1: Reduced or no inhibitory effect observed in the experiment.

  • Possible Cause: The this compound stock solution may have degraded due to prolonged storage at -20°C, multiple freeze-thaw cycles, or improper storage conditions.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution: The most reliable solution is to prepare a new stock solution from solid this compound.

    • Validate inhibitor activity: Compare the performance of the old stock solution with the fresh one in a control experiment.

    • Review storage practices: Ensure that stock solutions are aliquoted and stored at the recommended temperature to avoid future degradation.

Issue 2: High variability between experimental replicates.

  • Possible Cause: Inconsistent activity of the inhibitor due to partial degradation of the stock solution.

  • Troubleshooting Steps:

    • Use a fresh aliquot for each experiment: Avoid using the same aliquot for multiple experiments, especially if it has been subjected to temperature fluctuations.

    • Standardize solution handling: Ensure consistent mixing and dilution of the stock solution for each replicate.

Issue 3: Unexpected off-target effects.

  • Possible Cause: While Ethyl-L-NIO is a relatively selective NOS inhibitor, degradation products from an old stock solution could potentially have off-target effects. At high concentrations, even non-degraded Ethyl-L-NIO can inhibit other NOS isoforms.[5]

  • Troubleshooting Steps:

    • Confirm the working concentration: Ensure you are using a concentration of Ethyl-L-NIO appropriate for inhibiting the target NOS isoform without significant off-target effects. The Ki values for nNOS, eNOS, and iNOS are approximately 5.3 µM, 18 µM, and 12 µM, respectively.[1]

    • Use a fresh stock solution: This will minimize the risk of any confounding effects from degradation products.

Experimental Protocols

Protocol for Validating the Activity of an this compound Stock Solution

This protocol provides a method to compare the potency of an older stock solution with a freshly prepared one using a nitric oxide synthase (NOS) activity assay.

Materials:

  • Old and freshly prepared stock solutions of this compound.

  • Purified NOS enzyme (e.g., nNOS, eNOS, or iNOS).

  • NOS assay buffer.

  • L-arginine (the substrate for NOS).

  • NADPH and other necessary co-factors.

  • A nitric oxide detection method (e.g., Griess reagent for nitrite (B80452) detection).

Procedure:

  • Prepare serial dilutions: Create a series of dilutions for both the old and the fresh this compound stock solutions.

  • Set up the assay: In a microplate, add the NOS enzyme, assay buffer, and the different concentrations of the old and new inhibitors. Include a control group with no inhibitor.

  • Initiate the reaction: Add L-arginine and NADPH to start the enzymatic reaction.

  • Incubate: Incubate the plate at the optimal temperature for the NOS enzyme (typically 37°C) for a specified period.

  • Measure NO production: Stop the reaction and measure the amount of nitric oxide produced using your chosen detection method.

  • Analyze the data: Compare the dose-response curves of the old and new inhibitors. A significant shift in the IC50 value for the old stock solution indicates degradation and loss of potency.

Visualizations

G Troubleshooting Workflow for Ethyl-L-NIO Experiments start Experiment shows reduced or no inhibitory effect check_age Is the stock solution older than 1 month at -20°C? start->check_age check_thaw Has the stock been freeze-thawed multiple times? check_age->check_thaw No prepare_fresh Prepare a fresh stock solution check_age->prepare_fresh Yes check_thaw->prepare_fresh Yes other_issues Consider other experimental variables (concentration, cell line, etc.) check_thaw->other_issues No validate_activity Validate activity of old vs. new stock (see protocol) prepare_fresh->validate_activity re_run_experiment Re-run experiment with fresh stock validate_activity->re_run_experiment problem_solved Problem resolved re_run_experiment->problem_solved G Simplified Signaling Pathway of NOS Inhibition by Ethyl-L-NIO L_Arginine L-Arginine NOS NOS Isoforms (nNOS, eNOS, iNOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline Ethyl_L_NIO Ethyl-L-NIO Hydrochloride Ethyl_L_NIO->NOS Downstream Downstream Signaling (e.g., cGMP production) NO->Downstream

References

Solubility of Ethyl-L-NIO hydrochloride in PBS versus DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl-L-NIO Hydrochloride

This guide provides detailed information, protocols, and troubleshooting advice for dissolving and using this compound (L-NIO) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in solubility for this compound between PBS and DMSO?

A1: this compound exhibits significantly different solubility profiles in phosphate-buffered saline (PBS) and dimethyl sulfoxide (B87167) (DMSO). It is sparingly soluble in aqueous buffers like PBS but has much higher solubility in organic solvents like DMSO. This is critical when preparing stock and working solutions for cell-based assays.

Q2: Why won't my this compound dissolve completely in PBS at the desired concentration?

A2: The limited solubility of this compound in aqueous solutions like PBS is a known issue. For instance, its solubility in water is approximately 10 mM, and it is also soluble in PBS (pH 7.2) at a concentration of about 5 mg/mL. If your target concentration exceeds this, you will likely see precipitation or incomplete dissolution. For higher concentrations, a DMSO stock solution is recommended.

Q3: What is the recommended solvent for preparing a high-concentration stock solution?

A3: DMSO is the recommended solvent for creating a high-concentration stock solution. This compound is soluble in DMSO at concentrations of approximately 25 mg/mL. This allows for the creation of a concentrated stock that can then be diluted to a final, lower concentration in an aqueous buffer like PBS for your experiment.

Q4: How should I properly dilute the DMSO stock solution into my aqueous experimental medium?

A4: To minimize the risk of the compound precipitating, you should add the DMSO stock solution to your aqueous buffer (e.g., PBS or cell culture media) dropwise while vortexing or stirring gently. It is crucial to ensure that the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.

Q5: What are the best practices for storing this compound solutions?

A5: The solid form of this compound should be stored at -20°C. Once dissolved, it is recommended to prepare solutions fresh for immediate use. If storage is necessary, aliquot the DMSO stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Aqueous solutions are less stable and should ideally be used on the same day they are prepared.

Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in DMSO and PBS. Note that these values can vary slightly between manufacturers and batches.

SolventApproximate Solubility (mg/mL)Approximate Molar ConcentrationSource(s)
DMSO ~25 mg/mL~80 mM
PBS (pH 7.2) ~5 mg/mL~16 mM
Water Not specified~10 mM

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Weigh: Accurately weigh the required amount of this compound powder in a sterile microfuge tube.

  • Add Solvent: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).

  • Dissolve: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Store: For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in PBS from a DMSO Stock
  • Thaw: Thaw a single-use aliquot of the DMSO stock solution at room temperature.

  • Pre-warm Buffer: Warm the required volume of sterile PBS (pH 7.2) to room temperature or 37°C, depending on your experimental setup.

  • Dilute: While gently vortexing the PBS, add the required volume of the DMSO stock solution drop-by-drop to achieve the final desired concentration.

  • Verify: Ensure the final solution is clear and free of any precipitate. Also, confirm that the final DMSO concentration is below the tolerance level for your specific experiment (e.g., <0.5%).

  • Use Immediately: Use the freshly prepared working solution promptly.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Precipitate forms when diluting DMSO stock into PBS. The final concentration in PBS is too high, exceeding its solubility limit. This is known as "crashing out".1. Decrease the final target concentration in your working solution. 2. Increase the volume of PBS for the dilution. 3. Ensure the final DMSO concentration is sufficient to maintain solubility but still compatible with your assay.
Compound does not dissolve in PBS even at low concentrations. The PBS may be at the wrong pH, or the compound may have degraded.1. Check and confirm the pH of your PBS is 7.2. 2. Use a fresh vial of this compound. 3. Gentle warming (to 37°C) or brief sonication may help facilitate dissolution.
Inconsistent experimental results. The compound may be degrading due to improper storage or multiple freeze-thaw cycles of the stock solution.1. Prepare fresh solutions for every experiment. 2. Ensure stock solutions are properly aliquoted and stored at -20°C or -80°C. Avoid using a stock that has been thawed more than once.

Visualizations

G cluster_0 Solubility Comparison DMSO DMSO Solubility High (~25 mg/mL) DMSO->Solubility results in PBS PBS Low_Solubility Low (~5 mg/mL) PBS->Low_Solubility results in

Caption: Solubility of this compound in DMSO vs. PBS.

G cluster_1 Experimental Workflow weigh 1. Weigh Compound dissolve 2. Dissolve in DMSO (High-Conc. Stock) weigh->dissolve dilute 3. Dilute in PBS (Working Solution) dissolve->dilute add 4. Add to Assay dilute->add analyze 5. Analyze Results add->analyze

Caption: Workflow for preparing and using this compound.

G cluster_2 Mechanism of Action L_Arg L-Arginine nNOS nNOS Enzyme L_Arg->nNOS L_Cit_NO L-Citrulline + Nitric Oxide nNOS->L_Cit_NO L_NIO Ethyl-L-NIO Hydrochloride L_NIO->nNOS Inhibition

Caption: Inhibition of nNOS by this compound.

Potential off-target effects of high concentrations of Ethyl-L-NIO hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ethyl-L-NIO hydrochloride. The information is designed to address specific issues that may arise during experiments, particularly concerning potential off-target effects at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as L-NIO dihydrochloride (B599025) (N5-(1-iminoethyl)-L-ornithine dihydrochloride), is a potent, non-selective, and NADPH-dependent inhibitor of all three nitric oxide synthase (NOS) isoforms. It acts as an L-arginine analog, competitively inhibiting the enzyme's active site.[1][2] Due to its non-selective nature, it is often used as a tool to study the overall physiological and pathological roles of nitric oxide.[3]

Q2: What are the known inhibitory concentrations of this compound for the different NOS isoforms?

The inhibitory constants (Ki) of L-NIO vary slightly between species and experimental conditions, but it generally shows high potency for all three isoforms.

NOS IsoformSpeciesKi (μM)
nNOS (neuronal)Rat1.7
eNOS (endothelial)Bovine3.9
iNOS (inducible)Mouse3.9

Data compiled from multiple sources.[1][2]

An IC50 of 9 μM has been reported for the inhibition of iNOS in RAW 264.7 macrophage cells.

Q3: What constitutes a "high concentration" of this compound in a typical experiment?

A "high concentration" is relative to the Ki values for its primary targets. Concentrations significantly above the Ki for all NOS isoforms (e.g., >10-fold) could be considered high and increase the likelihood of off-target effects. For cellular experiments, concentrations exceeding the IC50 observed in relevant cell types (e.g., >9 μM in RAW 264.7 cells) should be approached with caution and may require additional controls to rule out non-specific effects.

Q4: What are the potential off-target effects of using high concentrations of this compound?

At high concentrations, beyond the complete inhibition of all NOS isoforms, potential off-target effects may include:

  • Inhibition of other L-arginine-dependent enzymes: As an L-arginine analog, L-NIO could potentially interact with and inhibit other enzymes that use L-arginine as a substrate, such as arginase.

  • Induction of Reactive Oxygen Species (ROS): Inhibition of NOS can lead to enzyme "uncoupling," where the enzyme produces superoxide (B77818) radicals instead of nitric oxide. This can lead to increased cellular oxidative stress.

  • Cytotoxicity: High concentrations of any small molecule inhibitor can induce cytotoxicity through mechanisms unrelated to its primary target. This can manifest as decreased cell viability or proliferation.[4]

  • Cardiovascular Effects: In vivo, non-selective inhibition of NOS, particularly eNOS, can lead to vasoconstriction and an increase in blood pressure.[5][6][7]

  • Neurotoxicity: While often used to study neuroprotective mechanisms by inhibiting excitotoxicity-induced NO production, excessive disruption of NO signaling can have neurotoxic effects.[8]

  • Effects on Angiogenesis: Nitric oxide is a key signaling molecule in angiogenesis. Studies have shown that L-NIO can inhibit the angiogenesis pathway in cancer cells.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using high concentrations of this compound.

Issue 1: Unexpected or contradictory results at high L-NIO concentrations.
  • Possible Cause 1: Non-selective inhibition of all NOS isoforms.

    • Troubleshooting Steps:

      • Review L-NIO Concentration: Compare the concentration used to the Ki values for all three NOS isoforms. If the goal is to target a specific isoform, consider that at high concentrations, all three will be inhibited.

      • Include Isoform-Specific Controls: If feasible, use more selective inhibitors for nNOS (e.g., 7-NI), eNOS, or iNOS (e.g., 1400W) as controls to dissect the specific contribution of each isoform to the observed effect.

      • Measure NO Production: Use the Griess assay to confirm that NO production is indeed inhibited at the concentrations used in your experiment.

  • Possible Cause 2: Interference with Arginase Activity.

    • Troubleshooting Steps:

      • Measure Arginase Activity: Perform an arginase activity assay on cell or tissue lysates treated with high concentrations of L-NIO. A decrease in arginase activity would suggest an off-target effect.

      • Supplement with L-ornithine: If arginase inhibition is suspected and the downstream effects are thought to be due to a lack of L-ornithine (the product of arginase), attempt to rescue the phenotype by supplementing the media with L-ornithine.

  • Possible Cause 3: Induction of Reactive Oxygen Species (ROS) Production.

    • Troubleshooting Steps:

      • Measure Cellular ROS Levels: Use a fluorescent probe-based assay (e.g., DCFDA or DHE) to quantify intracellular ROS levels in the presence of high concentrations of L-NIO. An increase in ROS would indicate an off-target effect.

      • Co-treatment with an Antioxidant: To confirm that the observed phenotype is due to ROS production, perform experiments with co-treatment of high-concentration L-NIO and a general antioxidant like N-acetylcysteine (NAC).

Issue 2: Reduced cell viability at high L-NIO concentrations.
  • Possible Cause 1: Cytotoxicity due to off-target effects.

    • Troubleshooting Steps:

      • Perform a Dose-Response Curve for Viability: Determine the concentration at which L-NIO becomes cytotoxic in your specific cell type using a cell viability assay (e.g., MTT or LDH assay). This will establish a therapeutic window for your experiments.

      • Investigate the Mechanism of Cell Death: Use assays for apoptosis (e.g., caspase-3/7 activity, Annexin V staining) and necrosis (e.g., LDH assay) to understand how high concentrations of L-NIO are affecting cell health.

  • Possible Cause 2: Nutrient Depletion or Competition.

    • Troubleshooting Steps:

      • Supplement with L-arginine: High concentrations of L-NIO may compete with L-arginine for cellular uptake or utilization by other enzymes. Assess whether supplementing the culture medium with additional L-arginine can rescue the observed cytotoxic effects.

Experimental Protocols

Nitric Oxide Production Measurement (Griess Assay)

This assay quantifies nitrite (B80452), a stable and soluble breakdown product of nitric oxide.

Materials:

  • Griess Reagent:

    • Solution I: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.

    • Solution II: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Mix equal volumes of Solution I and Solution II immediately before use.

  • Sodium nitrite standard solution (for standard curve).

  • 96-well microplate.

  • Microplate reader.

Protocol:

  • Collect cell culture supernatant or tissue homogenate.

  • Add 50 µL of sample and 50 µL of each nitrite standard to separate wells of a 96-well plate.

  • Add 100 µL of freshly mixed Griess Reagent to each well.

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate nitrite concentration from the standard curve.[10][11]

Arginase Activity Assay

This colorimetric assay measures the amount of urea (B33335) produced from the hydrolysis of L-arginine by arginase.

Materials:

  • Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Arginine buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2).

  • Urea standard solution.

  • Colorimetric reagents for urea detection (e.g., containing α-isonitrosopropiophenone).

  • 96-well microplate.

  • Microplate reader.

Protocol:

  • Prepare cell or tissue lysates in lysis buffer and determine protein concentration.

  • Activate arginase by heating the lysate with MnCl2.

  • Add L-arginine to initiate the enzymatic reaction and incubate at 37°C.

  • Stop the reaction.

  • Add the colorimetric reagents to detect the urea produced.

  • Measure the absorbance at the appropriate wavelength (typically around 540 nm).

  • Calculate arginase activity based on the urea standard curve and normalize to protein concentration.[12][13][14][15][16]

Cellular Reactive Oxygen Species (ROS) Detection

This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.

Materials:

  • DCFH-DA solution.

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

  • 96-well black, clear-bottom microplate.

  • Fluorescence microplate reader or fluorescence microscope.

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat cells with this compound at various concentrations for the desired time.

  • Remove the treatment medium and wash the cells with PBS or HBSS.

  • Load the cells with DCFH-DA solution (typically 10-20 µM) and incubate for 30-45 minutes at 37°C in the dark.

  • Wash the cells again to remove excess probe.

  • Measure the fluorescence intensity (Excitation/Emission ~485/535 nm). An increase in fluorescence indicates an increase in intracellular ROS.[17][18][19][20][21]

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well microplate.

  • Microplate reader.

Protocol:

  • Seed cells in a 96-well plate and treat with various concentrations of this compound.

  • After the desired incubation period, add 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.[22][23][24][25][26]

Cytotoxicity Assessment (LDH Assay)

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye).

  • 96-well microplate.

  • Microplate reader.

Protocol:

  • Seed cells in a 96-well plate and treat with this compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • After incubation, carefully collect the cell culture supernatant.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH assay reaction mixture to each well according to the kit manufacturer's instructions.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the specified wavelength (usually around 490 nm).

  • Calculate the percentage of cytotoxicity based on the absorbance values of the experimental and control wells.[27][28][29][30]

Visualizations

NOS_Signaling_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Arginase Arginase L_Arginine->Arginase NO Nitric Oxide (NO) NOS->NO O2, NADPH ROS Reactive Oxygen Species (ROS) NOS->ROS Uncoupling L_NIO Ethyl-L-NIO (High Conc.) L_NIO->NOS Inhibits L_NIO->Arginase Potential Inhibition sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP Physiological_Effects Physiological Effects (e.g., Vasodilation) cGMP->Physiological_Effects Urea_Ornithine Urea + L-Ornithine Arginase->Urea_Ornithine

Caption: L-NIO inhibits NOS, potentially affecting Arginase and causing ROS production.

Troubleshooting_Workflow Start Unexpected Experimental Results with High L-NIO Check_Conc Is concentration >> Ki for all NOS isoforms? Start->Check_Conc Reduced_Viability Is cell viability reduced? Check_Conc->Reduced_Viability No Off_Target_NOS Consider off-target NOS isoform effects Check_Conc->Off_Target_NOS Yes Arginase_Assay Perform Arginase Activity Assay Reduced_Viability->Arginase_Assay No Viability_Assay Perform Dose-Response Viability Assay (MTT/LDH) Reduced_Viability->Viability_Assay Yes Off_Target_NOS->Reduced_Viability ROS_Assay Measure Cellular ROS (e.g., DCFDA) Arginase_Assay->ROS_Assay Interpret Interpret Data Considering Multiple Inhibition Pathways ROS_Assay->Interpret Viability_Assay->Interpret

Caption: A logical workflow for troubleshooting unexpected results with high L-NIO.

References

Technical Support Center: Preventing Precipitation of L-NIO Dihydrochloride in Media

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided is based on the widely available nitric oxide synthase inhibitor, N5-(1-Iminoethyl)-L-ornithine dihydrochloride (B599025), commonly referred to as L-NIO dihydrochloride. This guide assumes "Ethyl-L-NIO hydrochloride" refers to this compound. Researchers should always validate methods for their specific molecule.

This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and prevent the precipitation of L-NIO dihydrochloride in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is L-NIO dihydrochloride and why does it tend to precipitate?

A1: L-NIO dihydrochloride is a potent and non-selective inhibitor of all nitric oxide synthase (NOS) isoforms.[1][2] It is supplied as a white, crystalline solid that is generally soluble in water.[1][2] Precipitation in aqueous solutions like cell culture media can occur for several reasons:

  • High Concentration: Exceeding the solubility limit of the compound in the media is a primary cause of precipitation.

  • Solvent Shock: When a concentrated stock solution (often in an organic solvent like DMSO) is rapidly diluted into the aqueous culture medium, the abrupt change in solvent polarity can cause the compound to fall out of solution.[3]

  • Temperature Shifts: The solubility of compounds can be temperature-dependent. Moving media from a warm incubator to room temperature or refrigerating it can cause precipitation. Conversely, warming can also sometimes promote the formation of insoluble complexes.

  • pH Instability: The pH of the culture medium can influence the charge state and solubility of L-NIO dihydrochloride. The CO2 environment in an incubator can alter media pH over time, potentially leading to precipitation.[3]

  • Media Composition: Cell culture media are complex mixtures of salts, amino acids, vitamins, and other components. L-NIO may interact with these components, such as calcium or phosphate (B84403) ions, to form insoluble salts.[4]

Q2: What are the visual signs of L-NIO dihydrochloride precipitation?

A2: Precipitation can manifest in several ways. You might observe a general cloudiness or haziness in the medium, the formation of fine, visible particles, or the development of larger crystals, which may settle at the bottom or adhere to the surface of the culture vessel.[3] It is crucial to distinguish this from microbial contamination. Contamination often leads to a rapid change in the media's pH (indicated by a color change of the phenol (B47542) red indicator) and the presence of motile microorganisms visible under high magnification.[4]

Q3: I noticed a precipitate immediately after adding the L-NIO stock solution to my media. What is happening?

A3: This is a classic example of "solvent shock" or issues related to high local concentration.[3] When a small volume of highly concentrated stock is added to the media, the concentration at the point of addition momentarily exceeds the solubility limit before it can disperse, causing the compound to crash out of solution. This is particularly common when using a non-aqueous solvent like DMSO for the stock solution.[3]

Q4: My media with L-NIO looked clear initially, but a precipitate formed after several hours in the incubator. Why did this happen?

A4: Delayed precipitation is often due to changes in the media's environment over time.[5] Factors include:

  • Temperature and pH Shifts: As mentioned, the stable 37°C and CO2 environment of an incubator can alter the physicochemical properties of the media, affecting compound solubility.[3]

  • Interaction with Media Components: L-NIO may slowly interact with salts, amino acids, or proteins in the media to form insoluble complexes over time.[5]

  • Evaporation: If the culture vessel is not properly sealed, evaporation can increase the concentration of all solutes, including L-NIO, potentially pushing it beyond its solubility limit.[4]

Q5: Can the specific type of cell culture medium or the presence of serum affect precipitation?

A5: Yes, absolutely. Different basal media (e.g., DMEM, RPMI-1640) have varying concentrations of salts and other components that can interact with your compound.[5] For example, media with high concentrations of calcium salts can be more prone to forming precipitates.[4] The presence of serum can sometimes help solubilize compounds due to the binding action of proteins like albumin.[5] Conversely, in some cases, interactions with serum proteins could also lead to precipitation. If you are using serum-free media, the lack of these solubilizing proteins can make precipitation more likely.[5]

Troubleshooting Guide

Solubility Data for L-NIO Dihydrochloride

Successful experimental design begins with understanding the compound's solubility limits. The following table summarizes solubility data from various suppliers. Note that solubility can vary slightly between batches.

SolventCayman Chemical[2]Tocris BioscienceAbMole BioScience[6]APExBIO[7]
Water 100 mg/mL24.61 mg/mL (100 mM)90 mg/mLNot Specified
PBS (pH 7.2) 10 mg/mLNot SpecifiedNot SpecifiedNot Specified
DMSO 20 mg/mLNot Specified33.33 mg/mL20 mg/mL
Ethanol 20 mg/mLNot SpecifiedNot Specified≤ 20 mg/mL
DMF 20 mg/mLNot SpecifiedNot Specified20 mg/mL
Troubleshooting Workflow

If you encounter precipitation, follow this logical workflow to identify and resolve the issue.

G Start Precipitation Observed CheckStock 1. Review Stock Solution - Is it fully dissolved? - Stored correctly (-20°C)? - Recently prepared? Start->CheckStock CheckDilution 2. Review Dilution Protocol - Was media pre-warmed (37°C)? - Was stock added slowly while vortexing? - Was an intermediate dilution step used? CheckStock->CheckDilution Stock is OK SolutionStock Action: Prepare a fresh stock solution. Ensure complete dissolution before use. CheckStock->SolutionStock Stock is cloudy/ old/improperly stored CheckConcentration 3. Check Final Concentration - Is it below the known solubility limit in aqueous buffer (e.g., <10 mg/mL in PBS)? CheckDilution->CheckConcentration Protocol is OK SolutionDilution Action: Optimize dilution. Pre-warm media, add stock dropwise to media with vigorous mixing. CheckDilution->SolutionDilution Protocol issue identified CheckMedia 4. Evaluate Media Conditions - Is media pH stable? - Are media components (e.g., high calcium) potentially interacting with the compound? CheckConcentration->CheckMedia Concentration is OK SolutionConcentration Action: Lower the final concentration. Perform a solubility test to find the maximum soluble concentration in your specific media. CheckConcentration->SolutionConcentration Concentration is too high SolutionMedia Action: Modify media/buffer. - Consider using a different basal medium. - Test solubility in a simpler buffer like PBS. - Add a solubilizing agent if possible. CheckMedia->SolutionMedia Media interaction suspected End Solution is Clear SolutionStock->End SolutionDilution->End SolutionConcentration->End SolutionMedia->End

Caption: A flowchart for troubleshooting L-NIO dihydrochloride precipitation.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes how to prepare a sterile, high-concentration stock solution of L-NIO dihydrochloride. Water is the preferred solvent due to its high solubility and compatibility with cell culture.

Materials:

  • L-NIO dihydrochloride powder

  • Sterile, nuclease-free water or cell-culture grade DMSO

  • Sterile conical or microcentrifuge tubes

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Methodology:

  • Calculate Mass: Determine the mass of L-NIO dihydrochloride needed to achieve the desired stock concentration. Based on solubility data, a stock of 50-100 mM in sterile water is readily achievable (e.g., for a 100 mM stock using a MW of 246.13 g/mol , dissolve 24.61 mg in 1 mL of water).

  • Dissolution: Aseptically add the calculated mass of L-NIO powder to a sterile tube. Add the appropriate volume of sterile water or DMSO.

  • Vortex: Cap the tube securely and vortex vigorously until the powder is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming in a 37°C water bath can aid dissolution if needed.[3]

  • Sterile Filtration: To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This is especially critical if the stock was not prepared in a sterile hood.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation.[4] Store the aliquots at -20°C, protected from light. L-NIO is stable for at least 4 years when stored properly as a solid.[2]

Protocol 2: Preparation of a Working Solution in Cell Culture Media

This protocol details the critical dilution step to prevent precipitation when introducing the L-NIO stock solution into your final culture medium.

Materials:

  • Concentrated L-NIO dihydrochloride stock solution (from Protocol 1)

  • Complete cell culture medium (with serum and other supplements, if applicable)

  • Sterile conical tubes

Methodology:

  • Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C in a water bath. Using cold medium can decrease solubility and increase the risk of precipitation.[3][8]

  • Calculate Volume: Determine the volume of stock solution needed to reach your final desired working concentration in the medium. Aim to keep the final concentration of any organic solvent (like DMSO) below 0.5%, and ideally below 0.1%, to minimize cytotoxicity.

  • Dilution: Add the pre-warmed medium to a sterile conical tube. While gently vortexing or swirling the medium, add the calculated volume of the L-NIO stock solution dropwise.[3] This method of adding the stock to the medium (and not the other way around) ensures rapid mixing and prevents the formation of localized high concentrations that can lead to precipitation.[8]

  • Final Check: After adding the stock solution, cap the tube and gently invert it a few times to ensure homogeneity. Visually inspect the medium to confirm it is clear and free of any precipitate before adding it to your cells.[5]

References

Technisches Support-Center: Überprüfung der Reinheit und Aktivität von Ethyl-L-NIO-Hydrochlorid eines neuen Lieferanten

Author: BenchChem Technical Support Team. Date: December 2025

Dieses Handbuch bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung eine technische Ressource zur Überprüfung der Qualität von neu bezogenem Ethyl-L-NIO-Hydrochlorid. Es enthält detaillierte Protokolle und Anleitungen zur Fehlerbehebung, um die Integrität Ihrer Experimente sicherzustellen.

Häufig gestellte Fragen (FAQs) und Anleitungen zur Fehlerbehebung

F1: Wir haben eine neue Charge Ethyl-L-NIO-Hydrochlorid erhalten. Wie können wir deren Identität und Reinheit bestätigen?

Antwort: Die Überprüfung der Identität und Reinheit einer neuen Charge ist entscheidend, bevor sie in Experimenten eingesetzt wird. Wir empfehlen einen zweistufigen Ansatz, der eine Analyse der chemischen Struktur und eine chromatographische Reinheitsprüfung umfasst.

Strukturelle Überprüfung mittels Kernspinresonanzspektroskopie (NMR)

Die ¹H-NMR-Spektroskopie ist eine leistungsstarke Methode, um die chemische Struktur von Ethyl-L-NIO-Hydrochlorid zu bestätigen. Das Spektrum sollte charakteristische Signale aufweisen, die mit den Protonen in der Molekülstruktur übereinstimmen.

Reinheitsanalyse mittels Hochleistungsflüssigkeitschromatographie (HPLC)

Die HPLC ist der Goldstandard zur Bestimmung der Reinheit einer Verbindung.[1] Eine typische Analyse sollte einen einzigen Hauptpeak für Ethyl-L-NIO zeigen, wobei Verunreinigungen als kleinere Peaks erscheinen. Die Reinheit wird oft als prozentualer Anteil der Fläche des Hauptpeaks an der Gesamtfläche aller Peaks im Chromatogramm angegeben.[2]

Tabelle 1: Physikalisch-chemische Eigenschaften von Ethyl-L-NIO-Hydrochlorid

EigenschaftWertReferenz
CAS-Nummer 150403-97-7[3][4]
Molekülformel C₉H₁₉N₃O₂・HCl[3][4]
Molekulargewicht 237.73 g/mol [3][4]
Alternative Namen L-N5-(1-Iminobutyl)ornithin-Hydrochlorid[3]

F2: Unser Ethyl-L-NIO scheint in unserem In-vitro-Assay eine geringere Aktivität als erwartet zu haben. Woran könnte das liegen und wie können wir das Problem beheben?

Antwort: Eine geringere als die erwartete Aktivität kann auf mehrere Faktoren zurückzuführen sein, darunter Probleme mit der Verbindung selbst, dem Assay-Protokoll oder der Enzymquelle.

Schritt 1: Überprüfen Sie die Konzentration und Stabilität Ihrer Stammlösung

Stellen Sie sicher, dass das Ethyl-L-NIO-Hydrochlorid korrekt gewogen und im empfohlenen Lösungsmittel gelöst wurde. Die Löslichkeit kann je nach Lösungsmittel variieren (z. B. Wasser, PBS, DMSO).[5] Überprüfen Sie das Analysezertifikat (CoA) des Lieferanten auf spezifische Löslichkeits- und Lagerungshinweise. Wiederholte Gefrier-Auftau-Zyklen sollten vermieden werden.

Schritt 2: Führen Sie eine funktionelle Aktivitätsprüfung durch

Die primäre Funktion von Ethyl-L-NIO ist die Hemmung der Stickoxidsynthase (NOS).[6] Ein NOS-Aktivitätsassay ist der direkteste Weg, um die hemmende Potenz Ihrer neuen Charge zu bewerten.

Empfohlener Assay: Griess-Reagenz-Assay

Dieser kolorimetrische Assay misst Nitrit, ein stabiles und oxidiertes Produkt von Stickoxid (NO).[7] Durch die Messung der Nitritkonzentration in An- und Abwesenheit verschiedener Konzentrationen von Ethyl-L-NIO können Sie dessen IC₅₀-Wert (halbmaximale Hemmkonzentration) bestimmen. Kommerziell erhältliche NOS-Aktivitätsassay-Kits bieten oft eine standardisierte und bequeme Methode.[8][9]

Tabelle 2: Erwartete Hemmkonstanten (Ki) für Ethyl-L-NIO

NOS-IsoformKi-Wert (µM)Anmerkungen
nNOS (neuronal) 5.3Ethyl-L-NIO ist ein mäßig selektiver NOS-Inhibitor.[5][10][][12]
eNOS (endothelial) 18[5][10][][12]
iNOS (induzierbar) 12[5][10][][12]

Hinweis: Ki-Werte sind ein Maß für die Affinität des Inhibitors zum Enzym. Niedrigere Werte deuten auf eine stärkere Hemmung hin. IC₅₀-Werte können je nach experimentellen Bedingungen (z. B. Substratkonzentration) variieren.

Fehlerbehebung bei unerwarteten Ergebnissen im NOS-Aktivitätsassay:

  • Hoher Hintergrund: Einige Medienbestandteile, wie Phenolrot, können den Griess-Assay stören.[13] Führen Sie Kontrollen mit Medium ohne Zellen durch.

  • Keine Hemmung:

    • Bestätigen Sie die Aktivität Ihrer NOS-Enzymquelle mit einem bekannten Standardinhibitor.

    • Stellen Sie sicher, dass alle erforderlichen Kofaktoren (z. B. NADPH, Calmodulin) im Reaktionspuffer vorhanden sind.[8]

  • Inkonsistente Ergebnisse: Stellen Sie eine genaue Pipettierung und ausreichende Inkubationszeiten sicher.

F3: Wie interpretieren wir die Ergebnisse unserer HPLC- und NMR-Analysen?

Antwort: Die korrekte Interpretation dieser analytischen Daten ist entscheidend für die Qualitätsbeurteilung.

Interpretation eines HPLC-Chromatogramms:

  • Retentionszeit (RT): Der Hauptpeak sollte bei der erwarteten RT für Ethyl-L-NIO erscheinen. Dies sollte durch Vergleich mit einem Referenzstandard bestätigt werden.

  • Peakfläche und Reinheit: Im Idealfall sehen Sie einen großen, symmetrischen Peak. Die prozentuale Reinheit wird berechnet, indem die Fläche dieses Peaks durch die Gesamtfläche aller Peaks geteilt wird. Eine Reinheit von >95 % wird im Allgemeinen für die Forschung als akzeptabel angesehen.[5][12]

  • Verunreinigungspeaks: Kleine zusätzliche Peaks deuten auf Verunreinigungen hin. Wenn diese signifikant sind, kann dies die Aktivität und Spezifität Ihrer Experimente beeinträchtigen.[14]

Interpretation eines ¹H-NMR-Spektrums:

  • Chemische Verschiebung (δ): Die Position der Peaks (in ppm) gibt Auskunft über die elektronische Umgebung der Protonen. Vergleichen Sie das erhaltene Spektrum mit einer Referenz oder den vorhergesagten Werten für die Struktur.[15][16]

  • Integration: Die Fläche unter den Peaks ist proportional zur Anzahl der Protonen, die das Signal erzeugen. Dies hilft bei der Zuordnung der Signale zu bestimmten Teilen des Moleküls.[15]

  • Aufspaltungsmuster (Multiplizität): Die Aufspaltung eines Peaks (z. B. Singulett, Dublett, Triplett) gibt Auskunft über die Anzahl der benachbarten Protonen und hilft, die Konnektivität des Moleküls zu bestätigen.[17][18]

Bei signifikanten Abweichungen in einem dieser Tests sollten Sie den Lieferanten kontaktieren und eine neue Charge oder weitere Analysezertifikate anfordern.

Experimentelle Protokolle

Protokoll 1: Reinheitsbestimmung mittels HPLC
  • Probenvorbereitung: Lösen Sie eine genaue Menge Ethyl-L-NIO-Hydrochlorid in einer geeigneten mobilen Phase oder einem kompatiblen Lösungsmittel, um eine Konzentration von ca. 1 mg/ml zu erhalten.

  • Chromatographische Bedingungen:

    • Säule: C18-Umkehrphasensäule (z. B. 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Eine isokratische oder Gradientenmischung aus einem wässrigen Puffer (z. B. 10 mM Kaliumdihydrogenphosphat, pH-Wert mit Triethylamin auf 7,5 eingestellt) und einem organischen Lösungsmittel (z. B. Acetonitril oder Methanol).

    • Flussrate: 0.5 - 1.0 ml/min.

    • Detektion: UV-Detektor bei 210-220 nm.[19]

    • Injektionsvolumen: 10-20 µL.

  • Analyse: Injizieren Sie die Probe und zeichnen Sie das Chromatogramm auf. Identifizieren Sie den Hauptpeak und alle Verunreinigungspeaks. Berechnen Sie die prozentuale Reinheit basierend auf den Peakflächen.

Protokoll 2: NOS-Aktivitätsassay (Griess-Reagenz-Methode)

Dieses Protokoll dient der Bestimmung der hemmenden Wirkung von Ethyl-L-NIO auf die NO-Produktion, z. B. in Zelllysaten oder mit gereinigtem Enzym.

  • Vorbereitung:

    • Bereiten Sie eine Nitrit-Standardkurve (z. B. 0-100 µM Natriumnitrit) in demselben Puffer wie Ihre Proben vor.

    • Bereiten Sie eine Reihe von Verdünnungen Ihres Ethyl-L-NIO-Hydrochlorids vor.

    • Bereiten Sie Ihr Zelllysat oder die gereinigte NOS-Enzymlösung gemäß den Anweisungen des Herstellers vor.

  • Assay-Durchführung (in einer 96-Well-Platte):

    • Geben Sie in die entsprechenden Wells: NOS-Assay-Puffer, NOS-Enzym/Lysat, erforderliche Kofaktoren (z. B. NADPH) und den NOS-Substrat L-Arginin.

    • Fügen Sie Ihre Ethyl-L-NIO-Verdünnungen (oder Vehikel für die Kontrolle) zu den entsprechenden Wells hinzu.

    • Inkubieren Sie die Platte für eine definierte Zeit (z. B. 60 Minuten) bei 37 °C.

  • Nitrit-Detektion:

    • Übertragen Sie einen Aliquot (z. B. 50 µL) des Überstands aus jedem Well in eine neue 96-Well-Platte.

    • Fügen Sie 50 µL Sulfanilamid-Lösung (Griess-Reagenz A) zu jedem Well hinzu und inkubieren Sie 5-10 Minuten bei Raumtemperatur im Dunkeln.

    • Fügen Sie 50 µL N-(1-Naphthyl)ethylendiamin-Lösung (Griess-Reagenz B) hinzu und inkubieren Sie weitere 5-10 Minuten.[7]

  • Datenanalyse:

    • Messen Sie die Extinktion bei 540 nm mit einem Mikroplatten-Lesegerät.

    • Berechnen Sie die Nitritkonzentration in Ihren Proben anhand der Standardkurve.

    • Stellen Sie die prozentuale Hemmung gegen die Log-Konzentration von Ethyl-L-NIO dar, um den IC₅₀-Wert zu bestimmen.

Visualisierungen

NOS_Signaling_Pathway cluster_cofactors Kofaktoren L_Arginine L-Arginin NOS_Enzyme Stickoxidsynthase (NOS) (nNOS, eNOS, iNOS) L_Arginine->NOS_Enzyme Substrat L_Citrulline L-Citrullin NOS_Enzyme->L_Citrulline Co-Produkt NO Stickoxid (NO) NOS_Enzyme->NO sGC Lösliche Guanylatzyklase (sGC) NO->sGC Aktivierung cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Downstream Downstream-Effekte (z.B. Vasodilatation) cGMP->Downstream LNIO Ethyl-L-NIO LNIO->NOS_Enzyme HEMMUNG NADPH NADPH NADPH->NOS_Enzyme O2 O₂ O2->NOS_Enzyme BH4 BH₄ BH4->NOS_Enzyme Calmodulin Ca²⁺/Calmodulin (für nNOS/eNOS) Calmodulin->NOS_Enzyme

Abbildung 1: Vereinfachter Signalweg der NO-Synthase und der Hemmpunkt von Ethyl-L-NIO.

Experimental_Workflow start Neue Charge Ethyl-L-NIO erhalten purity_check Reinheits- & Identitätsprüfung start->purity_check hplc 1. HPLC-Analyse purity_check->hplc Schritt 1 nmr 2. NMR-Spektroskopie purity_check->nmr Schritt 2 purity_ok Reinheit >95% & Struktur bestätigt? hplc->purity_ok nmr->purity_ok activity_assay Funktioneller NOS-Aktivitätsassay purity_ok->activity_assay Ja contact_supplier Lieferanten kontaktieren purity_ok->contact_supplier Nein ic50_ok IC₅₀-Wert im erwarteten Bereich? activity_assay->ic50_ok use_in_exp Verwendung in Experimenten ic50_ok->use_in_exp Ja ic50_ok->contact_supplier Nein

Abbildung 2: Workflow zur Überprüfung der Qualität von neu bezogenem Ethyl-L-NIO-Hydrochlorid.

References

Validation & Comparative

A Comparative Guide to iNOS Inhibition: Ethyl-L-NIO Hydrochloride vs. L-NIL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Ethyl-L-NIO hydrochloride and L-NIL for inducible nitric oxide synthase (iNOS) inhibition, supported by experimental data and protocols.

In the landscape of nitric oxide synthase (NOS) inhibitors, both L-N⁶-(1-iminoethyl)lysine (L-NIL) and N⁵-(1-iminoethyl)-L-ornithine hydrochloride (a close analog of which is this compound) are instrumental in dissecting the roles of the inducible NOS (iNOS) isoform in various physiological and pathological states. This guide provides a comprehensive, data-driven comparison of their selectivity and potency, offering insights to aid in the selection of the appropriate inhibitor for your research needs.

Data Presentation: Quantitative Comparison of Inhibitor Potency and Selectivity

The inhibitory activities of this compound and L-NIL against the three primary NOS isoforms are summarized below. The data, compiled from various studies, highlights the distinct selectivity profiles of these two compounds.

InhibitorTarget IsoformPotency (IC50 / Ki)Selectivity
This compound nNOSKi = 5.3 µMModestly selective for nNOS over eNOS and iNOS.
eNOSKi = 18 µM
iNOSKi = 12 µM
L-NIL iNOS (murine)IC50 = 3.3 µM[1]Approximately 28-fold more selective for iNOS over constitutive NOS (primarily nNOS).[1]
nNOS (rat brain)IC50 = 92 µM[1]
eNOS-Data not consistently reported.

Note: The presented data is compiled from different sources and experimental setups. Direct comparison of absolute IC50/Ki values should be approached with caution. The selectivity ratio is a more robust measure for comparison across different studies.

Mechanism of Action

L-NIL exerts its inhibitory effect through a direct interaction with the heme prosthetic group within the active site of the iNOS enzyme. This interaction leads to a time- and concentration-dependent loss of heme fluorescence, which correlates with a decrease in nitric oxide (NO) production. Ultimately, this can lead to the disassembly of the active iNOS dimer into inactive monomers. Studies using radiolabeled L-NIL have not shown covalent binding to the iNOS protein, suggesting the primary mechanism is centered on the disruption of the heme group.

Signaling Pathways and Experimental Workflows

To understand the context of iNOS inhibition, it is crucial to consider the signaling pathways that lead to its expression and the typical workflow for evaluating potential inhibitors.

iNOS Induction and Inhibition Pathway

The expression of iNOS is primarily induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). These stimuli activate intracellular signaling cascades, including the JAK/STAT and NF-κB pathways, which lead to the transcription of the NOS2 gene. Once translated, the iNOS enzyme produces large amounts of NO from its substrate, L-arginine. Inhibitors like L-NIL and this compound act by competing with L-arginine for the active site of the enzyme.

iNOS_Induction_Inhibition cluster_induction iNOS Induction cluster_inhibition iNOS Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ IFNgR IFN-γR IFNg->IFNgR NFkB_path NF-κB Pathway TLR4->NFkB_path JAK_STAT_path JAK/STAT Pathway IFNgR->JAK_STAT_path NOS2_gene NOS2 Gene Transcription NFkB_path->NOS2_gene JAK_STAT_path->NOS2_gene iNOS_mRNA iNOS mRNA NOS2_gene->iNOS_mRNA iNOS_protein iNOS Protein (inactive monomer) iNOS_mRNA->iNOS_protein iNOS_dimer iNOS Dimer (active) iNOS_protein->iNOS_dimer NO_Citrulline NO + L-Citrulline iNOS_dimer->NO_Citrulline Catalysis L_Arginine L-Arginine L_Arginine->iNOS_dimer Substrate Inhibitor Ethyl-L-NIO or L-NIL Inhibitor->iNOS_dimer Inhibition

iNOS induction and inhibition pathway.
Experimental Workflow for iNOS Inhibitor Screening

A common workflow for screening and characterizing iNOS inhibitors involves inducing iNOS expression in a suitable cell line, such as RAW 264.7 macrophages, followed by treatment with the inhibitor and subsequent measurement of NO production.

iNOS_Inhibitor_Screening_Workflow start Start cell_culture Culture RAW 264.7 macrophages start->cell_culture induce_iNOS Induce iNOS expression (e.g., with LPS + IFN-γ) cell_culture->induce_iNOS add_inhibitor Add test inhibitor (e.g., Ethyl-L-NIO or L-NIL) at various concentrations induce_iNOS->add_inhibitor incubate Incubate for a defined period add_inhibitor->incubate measure_NO Measure Nitric Oxide (NO) production (e.g., Griess Assay) incubate->measure_NO analyze_data Analyze data and determine IC50 value measure_NO->analyze_data end End analyze_data->end

Workflow for iNOS inhibitor screening.

Experimental Protocols

Cell-Based iNOS Inhibition Assay (Griess Assay)

This protocol is a representative method for determining the IC50 value of an inhibitor in a cell-based system.

Objective: To measure the inhibition of NO production by a test compound in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • LPS (from E. coli)

  • Recombinant murine IFN-γ

  • Test inhibitors (this compound, L-NIL)

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) standard solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate overnight.[2]

  • iNOS Induction: Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) to induce iNOS expression.[2][3]

  • Inhibitor Treatment: Concurrently with stimulation, treat the cells with various concentrations of the test inhibitor (e.g., a serial dilution of this compound or L-NIL). Include a vehicle control (no inhibitor).

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.[2]

  • Nitrite Measurement:

    • After incubation, transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 100 µL of Griess reagent (prepared by mixing equal volumes of Component A and Component B immediately before use) to each well containing the supernatant.[2]

    • Incubate at room temperature for 10 minutes, protected from light.[2]

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the sodium nitrite standard solution.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the stimulated vehicle control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Enzyme-Based NOS Activity Assay (Radioactive L-Arginine to L-Citrulline Conversion)

This protocol is a classic and direct method for measuring the activity of purified NOS isoforms and determining the Ki of an inhibitor.

Objective: To measure the enzymatic activity of a purified NOS isoform by quantifying the conversion of radiolabeled L-arginine to L-citrulline and to determine the inhibitory constant (Ki) of a test compound.

Materials:

  • Purified nNOS, eNOS, or iNOS enzyme

  • [³H]-L-arginine or [¹⁴C]-L-arginine

  • NADPH

  • CaCl₂ (for nNOS and eNOS)

  • Calmodulin (for nNOS and eNOS)

  • Tetrahydrobiopterin (BH₄)

  • Assay buffer (e.g., HEPES buffer, pH 7.4)

  • Test inhibitors (this compound, L-NIL)

  • Dowex AG 50W-X8 resin (Na⁺ form)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, NADPH, CaCl₂, calmodulin (if required), BH₄, and the purified NOS enzyme.

  • Inhibitor Addition: Add the test inhibitor at various concentrations to the reaction mixture. Include a control without inhibitor.

  • Initiation of Reaction: Start the reaction by adding a known concentration of radiolabeled L-arginine.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA (to chelate Ca²⁺) or by adding the Dowex resin which binds the unreacted [³H]-L-arginine.

  • Separation of L-Citrulline:

    • Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin.

    • The positively charged [³H]-L-arginine binds to the resin, while the neutral [³H]-L-citrulline flows through.

    • Elute the [³H]-L-citrulline from the column.

  • Quantification:

    • Add the eluate containing [³H]-L-citrulline to a scintillation vial with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of L-citrulline formation for each inhibitor concentration.

    • Determine the Ki value using appropriate enzyme kinetic models, such as the Cheng-Prusoff equation, by performing the assay at multiple substrate and inhibitor concentrations.

References

A Head-to-Head Comparison of Nitric Oxide Synthase Inhibitors: Ethyl-L-NIO Hydrochloride vs. 7-Nitroindazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a specific nitric oxide synthase (NOS) inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive, data-driven comparison of two commonly used NOS inhibitors: Ethyl-L-NIO hydrochloride and 7-nitroindazole (B13768). We will delve into their mechanisms of action, isoform selectivity, and provide detailed experimental protocols to assist in the informed selection of the appropriate inhibitor for your research needs.

Nitric oxide (NO) is a ubiquitous signaling molecule involved in a vast array of physiological and pathological processes. It is synthesized by three distinct isoforms of nitric oxide synthase: neuronal NOS (nNOS or NOS-1), endothelial NOS (eNOS or NOS-3), and inducible NOS (iNOS or NOS-2). The non-selective inhibition of these isoforms can lead to a variety of systemic effects, making isoform-selective inhibitors highly sought after for targeted therapeutic and research applications.

Mechanism of Action and Isoform Selectivity

This compound , also known as L-N5-(1-Iminobutyl)ornithine hydrochloride, is an L-arginine analog that acts as a competitive inhibitor of all three NOS isoforms.[1][2] Its inhibitory activity is not strongly preferential for any single isoform, categorizing it as a modestly selective or non-selective NOS inhibitor.[3][4] Some evidence suggests it may have a slight preference for the inducible isoform when considering the ratio of its inhibitory constant (Ki) to the Michaelis constant (Km) of the substrate.[3]

7-Nitroindazole (7-NI) , in contrast, is widely recognized as a selective inhibitor of the neuronal NOS isoform.[1][5] Its mechanism of action involves competition with both the substrate L-arginine and the essential cofactor tetrahydrobiopterin (B1682763) (BH4).[6] This dual competitive mechanism contributes to its enhanced selectivity for nNOS over eNOS and iNOS. However, it is important to note that some in vivo studies suggest that at higher concentrations, 7-NI may also inhibit eNOS.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound and 7-nitroindazole against the three NOS isoforms. Lower values indicate greater potency.

InhibitornNOSeNOSiNOSSpeciesReference
This compound 5.3 µM (Ki)18 µM (Ki)12 µM (Ki)Not Specified[3]
7-Nitroindazole 0.47 µM (IC50)0.7 µM (IC50)91 µM (IC50)Rat, Bovine, Murine[7]

Note: The inhibitory values presented are from different sources and may have been determined under varying experimental conditions. A direct comparison should be made with caution.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches for evaluating these inhibitors, the following diagrams are provided.

Nitric Oxide Signaling Pathway and Points of Inhibition cluster_inhibitors Inhibitors L_Arginine L-Arginine NOS NOS (nNOS, eNOS, iNOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Physiological_Effects Physiological Effects (e.g., vasodilation, neurotransmission) PKG->Physiological_Effects Ethyl_L_NIO Ethyl-L-NIO Ethyl_L_NIO->NOS Competitive (non-selective) Seven_NI 7-Nitroindazole Seven_NI->NOS Competitive with L-Arg & BH4 (nNOS selective)

Figure 1: Nitric Oxide Signaling Pathway and Points of Inhibition.

General Experimental Workflow for In Vitro NOS Inhibitor Screening start Start prepare_reagents Prepare Reagents: - Purified NOS isoforms (nNOS, eNOS, iNOS) - L-Arginine (substrate) - NADPH, BH4, FAD, FMN (cofactors) - Inhibitors (Ethyl-L-NIO, 7-NI) start->prepare_reagents assay_setup Set up 96-well plate with reaction mixtures and varying inhibitor concentrations prepare_reagents->assay_setup incubation Incubate at 37°C assay_setup->incubation measure_activity Measure NOS activity (e.g., Griess Assay or Citrulline Conversion Assay) incubation->measure_activity data_analysis Analyze data to determine IC50 or Ki values measure_activity->data_analysis end End data_analysis->end

Figure 2: General Experimental Workflow for In Vitro NOS Inhibitor Screening.

Experimental Protocols

Below are detailed methodologies for key experiments used to determine the inhibitory activity of compounds like this compound and 7-nitroindazole.

In Vitro NOS Activity Assay (Griess Assay)

This assay quantifies nitric oxide production by measuring the accumulation of its stable metabolite, nitrite (B80452).

1. Reagent Preparation:

  • Reaction Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol.
  • Substrate/Cofactor Mix: Prepare a solution in the reaction buffer containing L-arginine (final concentration, e.g., 10 µM), NADPH (final concentration, e.g., 100 µM), (6R)-5,6,7,8-tetrahydrobiopterin (BH4; final concentration, e.g., 10 µM), FAD (final concentration, e.g., 1 µM), and FMN (final concentration, e.g., 1 µM). For nNOS and eNOS assays, also include Calmodulin (final concentration, e.g., 10 µg/mL) and CaCl2 (final concentration, e.g., 2 mM).
  • Enzyme Preparation: Use purified recombinant human or rodent nNOS, eNOS, and iNOS. Dilute to a working concentration in the reaction buffer.
  • Inhibitor Solutions: Prepare stock solutions of this compound and 7-nitroindazole in an appropriate solvent (e.g., water or DMSO) and make serial dilutions.
  • Griess Reagent: A two-part reagent consisting of Solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

2. Assay Procedure:

  • Add 50 µL of the Substrate/Cofactor Mix to each well of a 96-well microplate.
  • Add 10 µL of the inhibitor solution at various concentrations (or vehicle control) to the respective wells.
  • Initiate the reaction by adding 40 µL of the diluted enzyme preparation to each well.
  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
  • To stop the reaction, some protocols suggest the addition of an agent like L-NAME or by proceeding directly to the Griess reaction which is acidic.
  • Add 50 µL of Griess Reagent Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light.
  • Add 50 µL of Griess Reagent Solution B to each well and incubate for another 5-10 minutes at room temperature, protected from light.
  • Measure the absorbance at 540 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve using known concentrations of sodium nitrite.
  • Calculate the concentration of nitrite produced in each well.
  • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
  • Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro NOS Activity Assay (Citrulline Conversion Assay)

This method measures NOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.[8][9][10]

1. Reagent Preparation:

  • Reaction Buffer: As described in the Griess Assay.
  • Radiolabeled Substrate Mix: Prepare a solution containing [3H]-L-arginine or [14C]-L-arginine mixed with unlabeled L-arginine to achieve the desired specific activity and final concentration.
  • Cofactor Mix: Prepare a solution containing NADPH, BH4, FAD, FMN, Calmodulin, and CaCl2 at appropriate concentrations.
  • Enzyme and Inhibitor Solutions: Prepare as described previously.
  • Stop Buffer: e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5.
  • Ion-Exchange Resin: Dowex AG 50W-X8 resin (Na+ form), equilibrated with the stop buffer.

2. Assay Procedure:

  • In a microcentrifuge tube, combine the reaction buffer, radiolabeled substrate mix, cofactor mix, and the inhibitor at various concentrations.
  • Initiate the reaction by adding the purified NOS enzyme.
  • Incubate at 37°C for a defined period (e.g., 15-30 minutes).
  • Stop the reaction by adding the Stop Buffer.
  • Apply the reaction mixture to a column containing the ion-exchange resin. The positively charged [3H]-L-arginine will bind to the resin, while the neutral [3H]-L-citrulline will flow through.
  • Elute the [3H]-L-citrulline with additional stop buffer.
  • Quantify the radioactivity in the eluate using a scintillation counter.

3. Data Analysis:

  • Calculate the amount of [3H]-L-citrulline produced in each reaction.
  • Determine the percentage of inhibition for each inhibitor concentration.
  • Calculate IC50 or Ki values as described for the Griess assay.

Conclusion

The choice between this compound and 7-nitroindazole depends heavily on the specific research question. This compound serves as a useful tool for studying the general effects of NOS inhibition, while 7-nitroindazole is the preferred choice for investigating the specific roles of the neuronal NOS isoform. The quantitative data and detailed protocols provided in this guide are intended to empower researchers to make an informed decision and to design and execute robust experiments in the field of nitric oxide research.

References

A Comparative Guide to the Selectivity of Ethyl-L-NIO for nNOS over eNOS in Neuronal Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the distinct roles of nitric oxide (NO) signaling in the central nervous system versus the vascular system, the selection of a specific nitric oxide synthase (NOS) inhibitor is critical. This guide provides an objective comparison of N⁵-(1-iminoethyl)-L-ornithine (L-NIO), commonly referred to as Ethyl-L-NIO, focusing on its inhibitory selectivity for neuronal nitric oxide synthase (nNOS) over endothelial nitric oxide synthase (eNOS).

Nitric oxide is a vital signaling molecule produced by three main enzyme isoforms: nNOS (or NOS1), eNOS (or NOS3), and inducible NOS (iNOS or NOS2).[1] While nNOS is crucial for neurotransmission, eNOS plays a key role in regulating vascular function.[1][2] Selective inhibition of nNOS is a therapeutic goal for various neurodegenerative diseases, making the characterization of inhibitors like Ethyl-L-NIO essential for drug development professionals.[3]

Quantitative Analysis: Inhibitory Potency of Ethyl-L-NIO

Ethyl-L-NIO acts as a potent, NADPH-dependent inhibitor of nitric oxide synthase.[4][5] Its selectivity for nNOS over eNOS is modest, as indicated by their respective inhibition constants (Kᵢ). A lower Kᵢ value signifies a higher binding affinity and more potent inhibition. The available data indicates that Ethyl-L-NIO is approximately 2.3-fold more selective for the neuronal isoform compared to the endothelial isoform.

InhibitorTarget IsoformKᵢ (μM)Selectivity Ratio (eNOS Kᵢ / nNOS Kᵢ)
Ethyl-L-NIO nNOS (neuronal)1.7[4][5]2.29
eNOS (endothelial)3.9[4][5]
iNOS (inducible)3.9[4][5]

Signaling Pathway and Inhibition Mechanism

All NOS isoforms catalyze the five-electron oxidation of the amino acid L-arginine to produce L-citrulline and nitric oxide.[1][2] Ethyl-L-NIO functions as a competitive inhibitor, binding to the active site of the enzyme and blocking the access of the natural substrate, L-arginine. This inhibition prevents the synthesis of NO.

cluster_pathway Nitric Oxide Synthesis Pathway cluster_inhibition Mechanism of Inhibition L_Arginine L-Arginine NOS nNOS / eNOS L_Arginine->NOS + O₂, NADPH L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO L_NIO Ethyl-L-NIO L_NIO->NOS Competitive Inhibition

Caption: NOS catalysis of L-arginine to NO and its inhibition by Ethyl-L-NIO.

Experimental Protocols for Determining NOS Inhibition

The inhibitory potency and selectivity of compounds like Ethyl-L-NIO are typically determined by measuring NOS activity in the presence of varying concentrations of the inhibitor. A common and reliable method is the NOS activity assay, which can be performed using either purified enzymes or tissue/cell homogenates.

Key Method: Citrulline Conversion Assay

This assay quantifies NOS activity by measuring the conversion of radiolabeled L-arginine to L-citrulline.

  • Enzyme Preparation :

    • For neuronal tissue, homogenize the tissue (e.g., rat cerebellum) in a cold buffer (e.g., 50 mM HEPES, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet debris.

    • The resulting supernatant, containing the cytosolic nNOS, is used for the assay. Protein concentration should be determined using a standard method like BCA.

  • Reaction Mixture :

    • Prepare a reaction buffer containing essential cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH₄), and calmodulin.

    • In a series of microcentrifuge tubes, add the enzyme preparation (supernatant).

    • Add varying concentrations of Ethyl-L-NIO to the tubes. Include a control group with no inhibitor. Pre-incubate for a short period (e.g., 10 minutes) to allow the inhibitor to bind.

  • Initiation and Incubation :

    • Initiate the enzymatic reaction by adding the substrate, L-[³H]arginine, to each tube.

    • Incubate the mixture at 37°C for a defined period (e.g., 15-30 minutes) during which the enzyme is active.

  • Reaction Termination and Separation :

    • Stop the reaction by adding an acidic stop buffer (e.g., containing EDTA) which denatures the enzyme.

    • To separate the product (L-[³H]citrulline) from the unreacted substrate (L-[³H]arginine), apply the reaction mixture to a small column of cation-exchange resin (e.g., Dowex AG 50W-X8). L-arginine binds to the resin, while the neutral L-citrulline flows through.

  • Quantification and Analysis :

    • Collect the flow-through containing L-[³H]citrulline into a scintillation vial.

    • Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

    • Calculate the percentage of inhibition for each Ethyl-L-NIO concentration relative to the control.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the log of the inhibitor concentration. The Kᵢ value can then be calculated using the Cheng-Prusoff equation if the Kₘ for L-arginine is known.

Alternative Method: Griess Reagent Assay

A non-radioactive alternative involves measuring the accumulation of nitrite (B80452) and nitrate (B79036), the stable breakdown products of NO.[3][4][5] The protocol involves converting nitrate to nitrite with nitrate reductase, followed by the addition of Griess reagent, which forms a colored product that can be measured spectrophotometrically at ~540 nm.[4][5]

start Start: Prepare Neuronal Tissue Homogenate prep_rxn Prepare Reaction Mix: Buffer, Cofactors, Enzyme start->prep_rxn add_inhibitor Add Varying Concentrations of Ethyl-L-NIO prep_rxn->add_inhibitor pre_incubate Pre-incubate (10 min) add_inhibitor->pre_incubate add_substrate Initiate Reaction: Add L-[3H]Arginine pre_incubate->add_substrate incubate Incubate at 37°C (15-30 min) add_substrate->incubate stop_rxn Terminate Reaction (Stop Buffer) incubate->stop_rxn separation Separate Product: Cation-Exchange Column stop_rxn->separation quantify Quantify L-[3H]Citrulline (Scintillation Counting) separation->quantify analyze Calculate % Inhibition and Determine IC50/Ki quantify->analyze

Caption: Experimental workflow for the NOS citrulline conversion assay.

Conclusion

Ethyl-L-NIO (L-NIO) is a potent inhibitor of nitric oxide synthase isoforms. While it demonstrates a slight preference for nNOS over eNOS (approximately 2.3-fold), it is generally considered a non-selective inhibitor.[4][5][6] Researchers requiring high selectivity for nNOS in neuronal tissue should consider this modest selectivity profile. For studies where distinguishing between nNOS and eNOS activity is paramount, alternative inhibitors with significantly higher selectivity ratios may be more appropriate. The experimental protocols outlined provide a robust framework for independently verifying the potency and selectivity of Ethyl-L-NIO or other inhibitors in specific experimental contexts.

References

A Comparative Guide to the Potency and Selectivity of Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory constants (Ki) for a range of commonly used nitric oxide synthase (NOS) inhibitors against the three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). Understanding the potency and selectivity of these inhibitors is crucial for designing experiments and developing therapeutics that target specific NOS isoforms implicated in various physiological and pathological processes.

Data Presentation: Ki Values of NOS Inhibitors

The following table summarizes the Ki values for several well-characterized NOS inhibitors. These values represent the concentration of the inhibitor required to produce half-maximum inhibition and are a measure of the inhibitor's potency. Lower Ki values indicate higher potency. The selectivity of an inhibitor for a particular isoform can be inferred by comparing the Ki values across the three isoforms.

InhibitornNOS KieNOS KiiNOS KiPredominant SelectivitySpecies (Enzyme Source)
L-NMA (NG-Monomethyl-L-arginine)~2 µM~2 µM~4 µMNon-selectiveHuman
L-NAME (NG-Nitro-L-arginine methyl ester)~15 nM~39 nM~4.4 µMnNOS/eNOS over iNOSBovine, Human, Murine[1]
7-Nitroindazole (7-NI) IC50: 0.71 µMIC50: 0.78 µMIC50: 5.8 µMnNOS/eNOS over iNOSRat, Bovine[1]
1400W 2 µM50 µM≤ 7 nMiNOSHuman[2][3]
S-Methyl-L-thiocitrulline (SMTC) 1.2 nM (Kd)11 nM34 nMnNOSHuman[4][5]
L-NIL (L-N6-(1-Iminoethyl)lysine)92 µM (rcNOS)-3.3 µM (miNOS)iNOSMouse (iNOS), Rat (cNOS)[6][7]
Aminoguanidine --IC50: 2.1 µMiNOSMouse[8]
AR-R17477 IC50: 0.035 µMIC50: 3.5 µMIC50: 5.0 µMnNOSRat (nNOS), Human (eNOS), Mouse (iNOS)[9]

Note: Ki and IC50 values can vary depending on the experimental conditions, assay method, and the species from which the enzyme was sourced. The data presented here is a compilation from various studies and should be used as a comparative guide.

Mandatory Visualizations

Here are diagrams illustrating key signaling pathways and experimental workflows relevant to the study of NOS inhibitors.

Nitric_Oxide_Signaling_Pathway cluster_synthesis NO Synthesis cluster_signaling Downstream Signaling L-Arginine L-Arginine NOS NOS (nNOS, eNOS, iNOS) L-Arginine->NOS L-Citrulline L-Citrulline NOS->L-Citrulline NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Cellular_Responses Vasodilation, Neurotransmission, Immune Response PKG->Cellular_Responses Inhibitors NOS Inhibitors Inhibitors->NOS

Figure 1: Nitric Oxide Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection of NO Production Purified_NOS Purified NOS Isoform (nNOS, eNOS, or iNOS) Reaction_Setup Incubate Enzyme, Buffer, and Inhibitor Purified_NOS->Reaction_Setup Inhibitor_Solutions Serial Dilutions of Test Inhibitor Inhibitor_Solutions->Reaction_Setup Assay_Buffer Assay Buffer with Cofactors (NADPH, FAD, FMN, BH4, Calmodulin) Assay_Buffer->Reaction_Setup Add_Substrate Initiate Reaction with L-Arginine Reaction_Setup->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Detection_Method Choose Detection Method Incubation->Detection_Method Griess_Assay Griess Assay: Measure Nitrite (B80452) (NO2-) Detection_Method->Griess_Assay Indirect Hb_Assay Hemoglobin Capture Assay: Measure Methemoglobin Detection_Method->Hb_Assay Direct Data_Analysis Calculate % Inhibition and Determine Ki Griess_Assay->Data_Analysis Hb_Assay->Data_Analysis

Figure 2: Generalized Experimental Workflow for Determining NOS Inhibitor Ki Values.

Experimental Protocols

The determination of Ki values for NOS inhibitors typically involves measuring the enzymatic activity of the purified NOS isoforms in the presence of varying concentrations of the inhibitor. Two common methods for quantifying NOS activity are the Griess assay and the hemoglobin capture assay.

In Vitro NOS Activity Assay (Griess Assay)

This assay indirectly measures NO production by quantifying the accumulation of its stable oxidation product, nitrite (NO₂⁻).

Materials:

  • Purified recombinant nNOS, eNOS, or iNOS enzyme

  • NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • L-arginine (substrate)

  • NADPH (cofactor)

  • Flavin adenine (B156593) dinucleotide (FAD) (cofactor)

  • Flavin mononucleotide (FMN) (cofactor)

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)

  • Calmodulin and CaCl₂ (for nNOS and eNOS activation)

  • Test inhibitor

  • Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture: In a 96-well plate, prepare a reaction mixture containing NOS Assay Buffer, L-arginine, NADPH, FAD, FMN, BH4, and for nNOS and eNOS, Calmodulin and CaCl₂.

  • Add inhibitor: Add varying concentrations of the test inhibitor to the wells. Include a control with no inhibitor.

  • Initiate the reaction: Add the purified NOS enzyme to each well to start the reaction.

  • Incubate: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction: The reaction can be stopped by adding a reagent that denatures the enzyme, such as zinc sulfate.

  • Measure nitrite concentration:

    • Add Griess Reagent to each well.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at approximately 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in each sample from the standard curve.

    • Calculate the percent inhibition for each inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the enzyme's Michaelis constant (Km) for the substrate.[10]

Hemoglobin Capture Assay

This assay directly measures NO production by monitoring the conversion of oxyhemoglobin to methemoglobin, which can be detected spectrophotometrically.

Materials:

  • Purified recombinant nNOS, eNOS, or iNOS enzyme

  • Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • L-arginine

  • NADPH

  • Cofactors (FAD, FMN, BH4, Calmodulin, CaCl₂)

  • Oxyhemoglobin

  • Test inhibitor

  • Spectrophotometer or microplate reader capable of measuring absorbance changes over time

Procedure:

  • Prepare the reaction mixture: In a cuvette or 96-well plate, combine the assay buffer, L-arginine, NADPH, cofactors, and oxyhemoglobin.

  • Add inhibitor: Add the desired concentration of the test inhibitor. Include a control without inhibitor.

  • Initiate the reaction: Add the purified NOS enzyme to the mixture.

  • Monitor absorbance: Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 401 nm) over time. The rate of change in absorbance is proportional to the rate of NO production.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

    • Calculate the Ki value using appropriate enzyme kinetic models (e.g., Michaelis-Menten kinetics for competitive inhibition).

References

Validating nNOS Inhibition: A Comparative Guide to Ethyl-L-NIO Hydrochloride Using the Griess Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, the selective inhibition of neuronal nitric oxide synthase (nNOS) is a critical area of investigation for therapeutic interventions in a variety of neurological disorders. Ethyl-L-NIO hydrochloride has emerged as a notable inhibitor of nNOS. This guide provides an objective comparison of this compound with other common nNOS inhibitors, supported by experimental data, and offers a detailed protocol for its validation using the Griess assay.

Comparison of nNOS Inhibitors

The selection of an appropriate nNOS inhibitor is crucial for experimental success. Below is a comparison of this compound with two other widely used nNOS inhibitors, L-NAME and 7-Nitroindazole (7-NI). The data presented are Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, which indicate the potency of the inhibitor. Lower values signify higher potency.

It is important to note that while the data for this compound is from a single source, the values for L-NAME and 7-NI are compiled from various studies and may have been determined under different experimental conditions and using enzymes from different species. This should be taken into consideration when making direct comparisons.

InhibitornNOS Ki/IC50 (µM)eNOS Ki/IC50 (µM)iNOS Ki/IC50 (µM)Selectivity (eNOS/nNOS)Selectivity (iNOS/nNOS)
This compound 5.3 18 12 ~3.4 ~2.3
L-NAME~0.015 (bovine)~0.039 (human)~4.4 (murine)~2.6~293
7-Nitroindazole (7-NI)~0.71 (rat)~0.78 (bovine)~5.8 (rat)~1.1~8.2

Data for this compound is from a single consistent source. Data for L-NAME and 7-NI is compiled from multiple sources and should be interpreted with caution.

This compound demonstrates modest selectivity for nNOS over eNOS and iNOS. In contrast, L-NAME is a potent, non-selective NOS inhibitor, while 7-NI shows good selectivity for nNOS over iNOS but is less selective against eNOS.

nNOS Signaling Pathway and Inhibition

The production of nitric oxide (NO) by nNOS is a key signaling pathway in the nervous system. The enzyme catalyzes the conversion of L-arginine to L-citrulline, producing NO in the process. This compound acts as a competitive inhibitor of this process.

nNOS_Pathway L_Arginine L-Arginine nNOS nNOS L_Arginine->nNOS L_Citrulline L-Citrulline nNOS->L_Citrulline NO Nitric Oxide (NO) nNOS->NO Inhibitor Ethyl-L-NIO hydrochloride Inhibitor->nNOS

nNOS signaling pathway and inhibition.

Experimental Validation of nNOS Inhibition using the Griess Assay

The Griess assay is a colorimetric method used to indirectly measure NO production by quantifying its stable breakdown product, nitrite (B80452) (NO₂⁻), in a biological sample. This assay is a straightforward and widely used method to assess nNOS activity and its inhibition.

Experimental Workflow

The following diagram outlines the workflow for validating nNOS inhibition in a neuronal cell line using the Griess assay.

Griess_Workflow cluster_cell_culture Cell Culture & Treatment cluster_griess_assay Griess Assay cluster_analysis Data Analysis plate_cells Plate Neuronal Cells (e.g., SH-SY5Y) pre_incubate Pre-incubate with This compound plate_cells->pre_incubate stimulate Stimulate nNOS (e.g., with a calcium ionophore) pre_incubate->stimulate collect_supernatant Collect Culture Supernatant stimulate->collect_supernatant add_griess Add Griess Reagent to Supernatant collect_supernatant->add_griess incubate Incubate at Room Temperature add_griess->incubate measure_absorbance Measure Absorbance at 540 nm incubate->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition standard_curve Generate Nitrite Standard Curve standard_curve->calculate_inhibition

A Comparative Guide to In Vivo Nitric Oxide Synthase (NOS) Inhibitors: Alternatives to Ethyl-L-NIO Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the multifaceted roles of nitric oxide (NO) in physiological and pathological processes, the selection of an appropriate nitric oxide synthase (NOS) inhibitor is a critical experimental decision. While Ethyl-L-NIO hydrochloride (L-NIO) is a well-established tool, a range of alternative inhibitors offer varying degrees of potency, isoform selectivity, and pharmacokinetic profiles, making them suitable for diverse in vivo study designs. This guide provides an objective comparison of prominent L-NIO alternatives, supported by experimental data, detailed protocols, and pathway visualizations to inform your selection process.

Overview of Alternative NOS Inhibitors

This guide focuses on four widely used alternatives to L-NIO for in vivo research:

  • L-NAME (Nω-Nitro-L-arginine methyl ester): A non-selective NOS inhibitor.

  • L-NIL (N6-(1-iminoethyl)-L-lysine): A selective inhibitor of inducible NOS (iNOS).

  • 7-NI (7-Nitroindazole): A selective inhibitor of neuronal NOS (nNOS).

  • Aminoguanidine (B1677879): A selective inhibitor of iNOS.

Quantitative Comparison of NOS Inhibitors

The following tables summarize the key quantitative parameters of these inhibitors to facilitate a direct comparison of their biochemical and pharmacokinetic properties.

Table 1: Inhibitory Potency and Selectivity

InhibitorTarget NOS Isoform(s)IC50 / Ki ValuesSelectivity Profile
L-NAME nNOS, eNOS, iNOS (non-selective)Ki: ~15 nM for nNOS[1]Shows some preference for nNOS and eNOS over iNOS.[2][3]
L-NIL iNOSIC50: 3.3 µM for mouse iNOS[4][5]28-fold more selective for iNOS over nNOS.[4][5]
7-NI nNOS-Selective for nNOS with minimal effect on blood pressure.[6]
Aminoguanidine iNOS-Over 50-fold more effective at inhibiting iNOS than eNOS or nNOS.[7][8]

Table 2: In Vivo Administration and Pharmacokinetics

InhibitorAnimal Model (Example)Route of AdministrationDosage Range (in vivo)CmaxHalf-lifeKey Pharmacokinetic Features
L-NAME RatsDrinking water40 mg/kg/day[9][10]-In humans, L-NAME is rapidly hydrolyzed to L-NNA with a half-life of about 12 minutes.L-NAME is a prodrug for L-NNA.
L-NIL Mice (melanoma xenograft)Drinking water0.15% (w/v)[11]6.45–7.07 µg equivalents/g (for L-NIL-TA, a prodrug)[12]63.1-80.6 hours (for L-NIL-TA)[12]L-NIL-TA is a more stable prodrug of L-NIL suitable for oral administration.
7-NI RatsIntraperitoneal (i.p.)25-50 mg/kg[12][13]-Short plasma half-life.[6]Exhibits non-linear pharmacokinetics with saturable elimination.[7]
Aminoguanidine Mice (autoimmune diabetes)Intraperitoneal (i.p.) and drinking water50 mg/kg twice daily (i.p.) and 350 mg/L in drinking water.[14]9.0 µg/mL (after i.p. administration)[14]1.88 hours (in mice)[14]Readily absorbed after i.p. administration.[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of in vivo studies. Below are examples of experimental protocols for the administration of each inhibitor.

L-NAME Administration in a Rat Model of Hypertension
  • Objective: To induce hypertension in rats through chronic NOS inhibition.

  • Animals: Male Wistar rats (12 weeks old).[9]

  • Inhibitor Preparation and Administration: L-NAME is dissolved in the drinking water at a concentration calculated to provide a daily dose of 40 mg/kg.[9][10] Daily water consumption is monitored and adjusted to ensure consistent dosing.[9]

  • Duration: Treatment is typically carried out for 4 to 7 weeks.[9]

  • Endpoint Measurement: Blood pressure is measured weekly. At the end of the treatment period, tissues such as the aorta, heart, kidney, and brain can be harvested for analysis of NOS isoform expression and activity.[9]

L-NIL Administration in a Mouse Xenograft Model of Melanoma
  • Objective: To evaluate the anti-tumor efficacy of selective iNOS inhibition.

  • Animals: Immunodeficient mice (e.g., NOD/SCID).

  • Tumor Induction: 5 x 10^6 human melanoma cells (e.g., A375) are subcutaneously injected into the flank of each mouse.[4]

  • Inhibitor Preparation and Administration: L-NIL dihydrochloride (B599025) is dissolved in the drinking water at a concentration of 0.15% (w/v).[4][11] The solution is replaced every 2-3 days.

  • Duration: Treatment begins once tumors are palpable and continues for the duration of the study.

  • Endpoint Measurement: Tumor volume is measured with calipers every 2-3 days.[4] At the end of the study, tumors can be excised for immunohistochemical analysis of microvessel density (CD31) and apoptosis (TUNEL).[11][15]

7-NI Administration in a Rat Model of Neuropathic Pain
  • Objective: To assess the analgesic effects of selective nNOS inhibition.

  • Animals: Male Sprague-Dawley rats.

  • Inhibitor Preparation and Administration: 7-NI is dissolved in a vehicle such as peanut oil and administered via intraperitoneal (i.p.) injection at doses ranging from 10 to 50 mg/kg.[12][13]

  • Experimental Procedure: In a model of peripheral neuropathy, paw withdrawal thresholds to a mechanical stimulus are measured before and at various time points after 7-NI administration.

  • Endpoint Measurement: A significant increase in paw withdrawal threshold indicates an analgesic effect.

Aminoguanidine Administration in a Mouse Model of Autoimmune Diabetes
  • Objective: To investigate the role of iNOS in the development of autoimmune diabetes.

  • Animals: Non-obese diabetic (NOD) mice.[8]

  • Inhibitor Administration: Aminoguanidine is administered via twice-daily i.p. injections (50 mg/kg) and in the drinking water (350 mg/L).[14]

  • Duration: Treatment starts at weaning and continues for several weeks.[14]

  • Endpoint Measurement: The onset of diabetes is monitored by measuring blood glucose levels. Pancreatic islets can be examined histologically for insulitis.[14]

Signaling Pathways and Mechanisms of Action

The therapeutic and physiological effects of NOS inhibitors are mediated through their modulation of the nitric oxide signaling pathway. The following diagrams, generated using Graphviz, illustrate the key signaling cascades affected by these inhibitors.

NOS_Signaling_Pathway cluster_upstream Upstream Activators cluster_nos NOS Isoforms cluster_inhibitors Inhibitors cluster_downstream Downstream Effects L-Arginine L-Arginine nNOS nNOS (Neuronal) L-Arginine->nNOS Substrate eNOS eNOS (Endothelial) L-Arginine->eNOS Substrate iNOS iNOS (Inducible) L-Arginine->iNOS Substrate Ca2+/Calmodulin Ca2+/Calmodulin Ca2+/Calmodulin->nNOS Activates Ca2+/Calmodulin->eNOS Activates Inflammatory Stimuli (LPS, cytokines) Inflammatory Stimuli (LPS, cytokines) Inflammatory Stimuli (LPS, cytokines)->iNOS Induces Expression NO NO nNOS->NO Produces eNOS->NO Produces iNOS->NO Produces L-NAME L-NAME L-NAME->nNOS L-NAME->eNOS L-NAME->iNOS 7-NI 7-NI 7-NI->nNOS L-NIL L-NIL L-NIL->iNOS Aminoguanidine Aminoguanidine Aminoguanidine->iNOS sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP to PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological/Pathological\nResponses Vasodilation Neurotransmission Immune Response Apoptosis PKG->Physiological/Pathological\nResponses

Caption: General overview of the Nitric Oxide Synthase signaling pathway and points of inhibition.

iNOS Inhibition in Cancer

In certain cancers, iNOS is overexpressed and contributes to tumor progression by promoting angiogenesis and inhibiting apoptosis. L-NIL, as a selective iNOS inhibitor, can counteract these effects.

iNOS_Cancer_Pathway Inflammatory Stimuli Inflammatory Stimuli iNOS iNOS Inflammatory Stimuli->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Produces L-NIL L-NIL L-NIL->iNOS Bcl2 Bcl-2 (Anti-apoptotic) NO->Bcl2 Upregulates/Stabilizes Angiogenesis Angiogenesis NO->Angiogenesis Promotes Apoptosis Apoptosis Bcl2->Apoptosis TumorGrowth Tumor Growth Apoptosis->TumorGrowth Angiogenesis->TumorGrowth

Caption: L-NIL inhibits iNOS, leading to decreased NO production, downregulation of Bcl-2, increased apoptosis, and reduced angiogenesis, ultimately suppressing tumor growth.[11][15]

Experimental Workflow for In Vivo NOS Inhibitor Studies

The following diagram outlines a general workflow for conducting in vivo studies with NOS inhibitors.

Experimental_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis A Select Animal Model and Inhibitor B Determine Dosage and Route of Administration A->B C Define Experimental Groups and Controls B->C D Acclimatize Animals E Administer Inhibitor and Induce Disease Model D->E F Monitor and Collect In-Life Data E->F G Terminal Endpoint: Tissue/Blood Collection H Biochemical/Histological Analysis G->H I Data Interpretation and Statistical Analysis H->I

References

Comparative Cross-Reactivity Analysis of Ethyl-L-NIO Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ethyl-L-NIO hydrochloride's enzymatic cross-reactivity, focusing on its interaction with Nitric Oxide Synthase (NOS) isoforms. Due to a lack of published data on its effects on other enzyme families, this document also presents standardized experimental protocols to facilitate such selectivity profiling.

Executive Summary

This compound, also known as L-N5-(1-Iminobutyl)ornithine hydrochloride, is an inhibitor of Nitric Oxide Synthases (NOS). It exhibits a modest degree of selectivity among the three primary NOS isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While quantitative data for its activity against NOS isoforms is available, its cross-reactivity with other enzyme families, such as arginase or dimethylarginine dimethylaminohydrolase (DDAH), has not been extensively reported in scientific literature. This guide summarizes the known inhibitory profile of this compound against NOS isoforms and provides detailed experimental protocols for assessing its selectivity against other relevant enzymes.

Cross-Reactivity Profile of this compound with NOS Isoforms

The inhibitory activity of this compound is most characterized against the three isoforms of Nitric Oxide Synthase. The following table summarizes the inhibition constants (Ki) and the ratio of Ki to the Michaelis constant (Km) for L-arginine, providing a measure of inhibitor efficiency.

Enzyme TargetKi (µM)Ki/Km
Neuronal NOS (nNOS)5.33.79
Endothelial NOS (eNOS)185
Inducible NOS (iNOS)120.96

Data sourced from publicly available supplier information.

Based on the Ki/Km ratio, Ethyl-L-NIO shows a modest preference for inhibiting iNOS over the constitutive isoforms, nNOS and eNOS.

Comparison with Other NOS Inhibitors

To provide a broader context, the selectivity of Ethyl-L-NIO is compared with other commonly used NOS inhibitors.

InhibitorPrimary Target(s)Key Selectivity Features
Ethyl-L-NIO Pan-NOSModest selectivity for iNOS based on Ki/Km.
L-NIO Pan-NOSPotent, non-selective inhibitor of nNOS, eNOS, and iNOS.
L-NAME Pan-NOSNon-selective inhibitor of all NOS isoforms.
L-NIL iNOSModerately selective for iNOS over nNOS.
1400W iNOSHighly selective inhibitor of iNOS.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enzyme inhibition and selectivity. The following sections provide protocols for determining the inhibitory activity of compounds against NOS, Arginase, and DDAH.

Protocol for Determining Ki of NOS Inhibitors

This protocol is based on the methods described for analogous compounds and is suitable for determining the inhibition constants of this compound against the different NOS isoforms.

1. Enzyme Preparation:

  • Purified recombinant nNOS, eNOS, and iNOS are used.

  • Enzyme concentrations are determined using spectrophotometric methods.

2. Assay Principle:

  • NOS activity is measured by monitoring the conversion of L-[³H]arginine to L-[³H]citrulline.

3. Reaction Mixture:

  • Prepare a reaction buffer containing HEPES buffer, EDTA, DTT, and CaCl₂ (for nNOS and eNOS).

  • Add cofactors: NADPH, FAD, FMN, and tetrahydrobiopterin (B1682763) (BH4).

  • For nNOS and eNOS assays, include calmodulin.

4. Inhibition Assay:

  • Vary the concentration of L-[³H]arginine and the inhibitor (this compound).

  • Pre-incubate the enzyme with the inhibitor for a defined period at 37°C.

  • Initiate the reaction by adding L-[³H]arginine.

  • Incubate for a specific time (e.g., 10-20 minutes) at 37°C.

  • Stop the reaction by adding a stop buffer containing a cation exchange resin (e.g., Dowex AG 50WX-8) to bind unreacted L-[³H]arginine.

5. Quantification:

  • Separate the resin by centrifugation.

  • Measure the radioactivity of the supernatant, which contains the L-[³H]citrulline product, using a liquid scintillation counter.

6. Data Analysis:

  • Determine the initial reaction velocities at different substrate and inhibitor concentrations.

  • Calculate Ki values using appropriate kinetic models, such as Dixon or Cheng-Prusoff plots, derived from non-linear regression analysis of the inhibition data.

Hypothetical Protocol for Assessing Cross-Reactivity Against Arginase

While no specific data exists for Ethyl-L-NIO's effect on arginase, the following protocol can be used to determine its potential cross-reactivity.

1. Enzyme and Substrate:

  • Use purified liver arginase.

  • The substrate is L-arginine.

2. Assay Principle:

  • Arginase activity is determined by measuring the production of urea (B33335) from L-arginine. Urea is quantified colorimetrically.

3. Reaction Procedure:

  • Activate the arginase by pre-incubating with MnCl₂.

  • Prepare a reaction mixture containing the activated enzyme and varying concentrations of this compound.

  • Initiate the reaction by adding L-arginine.

  • Incubate at 37°C for a defined time.

  • Stop the reaction by adding a strong acid (e.g., a mixture of sulfuric, phosphoric, and nitric acids).

4. Urea Quantification:

  • Add a colorimetric reagent (e.g., α-isonitrosopropiophenone) and heat the mixture.

  • After cooling, measure the absorbance at a specific wavelength (e.g., 540 nm).

  • Generate a standard curve using known concentrations of urea to determine the amount of urea produced in the enzymatic reaction.

5. Data Analysis:

  • Calculate the percentage of inhibition at different concentrations of this compound to determine the IC50 value.

Hypothetical Protocol for Assessing Cross-Reactivity Against DDAH

To evaluate the potential inhibitory effect of Ethyl-L-NIO on Dimethylarginine Dimethylaminohydrolase (DDAH), the following protocol can be employed.

1. Enzyme and Substrate:

  • Use purified recombinant human DDAH1.

  • The substrate is asymmetric dimethylarginine (ADMA).

2. Assay Principle:

  • DDAH activity is measured by quantifying the production of L-citrulline from ADMA.

3. Reaction Procedure:

  • Prepare a reaction buffer (e.g., phosphate (B84403) buffer).

  • Set up reaction mixtures containing the DDAH enzyme, ADMA, and a range of this compound concentrations.

  • Incubate the mixtures at 37°C for a specified duration.

4. L-Citrulline Quantification:

  • Terminate the reaction.

  • The amount of L-citrulline produced can be determined using a colorimetric method involving diacetyl monoxime and thiosemicarbazide, which forms a colored product with citrulline under acidic conditions.

  • Measure the absorbance at the appropriate wavelength.

5. Data Analysis:

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

To further clarify the experimental workflow and the underlying biological pathway, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Enzyme Purified Enzyme (NOS, Arginase, or DDAH) Reaction Reaction Mixture (Enzyme + Inhibitor + Substrate) Enzyme->Reaction Inhibitor This compound (Varying Concentrations) Inhibitor->Reaction Substrate Substrate (L-Arginine or ADMA) Substrate->Reaction Incubation Incubation (Controlled Time and Temperature) Reaction->Incubation Termination Reaction Termination Incubation->Termination Quantification Product Quantification (e.g., Citrulline, Urea) Termination->Quantification Analysis Kinetic Analysis (IC50 / Ki Determination) Quantification->Analysis

Caption: Experimental workflow for determining enzyme inhibition.

nitric_oxide_pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline sGC Soluble Guanylate Cyclase (sGC) NO_Citrulline->sGC activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Physiological_Effects Physiological Effects (e.g., Vasodilation) cGMP->Physiological_Effects Ethyl_L_NIO Ethyl-L-NIO HCl Ethyl_L_NIO->NOS inhibits

Caption: Nitric Oxide signaling pathway and the point of inhibition by Ethyl-L-NIO HCl.

A Comparative Analysis of Ethyl-L-NIO Hydrochloride and Other Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the inhibitory potency and selectivity of Ethyl-L-NIO hydrochloride (L-NIO) against the isoforms of nitric oxide synthase (NOS) reveals its character as a potent, non-selective inhibitor. This guide provides a comprehensive comparison of L-NIO with other well-established NOS inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.

This compound is a competitive inhibitor of all three nitric oxide synthase isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Its efficacy is demonstrated by its low micromolar inhibition constants (Ki). One study reported Ki values of 1.7 µM for nNOS, 3.9 µM for eNOS, and 3.9 µM for iNOS[1]. Another study found an IC50 value of 9 µM for iNOS in RAW 264.7 cells. While potent, these values indicate a lack of significant selectivity for any single NOS isoform.

Comparative Inhibitory Potency and Selectivity

To provide a clear perspective on the performance of L-NIO, this guide presents a comparative analysis with other commonly used NOS inhibitors: L-N6-(1-iminoethyl)lysine (L-NIL), 1400W, and Nω-propyl-L-arginine (NPA). The data, summarized in the table below, is compiled from various studies. It is important to note that direct comparison of absolute IC50 or Ki values across different studies can be challenging due to variations in experimental conditions. However, the selectivity ratios provide a more robust measure for comparison.

InhibitorTarget IsoformIC50 / Ki (µM)SelectivityReference(s)
Ethyl-L-NIO (L-NIO) nNOS1.7 (Ki)Non-selective[1]
eNOS3.9 (Ki)[1]
iNOS3.9 (Ki)[1]
iNOS9 (IC50)
L-NIL iNOS3.3 (IC50)28-fold selective for iNOS over cNOS[2]
cNOS (rat brain)92 (IC50)[2]
1400W iNOS0.007 (Kd)Highly selective for iNOS (~285-fold vs nNOS, ~7142-fold vs eNOS)
nNOS2 (Ki)
eNOS50 (Ki)
Nω-propyl-L-arginine (NPA) nNOS0.057 (Ki)Highly selective for nNOS

As the data illustrates, while L-NIO is a potent inhibitor of all NOS isoforms, other compounds exhibit significant selectivity. L-NIL, for instance, shows a clear preference for iNOS over the constitutive isoforms[2]. 1400W is a highly potent and selective inhibitor of iNOS, and NPA is a potent and selective inhibitor of nNOS.

Experimental Methodologies

The determination of the inhibitory potency (IC50 or Ki values) of these compounds relies on robust in vitro enzyme assays. The following sections detail the general principles and a specific protocol for assessing NOS inhibition.

General Principles of NOS Inhibition Assays

Two common methods for measuring NOS activity and inhibition are:

  • Griess Assay: This colorimetric assay measures the accumulation of nitrite (B80452) (NO2-), a stable and oxidized product of nitric oxide (NO). The assay involves the conversion of nitrate (B79036) (NO3-) to nitrite, followed by the addition of Griess reagents, which form a colored azo dye that can be quantified spectrophotometrically. The reduction in color formation in the presence of an inhibitor corresponds to its inhibitory activity.

  • L-Citrulline Conversion Assay: This radiometric assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline. The amount of radiolabeled L-citrulline produced is proportional to the NOS activity.

Key Experimental Protocol: Determining IC50 of L-NIO and L-NIL (Based on Moore et al., 1994)

The seminal study by Moore and colleagues directly compared the inhibitory effects of L-NIO and L-NIL on iNOS and constitutive NOS (cNOS)[2].

  • Enzyme Sources:

    • Inducible NOS (iNOS): Partially purified from the supernatant of cultured murine macrophages stimulated with lipopolysaccharide (LPS).

    • Constitutive NOS (cNOS): From a crude supernatant of rat brain homogenate.

  • Assay Method: The activity of both enzymes was determined by monitoring the conversion of [³H]L-arginine to [³H]L-citrulline.

  • Reaction Conditions: The specific reaction conditions, including substrate and cofactor concentrations, pH, and temperature, are crucial for the accurate determination of IC50 values. While the exact detailed parameters from the original publication are not fully available, a typical NOS activity assay would include:

    • Substrate: L-arginine (in the low micromolar range).

    • Cofactors: NADPH, FAD, FMN, and tetrahydrobiopterin (B1682763) (BH4). Calmodulin and Ca²⁺ are also required for the activity of constitutive NOS isoforms.

    • Buffer: A suitable buffer to maintain a physiological pH (e.g., HEPES buffer, pH 7.4).

    • Temperature: The reaction is typically carried out at 37°C.

  • IC50 Determination: To determine the IC50 value, the enzymatic reactions are performed in the presence of a range of concentrations of the inhibitor (e.g., L-NIO or L-NIL). The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

To further elucidate the context of these inhibitors, the following diagrams, generated using the DOT language, illustrate the nitric oxide signaling pathway and a general experimental workflow for determining NOS inhibition.

cluster_inhibition NOS Inhibition cluster_downstream Downstream Signaling L-Arginine L-Arginine NOS_Enzyme NOS (nNOS, eNOS, iNOS) L-Arginine->NOS_Enzyme Substrate L-Citrulline L-Citrulline NOS_Enzyme->L-Citrulline Product NO Nitric Oxide (NO) NOS_Enzyme->NO Product sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates Inhibitors L-NIO L-NIL 1400W NPA Inhibitors->NOS_Enzyme Inhibition cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC Physiological_Effects Vasodilation, Neurotransmission, Immune Response cGMP->Physiological_Effects

Caption: Nitric oxide signaling pathway and points of inhibition.

cluster_workflow General Workflow for Determining NOS Inhibition start Start prepare Prepare reaction mix (Buffer, L-Arginine, Cofactors) start->prepare add_inhibitor Add varying concentrations of NOS inhibitor prepare->add_inhibitor add_enzyme Add purified NOS enzyme add_inhibitor->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop reaction incubate->stop_reaction measure Measure NOS activity (e.g., Griess Assay or L-Citrulline Conversion) stop_reaction->measure analyze Calculate % inhibition and determine IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for NOS inhibition assay.

Conclusion

This compound is a valuable tool for the non-selective inhibition of all nitric oxide synthase isoforms. Its potency is comparable to other inhibitors for iNOS, but it lacks the isoform selectivity exhibited by compounds such as L-NIL, 1400W, and NPA. The choice of inhibitor will ultimately depend on the specific research question and the requirement for isoform-specific inhibition. Understanding the experimental conditions under which IC50 and Ki values are determined is critical for the accurate interpretation and comparison of data from different studies.

References

Ethyl-L-NIO Hydrochloride: A Justified Choice for Potent and Selective Nitric Oxide Synthase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of nitric oxide synthase (NOS) inhibitors, researchers are often faced with a critical choice between broad-spectrum pan-NOS inhibitors and more selective agents. While pan-inhibitors like L-NAME and L-NMMA have been foundational tools in nitric oxide research, the increasing need for isoform-specific modulation has brought compounds like Ethyl-L-NIO hydrochloride to the forefront. This guide provides a comprehensive comparison to justify the selection of this compound, particularly when selective inhibition of neuronal NOS (nNOS) is desired, supported by experimental data and detailed protocols.

Unraveling the Selectivity Profile: A Quantitative Comparison

The efficacy and utility of a NOS inhibitor are primarily defined by its inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) against the three major NOS isoforms: neuronal (nNOS or NOS-1), endothelial (eNOS or NOS-3), and inducible (iNOS or NOS-2). A lower Ki value signifies a higher binding affinity of the inhibitor to the enzyme.

As the data below indicates, this compound demonstrates a notable preference for nNOS over the other isoforms, a crucial attribute for studies where the specific roles of nNOS are being investigated. In contrast, traditional pan-NOS inhibitors such as L-NAME and L-NMMA exhibit broader inhibitory activity across all three isoforms. L-NIO, a related compound, also shows non-selective potent inhibition.[1]

InhibitornNOS Ki (µM)eNOS Ki (µM)iNOS Ki (µM)Species
This compound 5.31812Not Specified
L-NIO1.73.93.9Rat (nNOS), Bovine (eNOS), Mouse (iNOS)[1]
L-NAME0.015 (bovine)0.039 (human)4.4 (murine)Various
L-NMMANot readily availableNot readily availableNot readily available

Note: Ki and IC50 values can vary depending on the species from which the enzyme was sourced and the specific assay conditions.

The selectivity of this compound for nNOS, while modest, provides a valuable tool for dissecting the distinct physiological and pathological roles of this isoform. Off-target inhibition of eNOS can have significant cardiovascular implications, while iNOS inhibition can affect immune responses. Therefore, the preferential action of this compound minimizes these confounding factors.

The Nitric Oxide Synthase Signaling Pathway and Points of Inhibition

Nitric oxide is a critical signaling molecule synthesized from L-arginine by the family of NOS enzymes.[2] This pathway plays a pivotal role in a myriad of physiological processes, including neurotransmission, vasodilation, and immune regulation.[1][3][4][5] The diagram below illustrates the canonical NOS signaling cascade and highlights the point at which inhibitors like this compound exert their effect.

Caption: The Nitric Oxide Synthase (NOS) signaling pathway and the inhibitory action of NOS inhibitors.

Experimental Protocols for Evaluating NOS Inhibitors

To empirically determine and compare the inhibitory potency of compounds like this compound, standardized in vitro assays are essential. The following are detailed methodologies for two common assays.

In Vitro NOS Activity Assessment (Griess Assay)

This assay quantifies nitric oxide production by measuring the accumulation of its stable metabolite, nitrite (B80452).

Materials:

  • Purified nNOS, eNOS, and iNOS enzymes

  • NOS Assay Buffer

  • L-arginine

  • NADPH

  • Flavin adenine (B156593) dinucleotide (FAD)

  • Flavin mononucleotide (FMN)

  • Tetrahydrobiopterin (BH4)

  • Calmodulin and CaCl₂ (for nNOS and eNOS)

  • Test inhibitor (e.g., this compound)

  • Griess Reagents A and B

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing NOS Assay Buffer, L-arginine, NADPH, FAD, FMN, and BH4. For nNOS and eNOS, also include Calmodulin and CaCl₂.

  • Add varying concentrations of the test inhibitor to the wells of a 96-well plate.

  • Initiate the enzymatic reaction by adding the purified NOS enzyme to each well.

  • Incubate the plate at 37°C for a specified duration (e.g., 60 minutes).

  • Terminate the reaction.

  • To quantify nitrite concentration, add Griess Reagent A followed by Griess Reagent B to each well.

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using the sodium nitrite standard to determine the nitrite concentration in each sample.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value for each NOS isoform.

Cellular NOS Activity Assessment (cGMP Assay)

This assay measures the activity of a downstream effector of NO, soluble guanylyl cyclase (sGC), which produces cyclic guanosine (B1672433) monophosphate (cGMP) in response to NO. This provides a measure of NOS activity within a cellular context.

Materials:

  • For nNOS: Neuronal cell line expressing nNOS (e.g., SH-SY5Y) or primary neuronal cultures.

  • For eNOS: Endothelial cell line expressing eNOS (e.g., HUVEC) or primary endothelial cells.

  • Cell culture medium and supplements.

  • Phosphodiesterase (PDE) inhibitor (to prevent cGMP degradation).

  • Agonist to stimulate nNOS or eNOS activity.

  • Test inhibitor.

  • Lysis buffer.

  • cGMP enzyme immunoassay (EIA) kit.

Procedure:

  • Seed cells in a multi-well plate and grow to the desired confluency.

  • Pre-treat the cells with a PDE inhibitor for 30 minutes.

  • Add varying concentrations of the test inhibitor and incubate for a specified time.

  • Stimulate the cells with the appropriate agonist to activate either nNOS or eNOS.

  • Incubate for a short period (e.g., 5-10 minutes) to allow for cGMP production.

  • Stop the reaction and lyse the cells.

  • Measure the cGMP concentration in the cell lysates using a cGMP EIA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of agonist-stimulated cGMP production for each inhibitor concentration and determine the IC50 value.

Experimental Workflow for Comparing NOS Inhibitors

A systematic workflow is crucial for the robust comparison of different NOS inhibitors. The following diagram outlines a typical experimental pipeline.

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Comparison A Prepare Inhibitor Stock Solutions (Ethyl-L-NIO, L-NAME, etc.) D Perform Griess Assay for each inhibitor with each NOS isoform A->D F Perform cGMP Assay in relevant cell lines for each inhibitor A->F B Prepare Purified NOS Isoforms (nNOS, eNOS, iNOS) B->D C Prepare Cell Cultures (Neuronal, Endothelial) C->F E Determine IC50 values for each inhibitor against each isoform D->E H Tabulate and Compare Ki and IC50 values E->H G Determine IC50 values in a cellular context F->G G->H I Assess Selectivity Profiles H->I J Draw Conclusions on Inhibitor Justification I->J

Caption: A typical experimental workflow for the comparative analysis of NOS inhibitors.

Conclusion: The Strategic Advantage of this compound

While pan-NOS inhibitors like L-NAME and L-NMMA remain valuable for establishing the general involvement of nitric oxide in a biological process, the era of precision pharmacology demands more selective tools. This compound, with its preferential inhibition of nNOS, offers a significant advantage for researchers aiming to elucidate the specific functions of the neuronal nitric oxide synthase isoform. Its use can lead to more refined experimental outcomes, minimizing the confounding effects of inhibiting eNOS and iNOS. For studies in neuroscience, neurodegeneration, and other fields where nNOS plays a critical role, this compound presents a well-justified and superior choice over less selective alternatives.

References

Safety Operating Guide

Proper Disposal of Ethyl-L-NIO Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of Ethyl-L-NIO hydrochloride (CAS RN: 150403-97-7), a selective nitric oxide synthase 1 (NOS1) inhibitor used in research.[1] Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general best practices for the disposal of research-grade chemicals and information from SDSs of structurally similar compounds.

Immediate Safety and Logistical Information

Before handling this compound, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to adhere to all local, state, and federal regulations. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.

Spill Response

In the event of a spill:

  • Evacuate and Ventilate: Immediately clear the area and ensure adequate ventilation.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the substance. Avoid using combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material into a designated, labeled, and sealed container for hazardous waste disposal.

  • Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by washing with soap and water.

Summary of Chemical Data

PropertyValue
Chemical Name N5-(1-Iminobutyl)-L-ornithine, monohydrochloride
Alternate Names L-N5-(1-Iminobutyl)ornithine hydrochloride
CAS Number 150403-97-7[1]
Molecular Formula C₉H₁₉N₃O₂ · HCl[1]
Molecular Weight 237.73 g/mol [1]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.

  • Waste Identification and Segregation:

    • Clearly label all waste containers with the full chemical name, "this compound," and any known hazard information.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerization:

    • Collect waste this compound in a non-reactive, tightly sealed container. The container must be in good condition and compatible with the chemical.

    • For solid waste, use a securely sealed bag or container.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the storage area cool and dry.

  • Arranging for Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with accurate information about the waste, including its identity and quantity.

  • Empty Container Disposal:

    • Thoroughly rinse empty containers that held this compound with a suitable solvent.

    • The first rinseate must be collected and disposed of as hazardous waste.[2] For highly toxic compounds, the first three rinses should be collected.[2]

    • After thorough rinsing and air-drying, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have Ethyl-L-NIO hydrochloride waste is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Response Protocol is_spill->spill_procedure Yes is_empty_container Is it an empty container? is_spill->is_empty_container No collect_waste Collect waste in a labeled, sealed container spill_procedure->collect_waste store_waste Store in designated hazardous waste area collect_waste->store_waste is_empty_container->collect_waste No rinse_container Rinse container thoroughly is_empty_container->rinse_container Yes collect_rinseate Collect first rinseate as hazardous waste rinse_container->collect_rinseate dispose_container Dispose of rinsed container as non-hazardous waste collect_rinseate->dispose_container end_disposal Disposal Complete dispose_container->end_disposal contact_ehs Contact EHS for disposal store_waste->contact_ehs contact_ehs->end_disposal

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and does not replace the need for professional judgment and adherence to institutional and regulatory requirements. Always consult with your institution's EHS department for specific guidance on chemical disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl-L-NIO Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Ethyl-L-NIO hydrochloride, a selective nitric oxide synthase 1 (NOS1) inhibitor. Adherence to these guidelines is essential for ensuring personnel safety and maintaining a secure laboratory environment.

This compound (L-N5-(1-Iminobutyl)ornithine hydrochloride) is a potent biochemical tool for researchers in neuroscience, cardiovascular studies, and drug development.[1] As with any potent chemical agent, understanding and implementing proper handling procedures is paramount. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to minimize risk and ensure experimental integrity.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is mandatory when handling this compound in any form (solid or in solution). The following table summarizes the required equipment.

Protection Type Required Equipment Specifications & Rationale
Eye and Face Protection Tight-fitting safety goggles and a face shield.Goggles must be worn to protect against dust particles and splashes. A face shield provides an additional layer of protection for the entire face. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant, disposable gloves (e.g., Nitrile).Change gloves immediately if contaminated. Do not reuse disposable gloves. For prolonged or immersive contact, consider double-gloving or using thicker, chemical-resistant gloves.
Body Protection A fully buttoned laboratory coat or a chemical-resistant apron over personal clothing.This protects against minor spills and contamination of personal clothing. Ensure the material is appropriate for the solvents being used.
Respiratory Protection A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood.An N95 or higher-rated particulate respirator should be used to prevent inhalation of the fine powder. Ensure proper fit testing and training for respirator use.
Foot Protection Closed-toe shoes.Shoes must cover the entire foot to protect against spills and falling objects.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely weighing and preparing a solution of this compound. This workflow is designed to minimize exposure and prevent contamination.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Chemical Fume Hood) cluster_cleanup Cleanup and Disposal Phase A 1. Don Personal Protective Equipment (PPE) B 2. Prepare a Clean and Decontaminated Workspace A->B C 3. Assemble All Necessary Equipment and Reagents B->C D 4. Carefully Weigh the Solid this compound C->D E 5. Transfer the Weighed Solid to a Suitable Container D->E F 6. Add the Desired Solvent to Dissolve the Compound E->F G 7. Securely Cap and Label the Solution Container F->G H 8. Decontaminate All Used Equipment and Surfaces G->H I 9. Dispose of Contaminated Materials in a Labeled Waste Container H->I J 10. Doff and Dispose of PPE in the Correct Order I->J K 11. Wash Hands Thoroughly J->K

Caption: Workflow for the safe handling of this compound.

Logical Decision-Making for PPE Selection

The level of PPE required can vary based on the specific task being performed. The following diagram provides a logical framework for selecting the appropriate protective measures.

G A Start: Handling this compound B Is the material in solid (powder) form? A->B C Are you working outside of a fume hood? B->C Yes F Are you working with a concentrated solution? B->F No D Use a NIOSH-approved respirator. C->D Yes E Standard PPE is sufficient (Gloves, Lab Coat, Goggles). C->E No D->F E->F G Consider using a face shield in addition to goggles. F->G Yes H End: Proceed with the experiment. F->H No G->H

Caption: Decision tree for selecting appropriate PPE.

Detailed Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound (Molecular Weight: 237.73 g/mol ).[1]

Materials:

  • This compound powder

  • Appropriate solvent (e.g., sterile water, PBS)

  • Calibrated analytical balance

  • Weighing paper or boat

  • Spatula

  • Volumetric flask (appropriate size)

  • Beaker

  • Magnetic stirrer and stir bar (optional)

  • Personal Protective Equipment (as specified above)

Procedure:

  • Preparation:

    • Don all required PPE: gloves, lab coat, and safety goggles. If weighing outside a fume hood, a respirator is mandatory.

    • Ensure the analytical balance is calibrated and located in a draft-free area, preferably within a chemical fume hood.

    • Clean and decontaminate the work surface.

  • Weighing:

    • Place a clean, new piece of weighing paper or a weigh boat on the analytical balance and tare it.

    • Carefully use a clean spatula to transfer the desired amount of this compound powder onto the weighing paper. For a 10 mL solution of 10 mM, you will need 0.02377 g (23.77 mg).

    • Record the exact weight.

  • Dissolution:

    • Carefully transfer the weighed powder into the volumetric flask. A funnel may be used to prevent spillage.

    • Add approximately half of the final desired volume of the solvent to the flask.

    • Gently swirl the flask or use a magnetic stirrer to dissolve the powder completely.

    • Once dissolved, add the solvent to the final volume mark on the volumetric flask.

  • Storage and Labeling:

    • Cap the flask securely and invert it several times to ensure a homogenous solution.

    • Transfer the solution to a clearly labeled storage container. The label should include the chemical name, concentration, date of preparation, and your initials.

    • Store the solution under the recommended conditions, typically refrigerated or frozen, as specified by the manufacturer.

Disposal Plan

All materials contaminated with this compound, including gloves, weighing paper, and pipette tips, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid materials in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour this chemical down the drain.

  • Disposal Procedures: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl-L-NIO hydrochloride
Reactant of Route 2
Ethyl-L-NIO hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.